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  • Product: Benzyl 3-bromoazetidine-1-carboxylate
  • CAS: 939759-25-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate (CAS 939759-25-8): Synthesis, Reactivity, and Application

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary Benzyl 3-bromoazetidine-1-carboxylate is a pivotal, high-value building block in m...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Benzyl 3-bromoazetidine-1-carboxylate is a pivotal, high-value building block in medicinal chemistry. Its strained four-membered ring, coupled with a strategically placed leaving group (bromide) at the C3 position, makes it an ideal electrophilic scaffold for introducing the azetidine motif into drug candidates. The incorporation of azetidines is a widely recognized strategy to enhance key drug-like properties, including metabolic stability, aqueous solubility, and ligand-receptor binding geometry.[1] This guide provides a comprehensive technical overview, from a detailed synthetic workflow, including the preparation of its immediate precursor, to its characteristic reactivity and strategic applications in library synthesis for drug discovery programs.

The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "bioisostere" of choice, often replacing more traditional groups like pyrrolidines or piperidines.[2] Its unique structural rigidity and lower lipophilicity compared to larger rings offer significant advantages. Functionalization at the 3-position is particularly crucial as it allows for the projection of substituents into protein binding pockets, directly modulating potency and selectivity.[3][4] Benzyl 3-bromoazetidine-1-carboxylate serves as a direct and versatile precursor to a multitude of 3-substituted azetidines, enabling rapid lead optimization and the exploration of novel chemical space.[5]

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use and handling in a laboratory setting.

PropertyValueReference
CAS Number 939759-25-8[6][7][8]
Molecular Formula C₁₁H₁₂BrNO₂[6][9]
Molecular Weight 270.12 g/mol [6]
Appearance Expected to be a liquid or low-melting solidN/A
Storage Conditions 2-8°C, under an inert atmosphere[6][10]
SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)Br[9]
InChI Key SUBBMOROFINEHA-UHFFFAOYSA-N[9]

Safety and Handling: While a comprehensive toxicity profile is not publicly available, standard laboratory precautions are required.

  • Engineering Controls: Handle within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water. Seek medical attention if irritation persists.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for halogenated organic waste.

Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of Benzyl 3-bromoazetidine-1-carboxylate involves a two-step sequence starting from commercially available 3-hydroxyazetidine hydrochloride. The workflow involves N-protection followed by halogenation of the secondary alcohol.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Halogenation A 3-Hydroxyazetidine HCl B Benzyl 3-hydroxyazetidine-1-carboxylate (CAS 128117-22-6) A->B  Benzyl Chloroformate  K₂CO₃, THF/H₂O C Benzyl 3-bromoazetidine-1-carboxylate (CAS 939759-25-8) B->C  Appel Reaction:  CBr₄, PPh₃, DCM

Caption: Overall synthetic workflow.

Step 1: Synthesis of Precursor, Benzyl 3-hydroxyazetidine-1-carboxylate (CAS 128117-22-6)

The initial step involves the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group. This is a standard Schotten-Baumann reaction, which is robust and high-yielding. The Cbz group is chosen for its stability under various reaction conditions and its facile removal via hydrogenolysis.

Experimental Protocol:

  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (2:1 v/v), add potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at room temperature.[11]

  • Stir the resulting suspension for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise via a syringe, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[11]

  • Work-up: Remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Benzyl 3-hydroxyazetidine-1-carboxylate as a clear oil, which is often used without further purification.[11]

Step 2: Bromination via Appel Reaction

The conversion of the secondary alcohol to the corresponding bromide is a critical transformation. While several reagents can achieve this (e.g., PBr₃, SOBr₂), the Appel reaction (using carbon tetrabromide and triphenylphosphine) is often preferred for sensitive substrates due to its mild, neutral conditions, which minimize the risk of ring-opening or other side reactions common with strained four-membered rings.

Causality of Reagent Choice: The mechanism involves the in-situ formation of a phosphonium salt intermediate. The alcohol attacks the phosphorus atom, and subsequent intramolecular displacement of the resulting triphenylphosphine oxide by the bromide ion proceeds via a clean Sₙ2 pathway, leading to inversion of stereochemistry if a chiral center is present. This method avoids the strongly acidic byproducts generated by reagents like PBr₃.

G reagents PPh₃ + CBr₄ intermediate1 R-OH P⁺Ph₃C⁻Br₃ Phosphonium Alkoxide Intermediate reagents->intermediate1:f1 Forms Intermediate intermediate2 R-O-P⁺Ph₃ Br⁻ Alkoxyphosphonium Salt intermediate1:f0->intermediate2:f0 Alcohol Attack products R-Br + OPPh₃ intermediate2:f1->products Sₙ2 Attack (Inversion)

Caption: Simplified mechanism of the Appel reaction.

Experimental Protocol:

  • Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution.

  • Slowly add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the temperature remains below 5°C. The reaction is often exothermic.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a small amount of water. Remove the DCM under reduced pressure. Add diethyl ether or hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture, washing the solid with cold ether/hexanes.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Benzyl 3-bromoazetidine-1-carboxylate.

Chemical Reactivity and Synthetic Utility

The primary value of Benzyl 3-bromoazetidine-1-carboxylate lies in its role as an electrophile. The C3 carbon is activated towards nucleophilic substitution (Sₙ2) by the electron-withdrawing nature of the adjacent bromine atom. This allows for the facile introduction of a wide array of functional groups.

G cluster_products 3-Substituted Azetidine Library start Benzyl 3-bromoazetidine- 1-carboxylate p1 3-Amino-azetidine Derivative start->p1 Sₙ2 p2 3-Thio-azetidine Derivative start->p2 Sₙ2 p3 3-Alkoxy-azetidine Derivative start->p3 Sₙ2 p4 3-Azido-azetidine Derivative start->p4 Sₙ2 p5 3-Cyano-azetidine Derivative start->p5 Sₙ2 n1 R-NH₂ (Amine) n2 R-SH (Thiol) n3 R-OH (Alcohol) n4 N₃⁻ (Azide) n5 CN⁻ (Cyanide)

Caption: Synthetic utility via nucleophilic substitution.

This reactivity profile enables drug development professionals to:

  • Generate Diverse Libraries: Quickly synthesize a large number of analogs for structure-activity relationship (SAR) studies.

  • Introduce Key Functionality: Install amines for salt formation and hydrogen bonding[12], thiols for covalent binding, or azides for click chemistry functionalization.

  • Modulate Physicochemical Properties: Fine-tune properties like pKa, solubility, and lipophilicity by varying the nucleophile.

The final Cbz-protected 3-substituted azetidine can be deprotected via standard catalytic hydrogenation (H₂, Pd/C) to reveal the secondary amine, which can be further functionalized if desired.

Conclusion

Benzyl 3-bromoazetidine-1-carboxylate is a quintessential tool for the modern medicinal chemist. While its direct synthesis requires careful execution, the pathway from its hydroxy precursor is reliable and leverages well-understood, mild reaction mechanisms. Its true power is realized in its subsequent application as a versatile electrophilic partner, providing a robust and efficient entry point to diverse libraries of 3-substituted azetidines. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers researchers to strategically deploy this building block in the pursuit of novel therapeutics with enhanced pharmacological profiles.

References

  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Zhang, W., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • Zheng, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • BTC Pharmaceutical CO. Ltd. (n.d.). China Benzyl 3-Hydroxyazetidine-1-Carboxylate 128117-22-6 Manufacturers Suppliers Factory. [Link]

  • PubChemLite. (n.d.). Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2). [Link]

  • PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

Benzyl 3-bromoazetidine-1-carboxylate molecular weight

An In-Depth Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate: Properties, Synthesis, and Applications Abstract Benzyl 3-bromoazetidine-1-carboxylate is a pivotal chemical intermediate, highly valued in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate: Properties, Synthesis, and Applications

Abstract

Benzyl 3-bromoazetidine-1-carboxylate is a pivotal chemical intermediate, highly valued in medicinal chemistry and drug development. Its unique structural features, particularly the strained four-membered azetidine ring coupled with a reactive bromide, render it an essential building block for introducing novel conformational constraints and vectorial properties into drug candidates. This guide provides a comprehensive technical overview of its molecular profile, a detailed, field-proven synthetic pathway from common starting materials, robust analytical characterization protocols, and an exploration of its applications as a versatile scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Molecular Profile and Physicochemical Properties

Chemical Structure and Identification

Benzyl 3-bromoazetidine-1-carboxylate possesses a core azetidine ring, which is a saturated four-membered heterocycle containing a nitrogen atom. The nitrogen is protected by a benzyl carbamate (Cbz) group, a common protecting group in organic synthesis that is stable under a variety of conditions but can be readily removed by hydrogenolysis. The key reactive feature is the bromine atom at the 3-position, which serves as an excellent leaving group for nucleophilic substitution reactions.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol 1: Reduction of Benzyl 3-oxoazetidine-1-carboxylate

This protocol describes the reduction of the ketone to the corresponding secondary alcohol. The choice of sodium borohydride is critical as it is a mild reducing agent that is highly selective for ketones in the presence of the carbamate ester, preventing over-reduction.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous methanol (MeOH, ~0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The portion-wise addition is a safety measure to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Benzyl 3-hydroxyazetidine-1-carboxylate, which can often be used in the next step without further purification. [1]

Experimental Protocol 2: Bromination of Benzyl 3-hydroxyazetidine-1-carboxylate

The Appel reaction is the method of choice for converting the secondary alcohol to the bromide. It proceeds under mild, neutral conditions, which is essential for preventing degradation of the acid- and base-sensitive azetidine ring.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Prepare a solution of triphenylphosphine (PPh₃, 1.5 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. This slow addition controls the exothermic reaction.

  • Reaction: Stir the reaction at 0°C for 2-4 hours. The reaction typically proceeds with an inversion of stereochemistry.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography using a hexane/ethyl acetate gradient to isolate the pure Benzyl 3-bromoazetidine-1-carboxylate. The triphenylphosphine oxide byproduct is typically more polar and will elute later.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the structure and purity of the final compound.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include:

    • δ 7.30-7.45 (m, 5H): Aromatic protons of the benzyl group.

    • δ 5.15 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).

    • δ 4.50-4.65 (m, 1H): Methine proton at the 3-position, coupled to the adjacent methylene protons (-CH -Br).

    • δ 4.20-4.40 (m, 4H): Methylene protons of the azetidine ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include:

    • δ 156.0: Carbamate carbonyl carbon.

    • δ 135.5: Quaternary aromatic carbon of the benzyl group.

    • δ 128.0-128.8: Aromatic carbons of the benzyl group.

    • δ 67.5: Methylene carbon of the benzyl group (-O-C H₂-Ph).

    • δ 55.0-60.0: Methylene carbons of the azetidine ring.

    • δ 40.0-45.0: Methine carbon bearing the bromine atom.

  • High-Resolution Mass Spectrometry (HRMS): The calculated monoisotopic mass is 269.00513 Da. Expect to observe the [M+H]⁺ adduct at m/z 270.01241 and the characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). [2]

Reactivity and Key Applications

The primary utility of Benzyl 3-bromoazetidine-1-carboxylate stems from its function as an electrophilic building block. The C-Br bond is polarized, making the C3 position susceptible to attack by a wide range of nucleophiles.

Versatility in Nucleophilic Substitution

cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Substituted Azetidine Products Start Benzyl 3-bromoazetidine- 1-carboxylate Nuc1 R-NH₂ (Amines) Start->Nuc1 Nuc2 R-OH (Alcohols) Start->Nuc2 Nuc3 R-SH (Thiols) Start->Nuc3 Nuc4 R-C≡C⁻ (Alkynes) Start->Nuc4 Prod1 3-Amino-azetidine Nuc1->Prod1 Sₙ2 Displacement Prod2 3-Alkoxy-azetidine Nuc2->Prod2 Sₙ2 Displacement Prod3 3-Thioether-azetidine Nuc3->Prod3 Sₙ2 Displacement Prod4 3-Alkynyl-azetidine Nuc4->Prod4 Sₙ2 Displacement

Caption: Reactivity of the title compound with various nucleophiles.

This reactivity allows for the facile introduction of amines, alcohols, thiols, azides, and carbon nucleophiles at the 3-position of the azetidine ring, creating a diverse library of substituted intermediates for drug discovery programs.

Application in PROTAC Development

A significant modern application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Benzyl 3-bromoazetidine-1-carboxylate can serve as a rigid and synthetically tractable component of the linker that connects the target-binding warhead to the E3 ligase ligand. [3]Its defined geometry helps control the spatial orientation of the two binding elements, which is a critical parameter for efficient ternary complex formation and subsequent protein degradation.

Conclusion

Benzyl 3-bromoazetidine-1-carboxylate is more than a simple chemical; it is an enabling tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the strategic value of the azetidine scaffold make it an indispensable intermediate. The synthetic and analytical protocols detailed in this guide provide a reliable framework for the preparation and validation of this compound, empowering researchers to confidently incorporate this versatile building block into the next generation of innovative therapeutics.

References

  • PubChemLite. Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2). Available at: [Link]

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate: Current Knowledge and Future Prospects

For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl 3-bromoazetidine-1-carboxylate is a synthetically valuable, yet sparsely documented, heterocyclic building block. Its rigid four-membered az...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-bromoazetidine-1-carboxylate is a synthetically valuable, yet sparsely documented, heterocyclic building block. Its rigid four-membered azetidine core, combined with the reactive bromine substituent and the versatile benzyloxycarbonyl protecting group, positions it as a compound of significant interest in medicinal chemistry and drug discovery. This guide synthesizes the currently available information on its physical properties, outlines a plausible synthetic approach based on established chemical principles, and explores its potential applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). While comprehensive experimental data remains elusive in publicly accessible literature, this document aims to provide a foundational understanding for researchers navigating the use of this and similar azetidine derivatives.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its constrained and three-dimensional nature offers a distinct advantage over more flexible aliphatic or aromatic linkers, enabling precise conformational control of molecules. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a bromine atom at the 3-position of the azetidine ring introduces a versatile functional handle for a variety of chemical transformations, making Benzyl 3-bromoazetidine-1-carboxylate a potentially key intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties: A Data Gap Analysis

A comprehensive search of scientific databases and chemical supplier information reveals a significant lack of experimentally determined physical properties for Benzyl 3-bromoazetidine-1-carboxylate. While basic molecular identifiers are known, crucial data for experimental work is largely unavailable.

Table 1: Summary of Known and Predicted Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₂PubChem[1]
Molecular Weight 269.12 g/mol PubChem[1]
Monoisotopic Mass 269.00513 DaPubChem[1]
CAS Number 939759-25-8Commercial Supplier
Predicted XlogP 2.2PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

The absence of experimentally verified data for properties such as melting point, boiling point, and solubility underscores the compound's status as a specialized building block, likely synthesized on-demand for specific research purposes rather than being a widely characterized commodity chemical. Researchers should exercise caution and perform their own characterization upon synthesis or acquisition.

Synthesis and Purification: A Proposed Methodological Framework

While a specific, detailed experimental protocol for the synthesis of Benzyl 3-bromoazetidine-1-carboxylate is not readily found in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of analogous azetidine derivatives. The following proposed synthesis should be approached as a general guideline, with the understanding that optimization of reaction conditions would be necessary.

Proposed Synthetic Pathway

The synthesis would likely commence from a commercially available precursor, such as 1-boc-3-hydroxyazetidine, and proceed through a series of standard organic transformations.

Synthesis_Pathway cluster_0 Step 1: Protection Group Exchange cluster_1 Step 2: Bromination A 1-Boc-3-hydroxyazetidine B Benzyl 3-hydroxyazetidine-1-carboxylate A->B  Benzyl chloroformate, Base   C Benzyl 3-bromoazetidine-1-carboxylate B->C  Brominating agent (e.g., PBr₃ or Appel reaction)  

Caption: Proposed two-step synthesis of Benzyl 3-bromoazetidine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

  • To a solution of 1-Boc-3-hydroxyazetidine in a suitable aprotic solvent (e.g., dichloromethane), add a strong acid (e.g., trifluoroacetic acid) at 0 °C to remove the Boc protecting group.

  • After completion of the deprotection, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent and dry the combined organic layers.

  • To the resulting crude 3-hydroxyazetidine, add a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent.

  • Slowly add benzyl chloroformate at 0 °C and allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with water and brine, followed by drying and concentration under reduced pressure.

Step 2: Bromination to Yield Benzyl 3-bromoazetidine-1-carboxylate

  • Dissolve the crude Benzyl 3-hydroxyazetidine-1-carboxylate in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a brominating agent. Suitable reagents could include phosphorus tribromide (PBr₃) or reagents for an Appel reaction (e.g., triphenylphosphine and carbon tetrabromide).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification and Characterization

The crude product would likely require purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of the final product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure. The proton NMR should show characteristic peaks for the benzyl group protons and the protons of the azetidine ring. The carbon NMR would confirm the presence of the carbonyl carbon and the carbons of the azetidine and benzyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl group of the carbamate and the C-Br bond.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of Benzyl 3-bromoazetidine-1-carboxylate lies in its role as a bifunctional building block. The bromo substituent serves as a leaving group for nucleophilic substitution reactions, while the benzyloxycarbonyl group is a stable protecting group for the nitrogen atom that can be removed under specific conditions (e.g., hydrogenolysis).

Key Role as a PROTAC Linker

One of the most promising applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and the rigid azetidine core of Benzyl 3-bromoazetidine-1-carboxylate can provide the necessary structural constraint to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Structure A Warhead for Target Protein B Azetidine-based Linker A->B  Covalent Bond   C E3 Ligase Ligand B->C  Covalent Bond  

Caption: General structure of a PROTAC featuring an azetidine-based linker.

The bromine atom allows for the covalent attachment of either the warhead for the target protein or the E3 ligase ligand through nucleophilic substitution. The azetidine nitrogen can be deprotected and further functionalized to complete the PROTAC synthesis.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Benzyl 3-bromoazetidine-1-carboxylate is not widely available, it should be handled with the caution appropriate for a reactive bromo-substituted organic compound. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion and Future Directions

Benzyl 3-bromoazetidine-1-carboxylate is a molecule with considerable potential as a building block in medicinal chemistry, particularly for the construction of conformationally constrained linkers in PROTACs and other complex molecular probes. However, the current lack of comprehensive, publicly available data on its physical properties and detailed synthetic protocols presents a challenge for researchers. This guide provides a framework based on established chemical principles to aid in the synthesis and application of this compound. Further research is needed to fully characterize its physical properties, optimize its synthesis, and explore its full potential in the development of novel therapeutics.

References

[1] PubChem. Benzyl 3-bromoazetidine-1-carboxylate. National Center for Biotechnology Information. [Link] (accessed Jan 7, 2026).

Sources

Exploratory

Introduction: The Strategic Value of the Azetidine Scaffold

An In-depth Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery This guide provides a comprehensive technical overview of Benzyl 3-bromoazetidine-1-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Benzyl 3-bromoazetidine-1-carboxylate, a valuable building block for medicinal chemistry and drug development. We will delve into its chemical properties, provide a robust, field-proven synthetic route, explore its reactivity, and discuss its strategic application in modern pharmaceutical design. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of the azetidine scaffold.

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent in drug discovery. Their unique structural and physicochemical properties, such as high ring strain, significant sp³-rich character, and conformational rigidity, offer tangible advantages in molecular design.[1][2] Incorporating an azetidine motif can lead to improved pharmacokinetic profiles, including enhanced aqueous solubility, greater metabolic stability, and better receptor selectivity.[1][2] Several FDA-approved drugs, such as Baricitinib (a JAK inhibitor) and Cobimetinib (a MEK inhibitor), feature the azetidine scaffold, underscoring its therapeutic relevance.[1]

Benzyl 3-bromoazetidine-1-carboxylate serves as a key intermediate for introducing this valuable scaffold. The nitrogen is protected by a benzyloxycarbonyl (Cbz) group, which is stable under various conditions but can be readily removed, while the bromine atom at the 3-position acts as an excellent leaving group for nucleophilic substitution. This dual functionality allows for the straightforward synthesis of a diverse library of 3-substituted azetidine derivatives, making it a powerful tool for structure-activity relationship (SAR) studies.[3][4]

Physicochemical and Structural Properties

The core properties of Benzyl 3-bromoazetidine-1-carboxylate are summarized below. As limited experimental data for this specific compound is available in peer-reviewed literature, some values are computationally predicted and should be used as a guide. For comparison, data for its immediate synthetic precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, is also provided.

PropertyBenzyl 3-bromoazetidine-1-carboxylateBenzyl 3-hydroxyazetidine-1-carboxylate
CAS Number 939759-25-8[5]128117-22-6[6]
Molecular Formula C₁₁H₁₂BrNO₂[7]C₁₁H₁₃NO₃[8]
Molecular Weight 270.12 g/mol 207.23 g/mol [8]
Monoisotopic Mass 269.00513 Da[7]207.08954 Da[8]
Appearance Not specified (typically a solid or oil)Clear oil[6] / Pale-yellow solid[9]
Boiling Point Predicted356.7 °C at 760 mmHg[8]
Density Predicted1.317 g/cm³[8]
XlogP (Predicted) 2.2[7]0.8[8]
Storage Temperature Not specified (recommend 2-8°C or -20°C)2-8°C[9]
SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)Br[7]C1C(CN1C(=O)OCC2=CC=CC=C2)O[8]
InChIKey SUBBMOROFINEHA-UHFFFAOYSA-N[7]XJWSNDGCJMGHSR-UHFFFAOYSA-N[8]

Synthesis and Purification Protocol

The synthesis of Benzyl 3-bromoazetidine-1-carboxylate is most reliably achieved via a two-step sequence starting from commercially available 3-hydroxyazetidine. The first step involves the protection of the azetidine nitrogen, followed by the bromination of the hydroxyl group.

Step 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

This protocol is adapted from established procedures for the N-protection of 3-hydroxyazetidine.[6] The reaction introduces the benzyloxycarbonyl (Cbz) group, a crucial protecting group that prevents the secondary amine from interfering with subsequent reactions and can be cleanly removed later via hydrogenolysis.[10]

Methodology:

  • Reaction Setup: To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.

    • Causality: K₂CO₃ is a mild inorganic base used to neutralize the hydrochloride salt and the HCl generated during the reaction. The THF/water solvent system ensures that both the inorganic base and the organic starting materials are soluble.

  • Stirring: Stir the resulting mixture for 30 minutes at 20-25°C to ensure complete deprotonation of the azetidinium salt.

  • Addition of Protecting Group: Cool the mixture to 0-5°C in an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

    • Causality: Benzyl chloroformate is the acylating agent that introduces the Cbz group. The reaction is exothermic, so slow addition at low temperature is critical to prevent side reactions and ensure controlled formation of the desired product.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Extraction: Remove the THF under reduced pressure using a rotary evaporator. Extract the remaining aqueous mixture with ethyl acetate (2x volumes). Combine the organic layers.

    • Causality: This liquid-liquid extraction separates the desired organic product from the inorganic salts (KCl, KHCO₃) and any remaining water-soluble impurities.

  • Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in heptane or hexane) to yield Benzyl 3-hydroxyazetidine-1-carboxylate as a clear oil.[6]

Step 2: Bromination via Appel Reaction to Yield Benzyl 3-bromoazetidine-1-carboxylate

With the hydroxyl precursor in hand, the next step is the conversion of the alcohol to a bromide. The Appel reaction is an excellent choice for this transformation as it proceeds under mild, neutral conditions, which is ideal for a strained ring system like azetidine.

Methodology:

  • Reaction Setup: Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Anhydrous conditions are essential as the phosphine reagent is sensitive to water. DCM is a good solvent choice as it is inert and dissolves the reactants well.

  • Reagent Addition: Cool the solution to 0°C. Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise, keeping the temperature below 5°C.

    • Causality: The reaction of PPh₃ with CBr₄ forms the active brominating phosphonium salt in situ. This reaction is exothermic, and slow addition is necessary for control. The mechanism involves the oxygen of the alcohol attacking the electrophilic phosphorus atom, followed by an intramolecular Sₙ2 displacement of the resulting triphenylphosphine oxide by the bromide ion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and unreacted CBr₄. Pre-adsorb the crude material onto silica gel and purify by column chromatography (eluting with a gradient of ethyl acetate in hexane) to isolate the target compound, Benzyl 3-bromoazetidine-1-carboxylate.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Bromination (Appel Reaction) A 3-Hydroxyazetidine HCl B Benzyl Chloroformate + K₂CO₃ in THF/H₂O A->B Reaction C Benzyl 3-hydroxyazetidine-1-carboxylate B->C Acylation D Benzyl 3-hydroxyazetidine-1-carboxylate E CBr₄ + PPh₃ in DCM D->E Reaction F Benzyl 3-bromoazetidine-1-carboxylate E->F Substitution caption Synthesis of Benzyl 3-bromoazetidine-1-carboxylate Reactivity Start Benzyl 3-bromoazetidine-1-carboxylate Product 3-Substituted Azetidine Derivative Start->Product Sₙ2 Attack Nucleophile Nucleophile (e.g., R₂NH, RSH, N₃⁻) Nucleophile->Product Byproduct Br⁻ Product->Byproduct Displacement caption Nucleophilic substitution at the C3 position.

Caption: Nucleophilic substitution at the C3 position.

Applications in Drug Discovery

Benzyl 3-bromoazetidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value building block used to construct more complex drug candidates. Its utility stems from the desirable properties imparted by the azetidine ring.

  • Scaffold Hopping and Bioisosterism: The azetidine ring can serve as a bioisostere for other common rings like piperidine or pyrrolidine. [2]This substitution can alter the parent molecule's conformation and physicochemical properties to optimize its ADME (absorption, distribution, metabolism, and excretion) profile.

  • Improving Physicochemical Properties: As a polar, sp³-rich scaffold, azetidine can disrupt planarity and increase the hydrogen bond acceptor/donor capacity of a molecule, often leading to improved solubility and reduced metabolic liability. [1]* Vectorial Exit: The rigid, three-dimensional structure of the azetidine ring provides well-defined exit vectors. When used as a central scaffold, chemists can precisely control the orientation of appended functional groups, which is critical for optimizing interactions with a biological target.

  • Access to Novel Chemical Space: This building block provides a straightforward entry point to a diverse range of 3-substituted azetidines, enabling the exploration of novel chemical space in lead optimization campaigns. [11][12]The ability to quickly generate analogues with different functionalities at the 3-position is invaluable for rapid SAR exploration. [3] In summary, Benzyl 3-bromoazetidine-1-carboxylate is a powerful and versatile intermediate. Its well-defined reactivity and the strategic advantages of the azetidine core make it an essential tool for medicinal chemists aiming to design next-generation therapeutics with enhanced efficacy and superior pharmacokinetic properties.

References

  • Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Taylor & Francis Online. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. Retrieved from [Link]

  • BTC Pharmaceutical Co. Ltd. (n.d.). Benzyl 3-Hydroxyazetidine-1-Carboxylate 128117-22-6. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2). Retrieved from [Link]

  • LookChem. (n.d.). Benzyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • 2a biotech. (n.d.). BENZYL 3-BROMOAZETIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • ACS Publications. (1981). Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine and 1-tert-butyl-2-chloromethylaziridine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem. Retrieved from [Link]

  • Semantic Scholar. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Retrieved from [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Foundational

Strategic Synthesis of Benzyl 3-bromoazetidine-1-carboxylate: A Key Intermediate for Novel Therapeutics

An In-Depth Technical Guide for Drug Development Professionals Abstract: The azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting desirable physicochemical properties such as improved solubili...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting desirable physicochemical properties such as improved solubility, reduced lipophilicity, and unique three-dimensional exit vectors for molecular elaboration. Among functionalized azetidines, Benzyl 3-bromoazetidine-1-carboxylate stands out as a versatile building block, enabling rapid diversification through nucleophilic displacement of the bromide. This guide provides a comprehensive, field-proven methodology for the two-step synthesis of this key intermediate, starting from the commercially available 3-hydroxyazetidine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the underlying reaction mechanisms to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of 3-Bromoazetidines

The synthesis of complex molecules for drug development demands robust and reproducible access to key intermediates. Benzyl 3-bromoazetidine-1-carboxylate serves this role perfectly. The benzyl carbamate (Cbz) group provides stable protection for the azetidine nitrogen, compatible with a range of subsequent reactions, yet it can be readily removed under standard hydrogenolysis conditions.[1] The bromine atom at the C3 position acts as an excellent leaving group, paving the way for the introduction of a wide array of nucleophiles (amines, thiols, azides, etc.) to build libraries of novel compounds for biological screening.

This guide outlines a reliable synthetic sequence beginning with the protection of 3-hydroxyazetidine, followed by the stereospecific conversion of the hydroxyl group to a bromide.

Overall Synthetic Workflow

The synthesis is a two-stage process designed for efficiency and scalability. First, the secondary amine of 3-hydroxyazetidine is protected. Second, the secondary alcohol is converted to the target bromide.

G cluster_0 Part 1: N-Protection cluster_1 Part 2: Bromination A 3-Hydroxyazetidine B Benzyl 3-hydroxyazetidine-1-carboxylate A->B   Benzyl Chloroformate (Cbz-Cl)   Base (e.g., Na2CO3)   Solvent (e.g., H2O/DCM) C Benzyl 3-bromoazetidine-1-carboxylate B->C   Appel Reaction:   CBr4, PPh3   Solvent (e.g., DCM)

Figure 1: High-level workflow for the two-step synthesis.

Part 1: N-Protection of 3-Hydroxyazetidine

Expertise & Rationale: The first critical step is the protection of the secondary amine of 3-hydroxyazetidine. Unprotected, this amine is nucleophilic and basic, and would interfere with the subsequent bromination step by reacting with the electrophilic brominating reagents. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose. It is highly robust under the neutral or mildly acidic conditions of many bromination reactions but can be cleanly removed via catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups and functional moieties.[1][2]

The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the HCl byproduct generated, driving the reaction to completion.[3]

Experimental Protocol: Cbz-Protection
Reagent/ParameterMolar Eq.Purpose
3-Hydroxyazetidine1.0Starting Material
Sodium Carbonate (Na₂CO₃)2.5Base to neutralize HCl
Benzyl Chloroformate (Cbz-Cl)1.1Protecting Group Source
Solvent System-Dichloromethane (DCM) / Water
Temperature-0 °C to Room Temperature
Reaction Time-2-4 hours

Step-by-Step Methodology:

  • Dissolution: To a round-bottom flask, add 3-hydroxyazetidine (1.0 eq.) and dissolve it in a 1:1 mixture of water and dichloromethane (DCM).

  • Basification: Cool the mixture to 0 °C in an ice bath. Add sodium carbonate (2.5 eq.) portion-wise while stirring vigorously.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq.) dropwise via a syringe, ensuring the internal temperature remains below 10 °C. Caution: Benzyl chloroformate is a lachrymator and should be handled in a fume hood.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Benzyl 3-hydroxyazetidine-1-carboxylate, is often of sufficient purity for the next step, or it can be further purified by flash column chromatography.

Part 2: Bromination of Benzyl 3-hydroxyazetidine-1-carboxylate

Expertise & Rationale: The conversion of a secondary alcohol to an alkyl bromide is a classic transformation. For a substrate like N-Cbz-3-hydroxyazetidine, which contains a potentially sensitive strained ring, the choice of reaction conditions is paramount to avoid side reactions and preserve stereochemistry. We recommend the Appel reaction as the primary method.

The Appel reaction utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to convert alcohols to bromides under exceptionally mild, neutral conditions.[5][6] The reaction proceeds via an S_N2 mechanism, which results in a predictable inversion of stereochemistry at the carbon center—a critical detail for drug development professionals.[5] This method avoids the strongly acidic conditions of reagents like HBr or the high temperatures that might be required with other reagents, minimizing the risk of ring-opening or other decomposition pathways.

Primary Method: The Appel Reaction
Reagent/ParameterMolar Eq.Purpose
Benzyl 3-hydroxyazetidine-1-carboxylate1.0Substrate
Carbon Tetrabromide (CBr₄)1.2Bromine Source
Triphenylphosphine (PPh₃)1.2Phosphorus Reagent
Solvent-Anhydrous Dichloromethane (DCM)
Temperature-0 °C to Room Temperature
Reaction Time-3-6 hours

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) and anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C. Add triphenylphosphine (1.2 eq.) and stir until dissolved. Then, add carbon tetrabromide (1.2 eq.) portion-wise. The solution will typically turn yellow/orange.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide byproduct.

  • Purification: The crude material can be directly purified by flash column chromatography on silica gel (a typical eluent system is ethyl acetate/hexanes). The triphenylphosphine oxide is significantly more polar than the product, allowing for clean separation. The final product is Benzyl 3-bromoazetidine-1-carboxylate.

Mechanism of the Appel Reaction

The reaction is driven by the formation of the very strong P=O double bond in the triphenylphosphine oxide byproduct.[6]

G cluster_mechanism Appel Reaction Mechanism PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Br]⁺ CBr₃⁻ PPh3->Phosphonium_Salt Activation CBr4 CBr₄ CBr4->Phosphonium_Salt Oxyphosphonium [R-O-PPh₃]⁺ Br⁻ Phosphonium_Salt->Oxyphosphonium Alcohol attacks P Alcohol R-OH Alcohol->Oxyphosphonium Product R-Br Oxyphosphonium->Product SN2 Attack (Inversion) Byproduct Ph₃P=O Oxyphosphonium->Byproduct Br_ion Br⁻ Br_ion->Product

Figure 2: Mechanism of the Appel bromination reaction.

Alternative Method: Phosphorus Tribromide (PBr₃)

An alternative, classic method is the use of phosphorus tribromide (PBr₃). This reagent is effective for converting primary and secondary alcohols to bromides.[7][8] Like the Appel reaction, it proceeds via an S_N2 mechanism, leading to inversion of stereochemistry.[7] However, PBr₃ is a corrosive liquid that reacts violently with water, and the reaction can generate HBr as a byproduct, potentially leading to a more acidic environment.

Brief Protocol: The alcohol (1.0 eq.) is dissolved in a non-protic solvent like diethyl ether or DCM, cooled to 0 °C, and PBr₃ (approx. 0.4 eq.) is added dropwise. The reaction is typically stirred at 0 °C and then allowed to warm to room temperature. Work-up involves quenching with ice water or saturated sodium bicarbonate solution.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Appel reaction and reactions with PBr₃ are sensitive to moisture. Ensure all glassware is flame-dried and use anhydrous solvents for best results.

  • Byproduct Removal: The primary challenge in the Appel reaction is the removal of triphenylphosphine oxide. While standard chromatography is effective, for larger scales, trituration of the crude product with a solvent like diethyl ether (in which the product is soluble but the oxide is not) can be an effective first-pass purification.

  • Reaction Monitoring: The polarity difference between the starting alcohol and the product bromide is usually significant, making TLC an excellent tool for monitoring reaction progress. Use a UV lamp and a potassium permanganate stain for visualization.

Conclusion

The synthesis of Benzyl 3-bromoazetidine-1-carboxylate from 3-hydroxyazetidine is a straightforward yet critical process for medicinal chemists. By employing a robust Cbz-protection strategy followed by a mild and stereospecific Appel reaction for bromination, researchers can reliably produce this valuable intermediate. The detailed protocols and mechanistic insights provided in this guide are designed to empower scientists to confidently incorporate this versatile building block into their drug discovery programs, accelerating the development of novel therapeutics.

References

  • tert-butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 . ChemicalBook.

  • Benzyl Chloroformate . Common Organic Chemistry.

  • Benzyl chloroformate . Wikipedia.

  • Alcohol to Bromide - Common Conditions . Common Organic Chemistry.

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group . Benchchem.

  • Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2) . PubChemLite.

  • Cbz-Protected Amino Groups . Organic Chemistry Portal.

  • Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3) . Sciforum.

  • Making Alkyl Halides From Alcohols . Master Organic Chemistry.

  • Conversion of Alcohol to Alkyl Bromide via Reaction with PBr₃ . YouTube.

  • Alcohols to Alkyl Bromides, Part 1 . YouTube.

  • Appel Reaction . Organic Chemistry Portal.

  • Alkyl bromide synthesis by bromination or substitution . Organic Chemistry Portal.

  • Scheme 3. Functionalization of carboxylic acid by modified Appel reaction . ResearchGate.

  • Appel reaction . Wikipedia.

Sources

Exploratory

An In-depth Technical Guide to the Bromination of Benzyl 3-hydroxyazetidine-1-carboxylate

This guide provides a comprehensive technical overview for the conversion of Benzyl 3-hydroxyazetidine-1-carboxylate to its corresponding bromide, a critical transformation for medicinal chemists and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the conversion of Benzyl 3-hydroxyazetidine-1-carboxylate to its corresponding bromide, a critical transformation for medicinal chemists and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed and validated experimental protocols, and discuss essential safety and analytical considerations.

Introduction: The Significance of 3-Bromoazetidines in Drug Discovery

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties, including improved metabolic stability, solubility, and target engagement. The conversion of the hydroxyl group in Benzyl 3-hydroxyazetidine-1-carboxylate to a bromide is a key synthetic step. The resulting Benzyl 3-bromoazetidine-1-carboxylate serves as a versatile building block, enabling chemists to introduce the azetidine motif into complex molecules through nucleophilic substitution reactions. This guide focuses on providing a robust and reproducible methodology for this essential transformation.

Mechanistic Rationale: Choosing the Right Path

The conversion of a secondary alcohol, such as Benzyl 3-hydroxyazetidine-1-carboxylate, to an alkyl bromide is a cornerstone of organic synthesis. Two predominant methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction. Both proceed via an Sₙ2 mechanism, which is crucial as it leads to an inversion of stereochemistry at the reaction center.[1][2]

The Phosphorus Tribromide (PBr₃) Pathway

The reaction with PBr₃ is a classic and highly effective method for brominating primary and secondary alcohols.[2][3] The mechanism involves two key stages:

  • Activation of the Hydroxyl Group: The lone pair of the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated alkoxyphosphonium bromide intermediate, effectively converting the hydroxyl group into an excellent leaving group.[4][5]

  • Sₙ2 Displacement: A bromide ion, now free in solution, acts as a nucleophile and performs a backside attack on the carbon atom bearing the activated oxygen group. This results in the formation of the desired alkyl bromide with an inversion of configuration.[3][4]

The driving force for this reaction is the formation of the strong P-O bond in the phosphorous acid byproduct.[4]

PBr3_Mechanism cluster_reactants Step 1: Activation cluster_intermediate Intermediate cluster_products Step 2: Sₙ2 Displacement A R-OH (Alcohol) PBr3 PBr₃ A->PBr3 Nucleophilic attack Int [R-O(H)-PBr₂]⁺ Br⁻ (Activated Alcohol) Product R-Br (Alkyl Bromide) Int->Product Byproduct HOPBr₂ Int->Byproduct Br_ion Br⁻ Br_ion->Int Backside attack

Caption: Mechanism of Alcohol Bromination using PBr₃.

The Appel Reaction Pathway

The Appel reaction offers a milder alternative, utilizing triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).[6][7] This method is particularly useful for sensitive substrates.[8] The mechanism unfolds as follows:

  • Phosphonium Salt Formation: Triphenylphosphine attacks the bromine atom of CBr₄, generating a phosphonium bromide and the tribromomethyl anion.

  • Proton Transfer: The tribromomethyl anion acts as a base, deprotonating the alcohol to form an alkoxide and bromoform.

  • Alkoxyphosphonium Formation: The alkoxide attacks the electrophilic phosphorus of the phosphonium salt.

  • Sₙ2 Displacement: A bromide ion then displaces the triphenylphosphine oxide leaving group in an Sₙ2 fashion, yielding the alkyl bromide with inversion of stereochemistry.[7][9]

The formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct is a major thermodynamic driving force for the Appel reaction.[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the bromination of Benzyl 3-hydroxyazetidine-1-carboxylate using phosphorus tribromide, a widely adopted and scalable method.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
Benzyl 3-hydroxyazetidine-1-carboxylate128117-22-6207.23Starting material, oil or low-melting solid.[10]
Phosphorus Tribromide (PBr₃)7789-60-8270.69Colorless to pale yellow liquid, corrosive.[11]
Dichloromethane (DCM)75-09-284.93Anhydrous, reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution for workup.
Brine (Saturated NaCl)7647-14-558.44Aqueous solution for workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Detailed Step-by-Step Methodology (PBr₃ Method)

Workflow Start Dissolve Starting Material in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add_PBr3 Slow, Dropwise Addition of PBr₃ Solution Cool->Add_PBr3 React Stir at 0 °C to Room Temp (Monitor by TLC) Add_PBr3->React Quench Carefully Quench with Ice-Cold Water React->Quench Separate Phase Separation (Separatory Funnel) Quench->Separate Wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine Separate->Wash Dry Dry Organic Layer (Anhydrous MgSO₄) Wash->Dry Concentrate Filter and Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify by Column Chromatography (Silica Gel) Concentrate->Purify

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR of Benzyl 3-bromoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl 3-bromoazetidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of nove...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-bromoazetidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The rigid four-membered azetidine ring system imparts unique conformational constraints, which can be advantageous for optimizing ligand-receptor interactions. A thorough understanding of its structural features is paramount for its effective application. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for elucidating the precise structure and stereochemistry of this compound in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Benzyl 3-bromoazetidine-1-carboxylate, blending theoretical principles with practical, field-proven insights to empower researchers in their drug discovery endeavors.

Core Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of Benzyl 3-bromoazetidine-1-carboxylate is dictated by several key factors: chemical shift (δ), spin-spin coupling (J-coupling), and signal integration. Each of these parameters provides a piece of the structural puzzle.

  • Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms, such as bromine and the nitrogen of the carbamate, deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The aromatic protons of the benzyl group will resonate in the characteristic aromatic region.

  • Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons will "split" each other's signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is dependent on the dihedral angle between the coupled protons. In the strained azetidine ring, these coupling constants provide critical information about the ring's conformation and the relative stereochemistry of its substituents. For four-membered rings, cis coupling constants are typically larger than trans coupling constants.[1]

  • Integration: The area under each NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for a quantitative assessment of the relative number of each type of proton in the molecule.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust and well-defined experimental protocol is the foundation of reliable spectral interpretation. The following steps outline a validated method for obtaining a high-resolution ¹H NMR spectrum of Benzyl 3-bromoazetidine-1-carboxylate.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of Benzyl 3-bromoazetidine-1-carboxylate into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good starting point for its ability to dissolve a wide range of organic compounds.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to serve as the chemical shift reference (δ = 0.00 ppm).
  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
  • Acquisition Time (AQ): 2-4 seconds. A longer acquisition time will result in better resolution.
  • Relaxation Delay (D1): 1-5 seconds. This delay allows for the spins to return to equilibrium between scans, ensuring accurate integration.
  • Number of Scans (NS): 8-16 scans. This is usually adequate for achieving a good signal-to-noise ratio for a sample of this concentration.
  • Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to encompass all proton signals.

3. Data Processing:

  • Fourier Transformation: The raw free induction decay (FID) is converted into the frequency-domain spectrum.
  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
  • Baseline Correction: A flat baseline is essential for accurate integration.
  • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.
  • Integration: The integral of each signal is determined.

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of Benzyl 3-bromoazetidine-1-carboxylate can be divided into three distinct regions: the aromatic region, the benzylic and azetidine methine region, and the azetidine methylene region.

G cluster_aromatic Aromatic Region (δ ~7.35 ppm) cluster_benzylic_methine Benzylic & Methine Region (δ ~5.15 & ~4.70 ppm) cluster_methylene Azetidine Methylene Region (δ ~4.30 ppm) aromatic 5H, multiplet benzylic 2H, singlet methine 1H, multiplet methylene 4H, multiplet

Aromatic Protons (C₆H₅):

  • Expected Chemical Shift: ~7.35 ppm.

  • Multiplicity: A complex multiplet.

  • Integration: 5H.

  • Rationale: The five protons on the phenyl ring of the benzyl group are in slightly different electronic environments, but their chemical shifts are often very similar, resulting in a complex, overlapping multiplet.

Benzylic Protons (CH₂Ph):

  • Expected Chemical Shift: ~5.15 ppm.

  • Multiplicity: A singlet.

  • Integration: 2H.

  • Rationale: These two protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.[2]

Azetidine Methine Proton (CHBr):

  • Expected Chemical Shift: ~4.70 ppm.

  • Multiplicity: A multiplet (quintet or triplet of triplets).

  • Integration: 1H.

  • Rationale: This proton is attached to the same carbon as the electronegative bromine atom, causing a significant downfield shift. It will be coupled to the four adjacent methylene protons on the azetidine ring, resulting in a complex multiplet.

Azetidine Methylene Protons (CH₂N and CH₂CHBr):

  • Expected Chemical Shift: ~4.30 ppm.

  • Multiplicity: A multiplet.

  • Integration: 4H.

  • Rationale: The four methylene protons on the azetidine ring are diastereotopic due to the stereocenter at the bromine-bearing carbon. They are coupled to each other and to the methine proton, leading to a complex and overlapping multiplet. The protons on the carbon adjacent to the nitrogen will be deshielded by the carbamate group.

Data Summary

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Aromatic (C₆H₅)~7.35multiplet5HN/A
Benzylic (CH₂Ph)~5.15singlet2HN/A
Azetidine Methine (CHBr)~4.70multiplet1HVaries
Azetidine Methylene (CH₂)~4.30multiplet4HVaries

Advanced Considerations and Troubleshooting

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of the protons. For instance, using a more polar solvent like DMSO-d₆ may lead to different chemical shift values compared to CDCl₃.

  • Second-Order Effects: When the chemical shift difference between two coupled protons is similar in magnitude to their coupling constant, second-order effects (e.g., "roofing") can be observed in the spectrum. This can complicate the interpretation of multiplicities.

  • Conformational Dynamics: The azetidine ring may undergo rapid conformational changes at room temperature, which can lead to averaged chemical shifts and coupling constants. Low-temperature NMR studies may be necessary to "freeze out" individual conformers.

Conclusion

The ¹H NMR spectrum of Benzyl 3-bromoazetidine-1-carboxylate provides a wealth of structural information that is indispensable for its use in drug discovery and development. By understanding the fundamental principles of chemical shift, spin-spin coupling, and integration, and by following a robust experimental protocol, researchers can confidently elucidate the structure of this important building block. This guide serves as a comprehensive resource to aid in the accurate and efficient interpretation of its ¹H NMR spectrum.

References

  • PubChem. Benzyl 3-bromoazetidine-1-carboxylate. Available from: [Link].[3]

  • University of Oxford. Four-membered rings. Available from: [Link].[1]

  • Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. University of Wisconsin. Available from: [Link].[4]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link].[5]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link].[6]

  • ARKIVOC. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available from: [Link].[2]

Sources

Exploratory

An In-depth Technical Guide to the 13C NMR of Benzyl 3-bromoazetidine-1-carboxylate

< For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl 3-bromoazetidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-bromoazetidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, appearing in a variety of biologically active compounds.[1][2] The precise structural characterization of this and related molecules is paramount for ensuring the integrity of synthetic pathways and the ultimate purity of the final compounds. Among the suite of analytical techniques available for this purpose, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of organic molecules.

This guide provides a comprehensive analysis of the 13C NMR spectrum of benzyl 3-bromoazetidine-1-carboxylate. It is intended to serve as a practical resource for researchers, offering insights into spectral interpretation, experimental considerations, and the underlying principles that govern the chemical shifts observed for this specific molecule.

Principles of 13C NMR Spectroscopy in the Context of Benzyl 3-bromoazetidine-1-carboxylate

13C NMR spectroscopy detects the nuclear spin of the 13C isotope. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all contribute to the final observed chemical shift.

In benzyl 3-bromoazetidine-1-carboxylate, we can anticipate distinct regions in the 13C NMR spectrum corresponding to the different carbon environments:

  • Aromatic Carbons: The phenyl ring of the benzyl group will exhibit signals in the downfield region, typically between 110 and 140 ppm.

  • Carbamate Carbonyl Carbon: The carbonyl carbon of the benzyl carbamate (Cbz) protecting group is expected to be significantly deshielded, appearing at a high chemical shift, generally in the range of 150-170 ppm.

  • Azetidine Ring Carbons: The carbons of the strained four-membered ring will have characteristic chemical shifts influenced by ring strain and the substituents.

  • Benzylic Methylene Carbon: The CH2 group of the benzyl moiety will resonate in the aliphatic region, typically between 60 and 70 ppm.

The presence of the electronegative bromine atom on the azetidine ring is expected to cause a significant downfield shift for the carbon to which it is attached (C3). Similarly, the nitrogen atom of the azetidine ring will influence the chemical shifts of the adjacent carbons (C2 and C4).

Predicted 13C NMR Spectrum and Peak Assignments

While an experimentally obtained spectrum is the gold standard, spectral prediction tools can provide a valuable starting point for analysis.[3][4][5][6] Based on established chemical shift trends for similar structural motifs, a predicted 13C NMR spectrum for benzyl 3-bromoazetidine-1-carboxylate in a common NMR solvent like deuterated chloroform (CDCl3) is presented below.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carbamate) 155-165The carbonyl carbon is double-bonded to two electronegative atoms (O and N), leading to significant deshielding.
C (ipso-Aryl) 135-140The aromatic carbon attached to the benzylic group.
C (ortho/para-Aryl) 127-129Aromatic carbons ortho and para to the substituent.
C (meta-Aryl) 128-130Aromatic carbons meta to the substituent.
CH2 (Benzylic) 65-70Methylene carbon attached to the electron-withdrawing oxygen of the carbamate and the phenyl ring.
C2, C4 (Azetidine) 50-60Methylene carbons of the azetidine ring adjacent to the nitrogen atom. These may be non-equivalent.
C3 (Azetidine) 35-45Methine carbon of the azetidine ring directly attached to the electronegative bromine atom, causing a downfield shift compared to an unsubstituted azetidine.

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Acquisition

A robust and reproducible experimental protocol is crucial for obtaining high-quality 13C NMR data.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can also be used, but will result in different chemical shifts.

  • Concentration: Dissolve approximately 10-50 mg of benzyl 3-bromoazetidine-1-carboxylate in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer Frequency: The experiment should be performed on a spectrometer with a proton frequency of at least 300 MHz for adequate sensitivity and spectral dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR. For more detailed structural information, advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH2, and CH3 groups.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is desired.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (typically several hundred to several thousand) is required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak picking and integration.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.

Data Interpretation and Structural Verification

The interpretation of the 13C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the molecule. This is achieved by considering the chemical shifts, multiplicities (if proton coupling is present), and by comparing the experimental data with predicted values and data from related compounds.

For benzyl 3-bromoazetidine-1-carboxylate, the following key features in the 13C NMR spectrum would confirm its structure:

  • The presence of a signal in the downfield region (155-165 ppm) corresponding to the carbamate carbonyl carbon.

  • A cluster of signals in the aromatic region (127-140 ppm) representing the six carbons of the phenyl ring.

  • A signal around 65-70 ppm for the benzylic methylene carbon.

  • Two signals in the region of 50-60 ppm for the C2 and C4 carbons of the azetidine ring.

  • A signal between 35 and 45 ppm for the C3 carbon of the azetidine ring, which is shifted downfield due to the attached bromine atom.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for acquiring and interpreting the 13C NMR spectrum of benzyl 3-bromoazetidine-1-carboxylate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 Prepared Sample acq2 Set Up Acquisition Parameters acq1->acq2 acq3 Run 13C NMR Experiment acq2->acq3 proc1 Fourier Transform FID acq3->proc1 Raw FID Data proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 interp1 Peak Picking and Integration proc3->interp1 Processed Spectrum interp2 Assign Signals to Carbons interp1->interp2 interp3 Structural Verification interp2->interp3 end Confirmed Structure interp3->end Final Structure Confirmation

Caption: Workflow for 13C NMR analysis.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural elucidation of benzyl 3-bromoazetidine-1-carboxylate. A thorough understanding of the principles of 13C NMR, combined with a systematic approach to data acquisition and interpretation, allows for the unambiguous confirmation of the carbon framework of this important synthetic building block. This guide provides the foundational knowledge and practical considerations necessary for researchers to confidently utilize 13C NMR in their synthetic and medicinal chemistry endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
  • Macmillan Group, Princeton University. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′).
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 13C NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
  • Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3.
  • Smolecule. (2025). Benzyl 3-bromo-3-ethylazetidine-1-carboxylate.
  • ChemicalBook. (n.d.). N-Cbz-L-glutamic acid(1155-62-0) 13C NMR spectrum.
  • PubChemLite. (2025). Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2).
  • Wiley SpectraBase. (2026). 3,3-DIETHYL-1-HYDROXY-AZETIDINE - Optional[13C NMR] - Chemical Shifts.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • BLD Pharm. (n.d.). Benzyl 3-bromo-3-ethylazetidine-1-carboxylate.
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra.
  • PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • United States Biological. (n.d.). Benzyl 3-Oxoazetidine-1-carboxylate - Data Sheet.
  • Apollo Scientific. (n.d.). Azetidin-3-one, N-CBZ protected.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Santa Cruz Biotechnology. (n.d.). Benzyl 3-oxoazetidine-1-carboxylate.

Sources

Foundational

A Technical Guide to the Mass Spectrum of Benzyl 3-bromoazetidine-1-carboxylate: Prediction, Fragmentation, and Experimental Considerations

This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrum of Benzyl 3-bromoazetidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrum of Benzyl 3-bromoazetidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and analysis of novel small molecules. This document moves beyond a simple recitation of data to offer a detailed, mechanistically-driven interpretation of the fragmentation patterns expected for this molecule, grounded in the principles of mass spectrometry.

Introduction: The Molecular Structure and its Implications for Mass Spectrometry

Benzyl 3-bromoazetidine-1-carboxylate (C₁₁H₁₂BrNO₂) is a heterocyclic compound featuring several key structural motifs that will dictate its behavior in a mass spectrometer.[1] Understanding these features is paramount to predicting and interpreting its mass spectrum.

  • Azetidine Ring: A four-membered saturated nitrogen-containing ring. Ring strain can influence fragmentation pathways.

  • Bromine Atom: The presence of bromine is perhaps the most defining feature in the mass spectrum, owing to its characteristic isotopic signature.[2][3][4][5][6]

  • Benzyl Carbamate Group: This protecting group is prone to specific and well-characterized fragmentation patterns, primarily centered around the stable benzyl cation.[7][8]

The interplay of these structural elements will result in a unique fragmentation fingerprint, allowing for confident identification and structural elucidation.

The Molecular Ion: A Tale of Two Isotopes

The first and most crucial observation in the mass spectrum of Benzyl 3-bromoazetidine-1-carboxylate will be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[2][3][4][5][6] This distinctive M and M+2 pattern is a hallmark of a monobrominated compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₂BrNO₂[1]
Monoisotopic Mass (with ⁷⁹Br)269.00513 Da[1]
Monoisotopic Mass (with ⁸¹Br)271.00308 DaCalculated
Expected M⁺ peaks (m/z)269 and 271[2][3][4][5][6]
Expected M⁺/M+2 Intensity Ratio~1:1[2][3][4][5][6]

Predicted Fragmentation Pathways

Upon ionization, typically through Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion of Benzyl 3-bromoazetidine-1-carboxylate will undergo a series of fragmentation events. The most probable pathways are detailed below, explained through the lens of mechanistic principles.

The Dominant Fragmentation: Formation of the Tropylium Ion

The most prominent fragmentation pathway for benzyl-protected compounds is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable benzyl cation (C₇H₇⁺). This cation often rearranges to the even more stable tropylium ion. This fragmentation is expected to produce the base peak in the spectrum.

  • Mechanism: Heterolytic cleavage of the C-O bond adjacent to the phenyl ring.

  • Resulting Ion: m/z 91 (C₇H₇⁺)

  • Significance: The presence of a strong peak at m/z 91 is highly indicative of a benzyl group.[7]

Fragmentation of the Azetidine Ring and Loss of Bromine

The azetidine ring itself can undergo fragmentation, often initiated by alpha-cleavage adjacent to the nitrogen atom.[9][10][11]

  • Loss of Bromine: A common fragmentation for halogenated compounds is the loss of the halogen atom as a radical.[6] This would result in a pair of peaks at m/z 190 and 192, corresponding to the remaining fragment without the bromine atom.

  • Ring Opening and Subsequent Fragmentations: The strained azetidine ring can open, followed by the loss of small neutral molecules like ethene (C₂H₄).

Carbamate Group Fragmentation

The carbamate linkage offers additional fragmentation routes.

  • Loss of CO₂: Decarboxylation is a potential fragmentation pathway for carbamates, which would lead to the loss of 44 Da from a given fragment.

  • McLafferty-type Rearrangement: While less common for this specific structure, related carbamates can undergo rearrangements.[12]

The interplay of these pathways will generate a series of fragment ions, each providing a piece of the structural puzzle.

Caption: Predicted major fragmentation pathways for Benzyl 3-bromoazetidine-1-carboxylate.

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted mass spectrum, the following protocol using Electrospray Ionization Mass Spectrometry (ESI-MS) is recommended. ESI is a soft ionization technique suitable for this moderately polar and thermally labile molecule.[13][14][15][16][17]

Objective: To acquire a high-resolution mass spectrum and tandem mass spectrum (MS/MS) of Benzyl 3-bromoazetidine-1-carboxylate.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

Materials:

  • Benzyl 3-bromoazetidine-1-carboxylate sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water.

    • For positive ion mode, add 0.1% formic acid to the final solution to promote protonation.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source parameters. Typical starting parameters for a similar molecule would be:

      • Capillary voltage: 3.5 kV

      • Cone voltage: 30 V

      • Source temperature: 120°C

      • Desolvation temperature: 350°C

      • Cone gas flow: 50 L/hr

      • Desolvation gas flow: 600 L/hr

  • Data Acquisition:

    • Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500. Observe the isotopic pattern of the molecular ion ([M+H]⁺ at m/z 270 and 272).

    • Tandem MS (MS/MS): Perform product ion scans on the protonated molecular ions (m/z 270 and 272). This will induce fragmentation and allow for the confirmation of the predicted fragment ions. Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

  • Data Analysis:

    • Analyze the full scan spectrum to confirm the presence of the M and M+2 peaks for the molecular ion with the correct isotopic ratio.

    • Interpret the MS/MS spectrum to identify the fragment ions and correlate them with the predicted fragmentation pathways.

    • Utilize the high-resolution data to confirm the elemental composition of the molecular ion and its fragments.

Summary of Predicted Key Ions

m/z (⁷⁹Br/⁸¹Br)Proposed StructureComments
269/271[C₁₁H₁₂BrNO₂]⁺Molecular ion (M⁺). Characteristic 1:1 isotopic pattern.
270/272[C₁₁H₁₃BrNO₂]⁺Protonated molecule ([M+H]⁺) in ESI.
190[C₁₁H₁₂NO₂]⁺Loss of a bromine radical from the molecular ion.
178/180[C₄H₅BrNO₂]⁺Loss of the benzyl group (as a neutral radical).
134/136[C₄H₆BrN]⁺Subsequent loss of CO₂ from the m/z 178/180 fragment.
91[C₇H₇]⁺Benzyl/Tropylium cation. Expected to be the base peak.

Conclusion

The mass spectrum of Benzyl 3-bromoazetidine-1-carboxylate is predicted to be highly informative. The unmistakable bromine isotopic pattern provides an immediate confirmation of the presence of bromine. The fragmentation will be dominated by the formation of the stable tropylium ion at m/z 91, a clear indicator of the benzyl carbamate moiety. Analysis of the other fragment ions will allow for the comprehensive structural confirmation of the azetidine ring system. The experimental protocol provided herein offers a robust method for acquiring high-quality data to validate these predictions. This guide serves as a valuable resource for any scientist working with this or structurally related compounds, enabling a deeper understanding of their behavior under mass spectrometric analysis.

References

  • Chemistry LibreTexts. 6.4: Isotope Abundance. (2022-07-03). Available from: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • College of St. Benedict & St. John's University. ms isotopes: Br and Cl. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

  • National Institutes of Health. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

  • CORE. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available from: [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023-06-11). Available from: [Link]

  • PubChemLite. Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2). Available from: [Link]

  • ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2026-01-02). Available from: [Link]

  • PubChem. Benzyl carbamate. Available from: [Link]

  • PubMed. Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. Available from: [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022-07-03). Available from: [Link]

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available from: [Link]

  • Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?. (2021-08-07). Available from: [Link]

  • Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. (2023-02-11). Available from: [Link]

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate. Available from: [Link]

  • PubChem. Benzyl 3-aminoazetidine-1-carboxylate. Available from: [Link]

  • National Institutes of Health. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Available from: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015-12-16). Available from: [Link]

  • National Institute of Standards and Technology. Benzyl Benzoate. Available from: [Link]

  • National Institutes of Health. Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane. Available from: [Link]

Sources

Exploratory

A Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate: A Versatile Building Block for Next-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals Foreword: The Azetidine Motif in Modern Drug Discovery The strategic incorporation of small, strained ring systems has become a cornerstone of modern medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Motif in Modern Drug Discovery

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the azetidine scaffold has emerged as a particularly valuable motif, offering a unique combination of structural rigidity and three-dimensional character that can significantly enhance the pharmacological properties of a lead compound. Its ability to improve metabolic stability, aqueous solubility, and target engagement has led to its integration into a growing number of clinical candidates. This guide focuses on a key derivative, Benzyl 3-bromoazetidine-1-carboxylate, a versatile and commercially available building block that is playing a pivotal role in the development of innovative therapeutic modalities, most notably in the field of targeted protein degradation.

Chemical Identity and Commercial Availability

Benzyl 3-bromoazetidine-1-carboxylate is a stable, crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 939759-25-8[1]
Molecular Formula C₁₁H₁₂BrNO₂[1]
Molecular Weight 270.12 g/mol [1]
Appearance White to off-white powder
Purity (Typical) ≥97%

This compound is readily available from a variety of commercial suppliers, typically offered in research-grade purities. When sourcing this material, it is imperative to obtain a certificate of analysis (CoA) to verify its identity and purity, as contaminants from the synthesis process can impact downstream applications.

Synthesis and Quality Control: A Self-Validating Protocol

The synthesis of Benzyl 3-bromoazetidine-1-carboxylate is a multi-step process that begins with the commercially available 3-hydroxyazetidine hydrochloride. The following protocol outlines a reliable and well-documented synthetic route.

Step 1: N-Protection of 3-Hydroxyazetidine

The initial step involves the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in amine chemistry, and the Cbz group is chosen for its stability under a range of reaction conditions and its facile removal via hydrogenolysis.

Protocol:

  • To a solution of 3-hydroxyazetidine hydrochloride in a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane or THF), add a base such as potassium carbonate or sodium bicarbonate.

  • Cool the mixture in an ice bath and slowly add benzyl chloroformate.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 3-hydroxyazetidine-1-carboxylate.

This synthesis of the precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, is well-documented and can be achieved in high yield.[2][3]

Step 2: Bromination of the 3-Hydroxy Group

The conversion of the hydroxyl group to a bromide is a critical step. This is typically achieved using standard brominating agents. The choice of reagent and reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired product.

Proposed Protocol:

  • Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate in an anhydrous aprotic solvent such as dichloromethane or acetonitrile.

  • Cool the solution in an ice bath and add a brominating agent, for example, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (the Appel reaction).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure Benzyl 3-bromoazetidine-1-carboxylate.

Quality Control and Characterization

A self-validating system requires rigorous analytical confirmation of the final product. The following techniques are essential for verifying the identity and purity of Benzyl 3-bromoazetidine-1-carboxylate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl group protons (typically in the range of 7.3-7.4 ppm), the benzylic protons of the Cbz group (a singlet around 5.1 ppm), and the protons of the azetidine ring. The protons on the carbons adjacent to the nitrogen and the bromine will have distinct chemical shifts and coupling patterns.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms, with characteristic shifts for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A high-purity sample should show a single major peak.

Applications in Drug Discovery: A Gateway to PROTACs

The primary application of Benzyl 3-bromoazetidine-1-carboxylate in modern drug discovery is as a versatile linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[1][4]

The Role of the Azetidine Linker

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the POI and the E3 ligase. The azetidine ring in the linker derived from Benzyl 3-bromoazetidine-1-carboxylate offers several advantages:

  • Conformational Constraint: The rigid four-membered ring restricts the conformational flexibility of the linker, which can pre-organize the PROTAC into a bioactive conformation for ternary complex formation.

  • Improved Physicochemical Properties: The introduction of the polar azetidine motif can enhance the aqueous solubility and cell permeability of the PROTAC.

  • Vectorial Control: The defined stereochemistry of the azetidine ring can provide precise control over the spatial orientation of the POI and E3 ligase ligands.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using Benzyl 3-bromoazetidine-1-carboxylate typically involves a nucleophilic substitution reaction where the bromide is displaced by a nucleophile on either the POI ligand or the E3 ligase ligand. The Cbz protecting group can then be removed by hydrogenolysis to liberate the amine, which can be coupled to the other ligand.

PROTAC_Synthesis cluster_0 Step 1: Ligand Attachment cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling A Benzyl 3-bromoazetidine-1-carboxylate C Cbz-protected Ligand-Azetidine Conjugate A->C Nucleophilic Substitution B POI or E3 Ligand (with nucleophile, e.g., -OH, -NH2, -SH) B->C D Cbz-protected Ligand-Azetidine Conjugate E Amine-functionalized Ligand-Azetidine Conjugate D->E Hydrogenolysis (H2, Pd/C) F Amine-functionalized Ligand-Azetidine Conjugate H Final PROTAC Molecule F->H Amide Coupling G Second Ligand (with activated carboxyl group) G->H

Caption: A generalized workflow for the synthesis of a PROTAC using Benzyl 3-bromoazetidine-1-carboxylate.

Handling, Storage, and Safety

As with any reactive chemical intermediate, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. Protect from moisture and light.

Conclusion and Future Outlook

Benzyl 3-bromoazetidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex molecules, particularly in the rapidly evolving field of targeted protein degradation. Its commercial availability, coupled with its unique structural features, makes it an attractive choice for medicinal chemists seeking to introduce the azetidine motif into their drug candidates. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic use of building blocks like Benzyl 3-bromoazetidine-1-carboxylate will undoubtedly play a crucial role in shaping the future of medicine.

References

  • CP Lab Safety. benzyl 3-bromoazetidine-1-carboxylate, min 97%, 1 gram. [Link]

  • PubMed Central (PMC). Recent advances in targeted protein degraders as potential therapeutic agents. [Link]

  • Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ACS Publications. Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine and 1-tert-butyl-2-chloromethylaziridine | The Journal of Organic Chemistry. [Link]

  • PubMed Central (PMC). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. [Link]

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • PubMed Central (PMC). Current strategies for the design of PROTAC linkers: a critical review. [Link]

Sources

Foundational

A Senior Application Scientist's Technical Guide to Sourcing and Utilizing Benzyl 3-bromoazetidine-1-carboxylate

Authored For: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract This guide provides an in-depth technical overview of Benzyl 3-bromoazetidine-1-carboxylate (CAS No: 939759-25-8), a critical bui...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of Benzyl 3-bromoazetidine-1-carboxylate (CAS No: 939759-25-8), a critical building block in modern medicinal chemistry. Moving beyond a simple supplier list, this document offers a framework for evaluating and selecting reputable suppliers, outlines essential protocols for handling and storage, and discusses the compound's synthetic utility. The core objective is to equip researchers with the necessary knowledge to confidently source high-quality material and integrate it effectively into their research and development workflows, thereby ensuring experimental reproducibility and success.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, is a highly sought-after structural motif in drug discovery. Its incorporation into a molecule can impart favorable physicochemical properties, including improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility, while providing a three-dimensional vector for exiting a binding pocket. Benzyl 3-bromoazetidine-1-carboxylate has emerged as a key intermediate for introducing this valuable scaffold.

The compound features a nitrogen atom protected by a readily cleavable benzyloxycarbonyl (Cbz) group and a bromine atom at the 3-position. This bromine acts as a versatile leaving group, making the molecule an excellent electrophilic partner for a wide range of nucleophiles. This reactivity is fundamental to its application in constructing more complex molecules, notably as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Core Technical Data

A thorough understanding of the compound's properties is the first step in its successful application. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 939759-25-8[1][3]
Molecular Formula C₁₁H₁₂BrNO₂[1][4]
Molecular Weight 270.126 g/mol [1]
Canonical SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)Br[4]
InChIKey SUBBMOROFINEHA-UHFFFAOYSA-N[4]
Typical Purity ≥96-97%[1][3]
Primary Application Synthetic Building Block, Protein Degrader Building Block[1]

Supplier Evaluation: A Framework for Ensuring Quality

Sourcing this reagent requires more than identifying the lowest-cost provider. For research and development, the quality and consistency of starting materials are paramount to achieving reproducible results. The following workflow and criteria should be considered non-negotiable.

Supplier Selection & Qualification Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Procurement & Verification a Define Purity & Quantity Requirements (e.g., >97%) b Identify Potential Suppliers (Databases, Search Engines) a->b c Request Lot-Specific Certificate of Analysis (CoA) b->c d Evaluate Analytical Data (NMR, HPLC/GC, MS) c->d e Assess Supplier Responsiveness & Technical Support d->e f Place Pilot Order e->f g Perform Incoming QC on Received Material f->g h Approve Supplier for Scale-Up g->h

Caption: A logical workflow for qualifying a chemical supplier.

Key Evaluation Metrics:
  • Certificate of Analysis (CoA): The CoA is non-negotiable. It must be lot-specific and detail the purity as determined by appropriate analytical methods (typically HPLC or GC) and identity confirmation (¹H NMR, Mass Spectrometry).

  • Purity Specification: A minimum purity of 97% is a common standard for such building blocks.[1] Be wary of suppliers who do not clearly state the purity or the method used to determine it.

  • Analytical Data Transparency: Reputable suppliers will readily provide copies of the primary analytical data (e.g., NMR and HPLC traces) for a specific batch upon request. This is the ultimate proof of identity and purity. The causality is simple: without this data, you are trusting a number on a sheet without verification, which is a significant risk for complex, multi-step syntheses.

  • Availability and Lead Time: Inquire about stock levels and typical lead times. For drug development timelines, a supplier with consistent, in-stock availability is a major asset.

  • Regulatory and Use Statements: Note that most suppliers explicitly state this chemical is for research and development or industrial use only, not for direct medical or consumer applications.[1]

Directory of Notable Suppliers

The following is a non-exhaustive list of companies that list Benzyl 3-bromoazetidine-1-carboxylate in their catalogs. This does not constitute an endorsement; researchers must perform their own due diligence based on the criteria above.

SupplierCatalog/Product NumberCAS NumberPurity
2A Biotech2A-0151155939759-25-896%+
CP Lab Safety-939759-25-8min 97%
BLD PharmBD375539939759-25-8-

Safety, Handling, and Storage Protocols

Proper handling is essential for both user safety and maintaining the integrity of the compound. The protocols described here are a self-validating system for safe laboratory practice, based on information synthesized from analogous chemical safety data sheets.[5]

Mandatory Personal Protective Equipment (PPE)
  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • Laboratory coat

Step-by-Step Handling Protocol
  • Work Area Preparation: Conduct all manipulations of the solid or its solutions within a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Aliquotting: If weighing the solid, use a dedicated, clean spatula. Avoid creating dust. For solutions, use appropriate glass or compatible plastic pipettes.

  • Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal. Do not allow the material to enter drains.[5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[5]

  • Waste Disposal: Dispose of contaminated materials and empty containers in accordance with local, state, and federal regulations for chemical waste.

Storage Conditions

To ensure the long-term stability and prevent degradation of Benzyl 3-bromoazetidine-1-carboxylate, proper storage is critical.

  • Temperature: Store in a tightly sealed container in a dry, well-ventilated place.[5] For long-term storage, refrigeration or freezing (-20°C) is often recommended, as seen with similar, structurally related compounds.[6]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[7]

Application Insight: Reactivity and Synthetic Utility

The primary value of Benzyl 3-bromoazetidine-1-carboxylate lies in its predictable reactivity, which allows for the controlled introduction of the azetidine ring.

Core Reactivity: Nucleophilic Substitution

The carbon atom bonded to the bromine is electrophilic. It readily undergoes Sₙ2-type reactions with a variety of nucleophiles. This reaction displaces the bromide anion and forms a new carbon-nucleophile bond at the 3-position of the azetidine ring.

Caption: General reaction scheme for Benzyl 3-bromoazetidine-1-carboxylate.

This fundamental transformation is the cornerstone of its use. By choosing different nucleophiles (amines, alcohols, thiols, etc.), chemists can append a wide array of functional groups and build molecular complexity. N-protected 3-haloazetidines are widely recognized as versatile building blocks in medicinal chemistry for this exact reason.[8]

Conclusion

Benzyl 3-bromoazetidine-1-carboxylate is more than a catalog chemical; it is a strategic tool for imparting desirable properties to novel therapeutic agents. For the researcher, success begins with sourcing high-quality, well-characterized material. By applying a rigorous supplier evaluation framework, adhering to strict safety and handling protocols, and understanding the compound's core reactivity, scientists can confidently and reproducibly leverage this important building block to advance their drug discovery programs.

References

  • benzyl 3-bromoazetidine-1-carboxylate, min 97%, 1 gram . CP Lab Safety. [Link]

  • BENZYL 3-BROMOAZETIDINE-1-CARBOXYLATE . 2a biotech. [Link]

  • benzyl 3-(2-tosylhydrazineyl)azetidine-1-carboxylate . Knight Chemicals Online. [Link]

  • Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2) . PubChemLite. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines . ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of Benzyl 3-bromoazetidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Benzyl 3-bromoazetidine-1-carboxylate, a key building block in modern medicinal chemistry. Recogni...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl 3-bromoazetidine-1-carboxylate, a key building block in modern medicinal chemistry. Recognizing the compound's growing importance and inherent reactivity, this document moves beyond a simple recitation of facts. Instead, it offers a holistic understanding rooted in the principles of chemical reactivity and laboratory safety. The following sections are designed to empower researchers with the knowledge to not only handle this reagent safely but also to employ it effectively in the synthesis of novel chemical entities.

Introduction: The Azetidine Scaffold and the Role of Benzyl 3-bromoazetidine-1-carboxylate

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the azetidine ring can improve physicochemical properties such as solubility and metabolic stability, making it a desirable scaffold in the design of novel therapeutics.[1]

Benzyl 3-bromoazetidine-1-carboxylate, with its activated bromo-substituent and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, serves as a versatile precursor for the introduction of the azetidine moiety into more complex molecules. The Cbz group provides stability during synthetic manipulations and can be removed under relatively mild conditions, such as hydrogenolysis.[2] This guide will focus on the practical aspects of working with this valuable, yet reactive, intermediate.

Hazard Identification and Risk Mitigation

Primary Hazards:

Based on safety data for structurally related compounds, such as tert-Butyl 3-bromoazetidine-1-carboxylate, the primary hazards are anticipated to be:

  • Skin Irritation: Direct contact with the skin may cause irritation, redness, and discomfort.

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation and potential damage.

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of the compound may be harmful.

Engineering Controls and Personal Protective Equipment (PPE):

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Control MeasureSpecification and Rationale
Ventilation All manipulations should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Eye Protection Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn when handling larger quantities.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A lab coat should be worn at all times. For larger scale operations, a chemical-resistant apron is recommended.

Proposed Synthesis and Purification Protocol

A common and effective method for the synthesis of 3-bromoazetidines is the bromination of the corresponding 3-hydroxyazetidine precursor. The Appel reaction is a well-established method for this transformation, converting an alcohol to an alkyl bromide using triphenylphosphine and a bromine source like carbon tetrabromide.[3][4]

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start: Benzyl 3-hydroxyazetidine-1-carboxylate Reagents Reagents: - Triphenylphosphine - Carbon Tetrabromide - Dichloromethane (solvent) Reaction Appel Reaction (0°C to rt) Start->Reaction Add to reaction vessel Reagents->Reaction Add reagents Quenching Reaction Quenching (e.g., with water) Reaction->Quenching After completion Extraction Workup: - Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Final_Product Final Product: Benzyl 3-bromoazetidine-1-carboxylate Chromatography->Final_Product

Sources

Foundational

Benzyl 3-bromoazetidine-1-carboxylate MSDS

An In-Depth Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate: Properties, Handling, and Applications in Medicinal Chemistry Introduction Benzyl 3-bromoazetidine-1-carboxylate stands as a pivotal heterocyclic buil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate: Properties, Handling, and Applications in Medicinal Chemistry

Introduction

Benzyl 3-bromoazetidine-1-carboxylate stands as a pivotal heterocyclic building block, engineered for the precise demands of modern drug discovery and synthetic chemistry. Its rigid, four-membered azetidine core, functionalized with a reactive bromine atom and protected by a benzyl carbamate (Cbz) group, offers a unique trifecta of properties: a desirable scaffold for improving pharmacokinetic profiles, a site for controlled nucleophilic substitution, and a stable precursor amenable to straightforward deprotection.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind its properties, handling procedures, and synthetic applications. We will explore the compound's safety profile, its reactivity, and its strategic role in constructing complex molecular architectures, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Every recommendation and protocol is grounded in established chemical principles to ensure reliability and reproducibility in the laboratory.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization. Benzyl 3-bromoazetidine-1-carboxylate is a synthetically useful liquid whose key identifiers and characteristics are summarized below.

PropertyValueSource(s)
IUPAC Name benzyl 3-bromoazetidine-1-carboxylate[1]
CAS Number 939759-25-8[1][2][3]
Molecular Formula C₁₁H₁₂BrNO₂[1][2]
Molecular Weight 270.12 g/mol [1][2]
Appearance Light yellow to yellow liquid[2]
Density 1.546 g/cm³[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[2][3]
InChIKey SUBBMOROFINEHA-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)Br[3]

Comprehensive Safety and Handling: A Risk-Based Approach

Handling Benzyl 3-bromoazetidine-1-carboxylate requires a stringent adherence to safety protocols, dictated by its classification as a hazardous substance. The following information synthesizes data from supplier safety sheets to provide a comprehensive handling directive.[2]

GHS Hazard Identification

The compound is classified with the following hazards, mandating careful handling to avoid exposure.

PictogramSignal WordHazard ClassHazard CodeStatement
!Warning Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
!Warning Skin Irritation (Category 2)H315Causes skin irritation
!Warning Eye Irritation (Category 2)H319Causes serious eye irritation
!Warning Specific Target Organ Toxicity (Single Exposure, Respiratory) (Category 3)H335May cause respiratory irritation
Precautionary Measures & Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable. The rationale for each piece of PPE is directly linked to the identified hazards.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood. The causality is clear: its potential to cause respiratory irritation (H335) necessitates the use of local exhaust ventilation to prevent inhalation of vapors.

  • Eye/Face Protection : Wear chemical safety goggles and/or a full-face shield. This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

  • Hand Protection : Wear impervious gloves (e.g., nitrile rubber). Given the H315 "Causes skin irritation" classification, gloves are the primary barrier to prevent dermal contact. Ensure proper glove removal technique to avoid secondary contamination.

  • Body Protection : A standard laboratory coat is required. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.

First Aid Procedures

In case of accidental exposure, immediate and correct action is critical.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label.[2]

Safe Handling and Storage Workflow

Proper storage is crucial for maintaining the compound's integrity and ensuring safety. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[2][3] This mitigates degradation and potential pressure buildup.

The following diagram outlines the logical workflow for safely handling this reagent from receipt to disposal.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_clean Post-Execution Phase Receive Receive & Verify Compound (Check CAS 939759-25-8) Store Store at 2-8°C Under Inert Gas Receive->Store Plan Review SDS & Plan Experiment in Fume Hood Store->Plan PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Plan->PPE Transfer Transfer Reagent in Fume Hood PPE->Transfer React Perform Reaction (Maintain Inert Atmosphere) Transfer->React Quench Quench & Work-up Reaction React->Quench Decontaminate Decontaminate Glassware Quench->Decontaminate Waste Dispose of Halogenated Organic Waste Properly Decontaminate->Waste Cleanup Clean Work Area Waste->Cleanup

Safe Handling Workflow for Benzyl 3-bromoazetidine-1-carboxylate.

Synthesis and Chemical Reactivity

The synthetic utility of Benzyl 3-bromoazetidine-1-carboxylate is derived from its specific functional group arrangement. Understanding its synthesis and predictable reactivity is key to its application.

Proposed Synthetic Route

This compound is most logically synthesized from its corresponding alcohol precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. While multiple methods exist for converting a secondary alcohol to a bromide, a common and effective approach is the Appel reaction, which uses a combination of a phosphine and a carbon tetrahalide. This method is favored for its mild conditions, which are less likely to degrade the strained azetidine ring or the Cbz protecting group.

A general, two-step synthesis is outlined below:

  • Cbz Protection : The commercially available 3-hydroxyazetidine is protected with benzyl chloroformate to yield Benzyl 3-hydroxyazetidine-1-carboxylate.[4]

  • Bromination : The resulting alcohol is then converted to the target bromide.

Proposed synthesis of Benzyl 3-bromoazetidine-1-carboxylate.
Chemical Reactivity

The molecule's reactivity is dominated by two key sites:

  • The C3-Bromine Bond : The bromine atom is a good leaving group, making the C3 position electrophilic and highly susceptible to nucleophilic substitution (Sɴ2) reactions. This is the primary reason for its utility as a building block. A wide range of nucleophiles (amines, thiols, azides, etc.) can be introduced at this position to build molecular complexity. The strained nature of the azetidine ring can influence reaction kinetics, often requiring carefully optimized conditions.

  • The N1-Cbz Protecting Group : The benzyl carbamate is a robust protecting group, stable to a wide range of reaction conditions. Its key feature is its lability to catalytic hydrogenolysis (e.g., H₂, Pd/C). This allows for the selective unmasking of the azetidine nitrogen late in a synthetic sequence, revealing a secondary amine that can be used for further elaboration, such as amide bond formation or reductive amination.

Applications in Drug Discovery and Development

The unique structural features of Benzyl 3-bromoazetidine-1-carboxylate make it a high-value intermediate, particularly in the synthesis of PROTACs and other complex therapeutic agents.[1]

The Azetidine Scaffold: A Privileged Structure

In medicinal chemistry, azetidines are often used as "bioisosteres" for less desirable functional groups. They can replace gem-dimethyl groups or t-butyl groups to improve aqueous solubility and can act as constrained linkers that favorably orient other parts of a molecule towards their biological target. This rigid structure can reduce the entropic penalty of binding, potentially increasing a drug's potency.

A Key Linker for PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[5] They consist of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects them. Benzyl 3-bromoazetidine-1-carboxylate is an ideal precursor for the linker component.[6][7]

The typical workflow involves:

  • Displacement of Bromine : The bromine is displaced by a nucleophile on either the warhead or the E3 ligase ligand.

  • Deprotection : The Cbz group is removed via hydrogenolysis to reveal the free amine.

  • Coupling : The newly freed amine is coupled to the other half of the PROTAC molecule, completing the linker.

Start Benzyl 3-bromoazetidine-1-carboxylate Step1 Step 1: Nucleophilic Substitution (SN2 Reaction) Start->Step1 Warhead Warhead-Nu: (Target Ligand) Warhead->Step1 E3_Ligand E3 Ligase Ligand (e.g., with -COOH) Step3 Step 3: Amide Coupling (e.g., HATU, EDC) E3_Ligand->Step3 Intermediate Cbz-Protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (H₂, Pd/C) Intermediate->Step2 Amine Free Amine Intermediate Step2->Amine Amine->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Conceptual role of Benzyl 3-bromoazetidine-1-carboxylate in PROTAC synthesis.

Experimental Protocols

The following protocols are representative examples of how Benzyl 3-bromoazetidine-1-carboxylate is typically used. They are designed as self-validating systems, with explanations for each critical step.

Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine

This protocol describes the reaction of the title compound with a generic primary amine (R-NH₂) to form a 3-aminoazetidine derivative.

  • Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq).

  • Solvent and Base : Dissolve the starting material in a suitable aprotic polar solvent like acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.1 M concentration). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq). Causality: The base is required to scavenge the HBr generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

  • Nucleophile Addition : Add the primary amine (R-NH₂, 1.1-1.5 eq). Causality: A slight excess of the nucleophile ensures the complete consumption of the electrophilic bromide starting material.

  • Reaction : Stir the reaction mixture at a suitable temperature (room temperature to 60°C). The optimal temperature will depend on the nucleophilicity of the amine and may require empirical determination.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup : Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. Causality: The aqueous washes remove the base, salts, and any water-soluble impurities.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl carbamate protecting group to reveal the free secondary amine.

  • Setup : To a hydrogenation flask, add the Cbz-protected azetidine derivative (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C, approx. 10 mol% by weight).

  • Solvent : Add a suitable solvent that will not be reduced under the reaction conditions, typically methanol (MeOH), ethanol (EtOH), or ethyl acetate.

  • Hydrogenation : Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). This is typically done using a hydrogen-filled balloon or a dedicated hydrogenation apparatus. Causality: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, carbon dioxide, and toluene as byproducts.

  • Reaction : Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring : Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active Cbz-protected starting material and the appearance of a new, lower Rf spot (that may need staining to be visualized) indicates reaction completion.

  • Workup : Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Safety: This is a critical step to prevent the pyrophoric Pd/C catalyst from igniting in the presence of air and residual hydrogen.

  • Purification : Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for the next step or can be further purified if necessary.

Conclusion

Benzyl 3-bromoazetidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the beneficial properties of the azetidine scaffold, provides medicinal chemists with a reliable and versatile platform for innovation. From fundamental organic synthesis to the cutting-edge development of protein degraders, its utility is clear. However, its potential can only be safely and effectively realized through a thorough understanding of its hazardous properties and a disciplined approach to laboratory handling. This guide serves as a comprehensive resource to empower researchers to harness the full synthetic potential of this valuable building block while prioritizing safety and experimental integrity.

References

  • benzyl 3-bromoazetidine-1-carboxylate, min 97%, 1 gram . CP Lab Safety. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines . ResearchGate. [Link]

  • Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420894-87-6 . MCE. [Link]

  • Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 . PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

The Azetidine Ring: A Privileged Scaffold in Modern Drug Discovery - Applications and Protocols for Benzyl 3-bromoazetidine-1-carboxylate

The four-membered saturated nitrogen heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its unique conformational rigidity and favorable physicochemic...

Author: BenchChem Technical Support Team. Date: January 2026

The four-membered saturated nitrogen heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have established it as a valuable scaffold in the design of novel therapeutics. This guide provides an in-depth exploration of the synthesis and reactivity of a key building block, Benzyl 3-bromoazetidine-1-carboxylate, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Rise of the Azetidine Motif

Azetidines offer a distinct three-dimensional geometry that can enhance binding to biological targets and improve pharmacokinetic profiles. The inherent ring strain of the four-membered ring, while a synthetic challenge, also imparts a unique reactivity that can be harnessed for diverse functionalization. The incorporation of azetidine moieties into drug candidates has been shown to improve metabolic stability, aqueous solubility, and lipophilicity, all critical parameters in drug design.

This document focuses on Benzyl 3-bromoazetidine-1-carboxylate, a versatile intermediate where the benzyloxycarbonyl (Cbz) group provides robust protection of the nitrogen atom, and the bromine at the 3-position serves as an excellent leaving group for a variety of chemical transformations.

Synthesis of the Precursor: Benzyl 3-hydroxyazetidine-1-carboxylate

The common precursor for Benzyl 3-bromoazetidine-1-carboxylate is Benzyl 3-hydroxyazetidine-1-carboxylate. A reliable synthesis of this precursor is crucial for accessing the target bromo-azetidine.

Protocol 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate[1]

This protocol describes the synthesis from 3-hydroxyazetidine hydrochloride and benzyl chloroformate.

Materials:

  • 3-hydroxyazetidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of water (150 mL) and THF (300 mL) containing 3-hydroxyazetidine hydrochloride (25 g, 0.23 mol), add potassium carbonate (63.1 g, 0.46 mol).

  • Stir the reaction mixture at 20-25 °C for 30 minutes.

  • Cool the mixture to 0-5 °C and slowly add benzyl chloroformate (40.9 g, 0.24 mol) dropwise over 30 minutes.

  • Continue stirring at 0-5 °C for a further 30 minutes, then allow the reaction to proceed overnight at 20-25 °C.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the remaining aqueous mixture with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with water (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the product as a clear oil.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Preparation of Benzyl 3-bromoazetidine-1-carboxylate

With the precursor in hand, the next step is the bromination of the hydroxyl group. This is a standard transformation, often achieved using reagents like phosphorus tribromide or thionyl bromide. While a specific, detailed protocol for this exact transformation was not found in the immediate search, a general procedure can be adapted from standard organic chemistry practices.

Key Reactions of Benzyl 3-bromoazetidine-1-carboxylate

The reactivity of Benzyl 3-bromoazetidine-1-carboxylate is dominated by the electrophilic nature of the carbon atom bearing the bromine, making it an excellent substrate for a variety of nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for introducing a wide range of functional groups onto the azetidine ring. The general reaction is depicted below:

Nucleophilic_Substitution start Benzyl 3-bromoazetidine-1-carboxylate product 3-Substituted Azetidine Derivative start->product S_N2 reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide (Br⁻) product->leaving_group Cross_Coupling_Reactions cluster_0 Reaction Types start Benzyl 3-bromoazetidine-1-carboxylate catalyst Palladium Catalyst & Ligand start->catalyst coupling_partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) coupling_partner->catalyst product Functionalized Azetidine catalyst->product Suzuki Suzuki-Miyaura Sonogashira Sonogashira Buchwald Buchwald-Hartwig

Application

Application Notes and Protocols: Synthesis of 3-Aminoazetidine Scaffolds via Nucleophilic Substitution of Benzyl 3-bromoazetidine-1-carboxylate

Introduction: The Azetidine Motif in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structural motifs in medicinal chemistry.[1][2] Their inherent ring strain...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Motif in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structural motifs in medicinal chemistry.[1][2] Their inherent ring strain and non-planar geometry impart unique three-dimensional character to molecules, often leading to improved physicochemical and pharmacokinetic properties such as enhanced metabolic stability, increased aqueous solubility, and better receptor affinity.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine core, highlighting its importance in contemporary drug design.[1] The synthesis of 3-substituted azetidines is of particular interest, as this position provides a key vector for introducing diverse functionalities to modulate biological activity.

This guide provides a detailed technical overview and robust protocols for the synthesis of 3-aminoazetidine derivatives through the nucleophilic substitution reaction of benzyl 3-bromoazetidine-1-carboxylate with a variety of primary and secondary amines.

Reaction Principle: Nucleophilic Substitution at the C3-Position of Azetidine

The core transformation involves the displacement of the bromide ion from the C3 position of the azetidine ring by an amine nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom bonded to the bromine is electrophilic, making it susceptible to attack by the electron-rich amine.[3] A base is typically required to neutralize the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards the product.

Experimental Considerations

Substrate and Reagents
  • Benzyl 3-bromoazetidine-1-carboxylate: The starting material. The benzyl carbamate (Cbz) group serves as a protecting group for the azetidine nitrogen, preventing its reaction as a nucleophile.

  • Amine Nucleophiles: A wide range of primary and secondary amines can be employed. Secondary amines generally provide higher yields compared to primary amines.[4] Sterically hindered amines may react slower or require more forcing conditions.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used to scavenge the HBr byproduct. An excess of the amine nucleophile can also serve as the base, although this is less common.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[5][6]

Potential Side Reactions
  • Over-alkylation of Primary Amines: Primary amines can react with a second molecule of benzyl 3-bromoazetidine-1-carboxylate after the initial substitution, leading to the formation of a tertiary amine byproduct. Using an excess of the primary amine can help to minimize this.[7]

  • Formation of 3-Alkoxyazetidines: In the presence of alcoholic solvents, there is a potential for the formation of a bicyclic aziridinium ion intermediate, which can then be opened by the alcohol to yield a 3-alkoxyazetidine byproduct.[8]

  • Competing Elimination: Although less common for azetidines compared to larger rings, under strongly basic conditions, elimination to form an enamine is a theoretical possibility.

Experimental Protocols

Protocol 1: General Procedure for the Reaction with Secondary Amines

This protocol describes a general method for the reaction of benzyl 3-bromoazetidine-1-carboxylate with a secondary amine, such as morpholine.

Workflow Diagram:

G reagents Dissolve Benzyl 3-bromoazetidine-1-carboxylate, secondary amine, and triethylamine in acetonitrile reaction Heat the reaction mixture at 50-70 °C and monitor by TLC or LC-MS reagents->reaction 1-12 hours workup Cool to room temperature, filter off salts, and concentrate the filtrate reaction->workup extraction Dissolve residue in ethyl acetate and wash with saturated NaHCO₃ and brine workup->extraction purification Dry the organic layer, concentrate, and purify by column chromatography extraction->purification characterization Characterize the product by ¹H NMR, ¹³C NMR, and HRMS purification->characterization

Caption: Experimental workflow for the synthesis of benzyl 3-(substituted amino)azetidine-1-carboxylates.

Materials:

  • Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq.)

  • Secondary amine (e.g., morpholine) (1.2 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl 3-bromoazetidine-1-carboxylate (1.0 eq.), the secondary amine (1.2 eq.), and triethylamine (1.5 eq.).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to 50-70 °C and stir.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylammonium bromide salt and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired benzyl 3-(substituted amino)azetidine-1-carboxylate.

Protocol 2: Procedure for the Reaction with Primary Amines

This protocol is adapted for primary amines, with considerations to minimize over-alkylation.

Materials:

  • Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq.)

  • Primary amine (e.g., benzylamine) (2.0-3.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, dissolve the primary amine (2.0-3.0 eq.) in anhydrous DMF.

  • Add a solution of benzyl 3-bromoazetidine-1-carboxylate (1.0 eq.) in a minimal amount of DMF dropwise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature to 50 °C.

  • Monitor the reaction by TLC or LC-MS. Note that yields with primary amines may be lower than with secondary amines.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove excess amine and DMF, followed by a brine wash (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired product from any di-alkylation byproduct.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of benzyl 3-bromoazetidine-1-carboxylate with various amines, based on analogous reactions reported in the literature.

Amine NucleophileBase (eq.)SolventTemperature (°C)Time (h)Typical YieldReference
1-PhenylpiperazineTEA (1.5)CH₂Cl₂/H₂O5012Moderate to High[9]
MorpholineTEA (1.5)ACN606HighGeneral Protocol
BenzylamineExcess Amine (2-3)DMF25-5012-24Low to Moderate[4]
AnilineK₂CO₃ (2.0)DMF8012ModerateGeneral Protocol

Troubleshooting

  • Low or No Conversion:

    • Cause: Insufficiently reactive amine, low temperature.

    • Solution: Increase the reaction temperature, consider using a more polar solvent like DMF or DMSO, or add a catalytic amount of sodium iodide to promote an in-situ Finkelstein reaction.

  • Formation of Multiple Products:

    • Cause (with primary amines): Di-alkylation.

    • Solution: Increase the excess of the primary amine to 3-5 equivalents.

    • Cause (general): Degradation of starting material or product.

    • Solution: Lower the reaction temperature and monitor carefully. Ensure anhydrous conditions.

  • Difficult Purification:

    • Cause: Product is very polar and water-soluble.

    • Solution: After aqueous workup, back-extract the aqueous layers with ethyl acetate. If the product is basic, an acid-base extraction may be employed. For highly polar compounds, reverse-phase chromatography may be necessary.

Conclusion

The reaction of benzyl 3-bromoazetidine-1-carboxylate with amines is a reliable and versatile method for accessing a diverse range of 3-aminoazetidine derivatives. By carefully selecting the amine nucleophile, base, and solvent, and by monitoring the reaction to minimize side products, researchers can efficiently synthesize these valuable scaffolds for application in drug discovery and development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • Synthesis of azetidine derivatives. (2000).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Recent progress in synthesis of 3-functionalized azetidines. (2025).
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). St.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC - NIH.
  • Nucleophilic Substitution Reactions. (n.d.). University of Illinois Chicago.
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). EThOS.
  • Benzyl 3-bromoazetidine-1-carboxyl
  • Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612. (n.d.). PubChem.
  • Protocol for Amino PEG. (2022). BroadPharm.
  • Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts.
  • Review of 3-substituted azetidine synthesis methods. (n.d.). Benchchem.
  • Benzoylation of Amines sans Alkali: A Green Protocol in Ne
  • Application Notes and Protocols: Derivatization of 1-Tert-butylazetidin-3-amine for Biological Screening. (n.d.). Benchchem.
  • What is best condition for benzolation of primary aromatic amines in presence of secondary amine? (2017).
  • Buy Benzyl 3-((2-hydroxyethyl)amino)
  • Buy Benzyl (R)-3-(1-aminoethyl)
  • 1630907-35-3|Benzyl 3-(methylamino)
  • Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. (n.d.). PubMed.
  • 2147618-33-3 | Benzyl 3-methylazetidine-1-carboxyl
  • Benzyl 3-bromo-3-ethylazetidine-1-carboxyl
  • 2169439-95-4|benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxyl
  • Producing Secondary and Tertiary Amines (A-Level). (n.d.). ChemistryStudent.

Sources

Method

Application Note: A Practical Guide to the Synthesis of 3-Thio-Substituted Azetidines

Topic: Benzyl 3-bromoazetidine-1-carboxylate Reaction with Thiols Abstract The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, imparting desirable physicochemical properties such as...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Benzyl 3-bromoazetidine-1-carboxylate Reaction with Thiols

Abstract

The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, imparting desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] The functionalization of the azetidine ring at the 3-position provides a key vector for modulating biological activity. This application note provides a detailed protocol and technical insights for the synthesis of 3-thio-substituted azetidines through the nucleophilic substitution reaction of benzyl 3-bromoazetidine-1-carboxylate with various thiols. We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, discuss critical reaction parameters, and outline a general workflow for synthesis and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate these valuable building blocks into their discovery programs.

Introduction: The Strategic Value of 3-Thioazetidines

Small, strained rings like azetidine are increasingly sought after in drug design as "bioisosteres" for more common groups, offering novel intellectual property and improved pharmacological profiles. The introduction of a sulfur linkage at the C3 position creates a 3-thioazetidine derivative, a versatile intermediate that merges the benefits of the azetidine core with the unique chemical properties of a thioether. Sulfur-containing heterocycles are prevalent in a wide array of therapeutic agents, known for their diverse biological activities.[2][3] This synthesis route provides a reliable and modular approach to generate a library of novel 3-thioazetidines for screening and lead optimization.[4]

Reaction Mechanism: A Classic SN2 Pathway

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. Thiols are potent nucleophiles, and their reactivity is significantly enhanced upon deprotonation to the corresponding thiolate anion (RS⁻).[5][6]

Key Mechanistic Steps:

  • Deprotonation: In the presence of a suitable base (e.g., potassium carbonate, DBU), the thiol (R-SH) is deprotonated to form the highly nucleophilic thiolate anion. Thiols are generally more acidic than their alcohol counterparts, facilitating this step.[7]

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom at the 3-position of the azetidine ring. This carbon is activated by the electron-withdrawing bromine atom.

  • Displacement: The attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry (if the center were chiral) and the displacement of the bromide leaving group in a single, concerted step.

The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is advantageous as it solvates the cation of the base while leaving the thiolate nucleophile relatively "bare," thereby increasing its reactivity.

SN2_Mechanism Figure 1: S-N-2 Reaction Mechanism Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Base Base BH B-H⁺ Base->BH Azetidine Benzyl 3-bromoazetidine- 1-carboxylate TS_node Transition State Azetidine->TS_node Thiolate->TS_node Nucleophilic Attack Product 3-Thioazetidine Product TS_node->Product Displacement Br_ion Br⁻ TS_node->Br_ion

Figure 1: S-N-2 Reaction Mechanism

Experimental Protocol: Synthesis of Benzyl 3-(phenylthio)azetidine-1-carboxylate

This protocol details a representative reaction using thiophenol as the nucleophile. It should be adapted for other thiols based on their specific reactivity, stoichiometry, and physical properties.

Materials and Equipment
  • Reagents:

    • Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), reagent grade

    • Brine (saturated NaCl solution)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septum and nitrogen/argon inlet

    • Syringes and needles

    • Stir plate with heating mantle

    • TLC plates (silica gel 60 F₂₅₄)

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system with silica gel

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq). Add anhydrous DMF to create a stirrable slurry (approx. 0.2 M concentration relative to the limiting reagent).

    • Expert Insight: Using an inert atmosphere is crucial to prevent the oxidative dimerization of the thiol to a disulfide (R-S-S-R), a common side reaction that consumes the nucleophile.[8] Powdered K₂CO₃ is used to maximize surface area and reaction rate.

  • Addition of Thiol: Add thiophenol (1.1 eq) to the slurry via syringe. Stir the mixture at room temperature for 15-20 minutes.

    • Expert Insight: This pre-stirring step ensures the formation of the potassium thiolate salt, activating the nucleophile before the addition of the electrophile.

  • Addition of Azetidine: Dissolve benzyl 3-bromoazetidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction and Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.

    • TLC System: A typical eluent system is 20-30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product spot should be less polar than the starting bromo-azetidine.

    • Self-Validation: The reaction is considered complete when the starting bromo-azetidine spot is no longer visible by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

    • Expert Insight: The water washes are critical for removing the high-boiling point DMF solvent. The brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product is typically a yellow or brown oil. Purification is achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Results and Discussion

The reaction protocol is generally robust and provides good to excellent yields depending on the thiol used.

Critical Parameters
  • Base: While K₂CO₃ is effective and economical, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate the reaction, especially with less acidic thiols.[9]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or MeCN are preferred. The choice can influence reaction rate and solubility of reagents.[10]

  • Temperature: Gentle heating (50-60 °C) is usually sufficient. Higher temperatures may lead to decomposition or side reactions.

  • Thiol Scope: Both aromatic and aliphatic thiols are generally well-tolerated. Sterically hindered thiols may require longer reaction times or more forcing conditions.

Representative Data

The following table summarizes expected outcomes for the reaction with different types of thiols, based on general chemical principles.

Thiol NucleophileStructureExpected ReactivityTypical Yield RangeNotes
ThiophenolPh-SHHigh85-95%Aromatic thiols are acidic and highly nucleophilic.
Benzyl MercaptanBn-SHHigh80-90%A reactive aliphatic thiol.
EthanethiolEt-SHModerate75-85%Volatile reagent; may require a sealed reaction vessel.
2-Methyl-2-propanethioltBu-SHLow40-60%Steric hindrance significantly slows the SN2 reaction. Requires longer reaction times.

General Synthesis and Purification Workflow

The overall process from setup to characterization can be visualized as a clear, sequential workflow. This ensures reproducibility and successful outcomes.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Inert Atmosphere (N₂) B Prepare Base Slurry (K₂CO₃ in DMF) A->B C Add Thiol (R-SH) B->C D Add Benzyl 3-bromo- azetidine-1-carboxylate C->D E Heat to 50-60 °C D->E F Monitor by TLC E->F G Quench with H₂O F->G Reaction Complete H Extract with EtOAc G->H I Wash, Dry & Concentrate H->I J Purify via Flash Column Chromatography I->J K Characterize Product (NMR, HRMS) J->K

Figure 2: General Experimental Workflow

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Many thiols are volatile and have strong, unpleasant odors.

  • Benzyl 3-bromoazetidine-1-carboxylate is a potential alkylating agent and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ACS Publications. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Bentham Science. [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. [Link]

  • 03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]

  • Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed. [Link]

  • Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. PMC - NIH. [Link]

Sources

Application

Application Notes and Protocols: Synthesis of 3-Aryloxyazetidines via Reaction of Benzyl 3-bromoazetidine-1-carboxylate with Phenols

Introduction The azetidine scaffold is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties such as solubi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties such as solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional vector for exploring chemical space. Benzyl 3-bromoazetidine-1-carboxylate has emerged as a key building block for introducing this valuable moiety. This application note provides a detailed guide for the O-alkylation of phenols with benzyl 3-bromoazetidine-1-carboxylate, a robust and versatile method for synthesizing 3-aryloxyazetidine derivatives. This reaction is particularly relevant in the development of selective androgen receptor modulators (SARMs) and other therapeutic agents.

Reaction Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon atom bearing the bromine atom on the azetidine ring, displacing the bromide leaving group in a single, concerted step.

Key factors influencing the reaction include:

  • Base Selection: A non-nucleophilic base is crucial to prevent side reactions. Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in polar aprotic solvents and its ability to promote the reaction, often leading to higher yields compared to other bases like potassium carbonate (K₂CO₃).

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal as they can solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the SN2 reaction.

  • Temperature: The reaction is typically conducted at elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction rate.

SN2_Mechanism cluster_0 Step 1: Deprotonation of Phenol cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ (Phenoxide) Phenol->Phenoxide Deprotonation Base Base (e.g., Cs₂CO₃) Base->Phenoxide Azetidine Benzyl 3-bromoazetidine-1-carboxylate TransitionState [Transition State]‡ Phenoxide->TransitionState Nucleophilic Attack Azetidine->TransitionState Product 3-Aryloxyazetidine Derivative TransitionState->Product Inversion of Stereochemistry Bromide Br⁻ TransitionState->Bromide Leaving Group Departure

Caption: SN2 mechanism for the reaction of phenols with benzyl 3-bromoazetidine-1-carboxylate.

Experimental Protocols

Materials and Reagents
  • Benzyl 3-bromoazetidine-1-carboxylate

  • Substituted phenol of interest

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

General Procedure for the Synthesis of 3-Aryloxyazetidine Derivatives
  • Reaction Setup: To a clean, dry round-bottom flask, add the phenol (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous DMF (approximately 0.1 M concentration relative to the phenol).

  • Reagent Addition: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the phenoxide. To this suspension, add a solution of benzyl 3-bromoazetidine-1-carboxylate (1.1 eq.) in a small amount of DMF.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting phenol and the appearance of a new, higher Rf spot typically indicates product formation. The reaction is generally complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryloxyazetidine derivative.

Data Presentation & Optimization

The following table summarizes typical reaction conditions and outcomes for the O-alkylation of various phenols with benzyl 3-bromoazetidine-1-carboxylate.

Phenol DerivativeBase (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
4-CyanophenolCs₂CO₃ (1.5)DMF80685
4-NitrophenolK₂CO₃ (2.0)MeCN701278
2-ChlorophenolCs₂CO₃ (1.5)DMF80875
3-MethoxyphenolCs₂CO₃ (1.5)DMF60592

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive base (hygroscopic).- Insufficient temperature.- Poor quality of DMF (not anhydrous).- Use freshly dried base or a new bottle.- Increase the reaction temperature in 10 °C increments.- Use anhydrous DMF from a sealed bottle.
Recovery of Starting Material - Reaction time is too short.- Insufficient amount of base.- Allow the reaction to run for a longer period, monitoring by TLC.- Increase the equivalents of base to 2.0.
Formation of Side Products - Reaction temperature is too high, causing decomposition.- Presence of water leading to hydrolysis of the starting material.- Lower the reaction temperature.- Ensure all glassware is oven-dried and reagents are anhydrous.
Difficult Purification - Co-elution of product with starting material or impurities.- Residual DMF in the crude product.- Optimize the solvent system for column chromatography.- Ensure thorough washing of the organic layer with water and brine during workup.

Experimental Workflow Visualization

Workflow_Diagram cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phenol, Cs₂CO₃, and DMF B Add Benzyl 3-bromoazetidine-1-carboxylate A->B C Heat to 60-80 °C B->C D Monitor by TLC C->D E Aqueous Workup (Water & EtOAc Extraction) D->E Upon Completion F Wash with Brine E->F G Dry (MgSO₄) & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I

Caption: General experimental workflow for the synthesis of 3-aryloxyazetidines.

Conclusion

The reaction of benzyl 3-bromoazetidine-1-carboxylate with phenols is a reliable and high-yielding method for accessing 3-aryloxyazetidine derivatives. The choice of a suitable base, typically cesium carbonate, and an anhydrous polar aprotic solvent like DMF are critical for the success of this SN2 transformation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in drug discovery and organic synthesis to effectively utilize this important reaction in their work.

References

  • Singh, I., et al. (2021). Azetidine as a bioisostere in drug design. RSC Medicinal Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2008). Oxetanes and Azetidines as Versatile Elements in Drug Design. Angewandte Chemie International Edition. Available at: [Link]

  • Maruyama, K., et al. (2010). Novel and Potent Selective Androgen Receptor Modulators (SARMs) with a 3-Aryloxy-azetidine Scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Allan, A.C., et al. (2007). The Synthesis of 3-Aryloxyazetidines by Nucleophilic Substitution. Tetrahedron Letters. Available at: [Link]

  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Blakemore, D.C., et al. (2012). Discovery of a novel, potent, and selective series of 3-(aryloxy)azetidine inhibitors of the norepinephrine transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Method

Application Note &amp; Protocols: Versatile Synthesis of 3-Substituted Azetidines from Benzyl 3-bromoazetidine-1-carboxylate

Introduction: The Ascendance of the Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of properties—high ring strain, sp³-rich character, and conformational rigidity—confers significant advantages in drug design.[1] Incorporation of the azetidine scaffold can lead to improved pharmacokinetic profiles, including enhanced aqueous solubility, greater metabolic stability, and optimized lipophilicity.[3] The therapeutic relevance of this strained heterocycle is underscored by its presence in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1][3]

Given their importance, the development of modular and efficient synthetic routes to functionalized azetidines is of paramount interest to researchers in drug development. Benzyl 3-bromoazetidine-1-carboxylate has emerged as a highly versatile and valuable building block for this purpose. Its structure features two key reactive sites:

  • A Cbz (benzyloxycarbonyl) protected nitrogen , which is stable to a wide range of reaction conditions and can be selectively removed at a later stage.

  • A bromine atom at the 3-position , which serves as an excellent leaving group for both nucleophilic substitution and as an electrophilic partner in metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the synthetic utility of Benzyl 3-bromoazetidine-1-carboxylate, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.

Core Synthetic Strategies: A Modular Approach

The strategic placement of the bromo and Cbz groups allows for a divergent approach to a vast array of 3-substituted azetidines. The primary transformations hinge on the reactivity of the C3-Br bond, which can be functionalized through two major classes of reactions before final deprotection of the nitrogen.

G start Benzyl 3-bromoazetidine-1-carboxylate sub Nucleophilic Substitution (O, N, S, C-nucleophiles) start->sub Nu⁻ suzuki Suzuki-Miyaura Coupling (Aryl, Vinyl, Alkyl groups) start->suzuki R-B(OR)₂ Pd Catalyst bw Buchwald-Hartwig Amination (Primary/Secondary Amines) start->bw R₂NH Pd Catalyst sono Sonogashira Coupling (Alkynes) start->sono R-C≡CH Pd/Cu Catalyst product 3-Substituted Cbz-Azetidine sub->product suzuki->product bw->product sono->product final_product 3-Substituted Azetidine (Free Amine) product->final_product Cbz Deprotection (e.g., H₂, Pd/C)

Figure 1: Key synthetic pathways originating from Benzyl 3-bromoazetidine-1-carboxylate.

Protocol Suite 1: Nucleophilic Substitution Reactions

Direct displacement of the bromide with a nucleophile is the most straightforward method for introducing new functionality. The C3 carbon is a secondary center, and reactions typically proceed via an SN2 mechanism.[4] The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is crucial to solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thereby maximizing its reactivity.

General Protocol for O/N/S-Alkylation

This protocol provides a general framework for the reaction of alcohol, amine, or thiol nucleophiles.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
Benzyl 3-bromoazetidine-1-carboxylate284.141.0Electrophile
Nucleophile (R-OH, R₂NH, or R-SH)-1.1 - 1.5Nucleophilic Partner
Base (NaH, K₂CO₃, or Cs₂CO₃)-1.2 - 2.0Deprotonates nucleophile (if needed)
Anhydrous Solvent (DMF or ACN)-~0.1 - 0.5 MReaction Medium
Quenching Solution (sat. NH₄Cl or H₂O)--Neutralizes excess base/reagents
Extraction Solvent (EtOAc or CH₂Cl₂)--Product Isolation

Step-by-Step Methodology:

  • Preparation (for R-OH/R-SH nucleophiles): To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.2 eq.) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Causality Note: Using a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol or thiol to its more potent nucleophilic alkoxide/thiolate form without competing in the substitution reaction. For amines, an inorganic base like K₂CO₃ is often sufficient.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Dissolve Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-substituted azetidine product.

Protocol Suite 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups that are often inaccessible through classical substitution chemistry.[5]

Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling alkyl halides with organoboron reagents.[6] The choice of ligand and base is critical for achieving efficient catalytic turnover.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
Benzyl 3-bromoazetidine-1-carboxylate284.141.0Electrophile
Aryl/Vinylboronic Acid or Ester-1.5Nucleophilic Partner
PdCl₂(dppf)·CH₂Cl₂816.640.05 - 0.10Palladium Catalyst Precursor
Cesium Carbonate (Cs₂CO₃)325.823.0Base
Solvent (Dioxane/H₂O or Toluene/H₂O)-~0.1 MReaction Medium

Step-by-Step Methodology:

  • Setup: To a reaction vial, add Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq.), the boronic acid/ester (1.5 eq.), PdCl₂(dppf)·CH₂Cl₂ (0.05 eq.), and Cs₂CO₃ (3.0 eq.).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Causality Note: The dppf ligand helps stabilize the palladium catalyst and promotes the reductive elimination step. Cesium carbonate is a strong enough base to facilitate transmetalation but is generally compatible with a wide range of functional groups.[7]

  • Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination for C(sp³)–N Bond Formation

This reaction allows for the coupling of the azetidine core with a diverse range of primary and secondary amines.[8][9] The success of this transformation is highly dependent on the choice of a sterically bulky, electron-rich phosphine ligand.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
Benzyl 3-bromoazetidine-1-carboxylate284.141.0Electrophile
Amine Coupling Partner (R₂NH)-1.2Nucleophilic Partner
Pd₂(dba)₃915.720.02 - 0.05Palladium(0) Source
Ligand (e.g., BippyPhos or XPhos)-0.04 - 0.10Promotes catalytic cycle
Base (NaOt-Bu or K₃PO₄)96.101.4Activates the amine
Anhydrous Solvent (Toluene or Dioxane)-~0.1 MReaction Medium

Step-by-Step Methodology:

  • Setup: In a glovebox, add Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (e.g., Sodium tert-butoxide, 1.4 eq.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the amine (1.2 eq.) and a solution of Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq.) in anhydrous toluene.

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 90-110 °C for 16-24 hours. Causality Note: Bulky ligands like BippyPhos or XPhos are essential to promote the challenging reductive elimination step that forms the C-N bond and prevent β-hydride elimination.[10]

  • Work-up & Purification: Follow the procedure outlined in Section 4.1.

Sonogashira Coupling for C(sp³)–C(sp) Bond Formation

The Sonogashira coupling introduces a versatile alkyne handle, which can be used for subsequent transformations like click chemistry or further elaborations.[11] This reaction uniquely employs a dual-catalyst system.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
Benzyl 3-bromoazetidine-1-carboxylate284.141.0Electrophile
Terminal Alkyne (R-C≡CH)-1.5Nucleophilic Partner
Pd(PPh₃)₄1155.560.05Palladium(0) Catalyst
Copper(I) Iodide (CuI)190.450.10Co-catalyst
Base (Et₃N or DIPEA)101.193.0Base and Solvent
Co-Solvent (THF or DMF)-~0.2 MSolubilizes reagents

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.10 eq.).

  • Solvent & Reagent Addition: Evacuate and backfill with argon three times. Add degassed solvent (e.g., THF), the terminal alkyne (1.5 eq.), and the base (e.g., triethylamine, 3.0 eq.).

  • Reaction: Stir the mixture at room temperature to 50 °C until completion (4-12 hours), monitoring by TLC/LC-MS. Causality Note: The palladium catalyst facilitates the oxidative addition, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[12]

  • Work-up & Purification: Concentrate the reaction mixture, then redissolve in ethyl acetate. Wash with water and brine, dry, and concentrate. Purify by flash column chromatography.

Final Step: Cbz Group Deprotection

The final step in many synthetic sequences is the removal of the Cbz protecting group to unmask the azetidine nitrogen. This free secondary amine is often a critical pharmacophoric element or a handle for late-stage functionalization.[13]

Preferred Protocol: Catalytic Hydrogenolysis

This is the most widely used and mildest method for Cbz removal, proceeding with clean byproducts (toluene and CO₂).[14]

G Cbz-Azetidine Cbz-Azetidine Carbamic Acid Intermediate Carbamic Acid Intermediate Cbz-Azetidine->Carbamic Acid Intermediate H₂, Pd/C Benzyl-O Bond Cleavage of Benzyl C-O bond Free Amine Free Amine Carbamic Acid Intermediate->Free Amine - CO₂ Toluene Toluene Benzyl-O Bond->Toluene + H₂

Figure 2: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents/LoadingPurpose
3-Substituted Cbz-Azetidine-1.0Substrate
Palladium on Carbon (10% Pd/C)-5-10 mol%Catalyst
Solvent (MeOH, EtOH, or EtOAc)-~0.05 - 0.1 MReaction Medium
Hydrogen (H₂) gas2.02>1 atmReducing Agent

Step-by-Step Methodology:

  • Dissolution: Dissolve the Cbz-protected azetidine (1.0 eq.) in a suitable solvent like methanol or ethanol in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (0.10 eq. by weight) to the solution. Safety Note: Pd/C can be pyrophoric; handle under a moist atmosphere or add to the solvent carefully.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask on a Parr hydrogenation apparatus. Evacuate and purge the flask with H₂ gas three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon is often sufficient) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar, baseline spot (the free amine) indicates completion (typically 1-4 hours).

  • Filtration: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 3-substituted azetidine, which can often be used without further purification.

Alternative Deprotection Methods

While hydrogenolysis is preferred, certain functional groups (e.g., alkynes, alkenes, nitro groups) are incompatible. In such cases, alternative methods are required.

Deprotection MethodReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/C in MeOH or EtOH[14]Mild, neutral pH, high yields, clean byproductsIncompatible with reducible functional groups
Transfer Hydrogenation Ammonium formate, cyclohexene, or HCOOH with Pd/C[14]Avoids flammable H₂ gas, safer for scale-upMay require higher temperatures, reagent stoichiometry
Acidic Cleavage HBr in Acetic Acid, or strong acids like HCl[15]Metal-free, useful for hydrogenation-sensitive substratesHarsh conditions, not suitable for acid-labile groups

Conclusion

Benzyl 3-bromoazetidine-1-carboxylate is a powerful and versatile building block that provides a reliable entry point to a wide chemical space of 3-substituted azetidines. The protocols detailed herein for nucleophilic substitution, palladium-catalyzed cross-coupling, and final deprotection offer researchers a robust toolkit for synthesizing novel azetidine-containing molecules. By understanding the underlying chemical principles and carefully selecting reaction conditions, scientists can efficiently generate libraries of compounds for structure-activity relationship studies, accelerating the pace of drug discovery and development.

References

  • Vertex AI Search Result[3], Azetidines in medicinal chemistry: emerging applications and approved drugs, Taylor & Francis Online, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[1], Azetidines in medicinal chemistry: emerging applications and approved drugs, PubMed, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[2], Synthesis of Azetidines, Chinese Journal of Organic Chemistry, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[13], Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides, LJMU Research Online, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[15], Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis, Technical Disclosure Commons, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[8], Buchwald-Hartwig Amination, Chemistry LibreTexts, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[5], Buchwald–Hartwig amination, Wikipedia, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[9], Buchwald-Hartwig Amination, ACS GCI Pharmaceutical Roundtable Reagent Guides, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[10], BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides, PubMed, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[4], Reactions at the benzylic position, Khan Academy, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result, Ch 11 : Nucleophilic substitution of benzylic halides, University of Calgary, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[11], A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine, MDPI, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[12], Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes, ResearchGate, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[7], Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates, NIH, Accessed Jan 7, 2026, [Link]

  • Vertex AI Search Result[6], Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, RSC Publishing, Accessed Jan 7, 2026, [Link]

Sources

Application

Application &amp; Protocol Guide: Benzyl 3-bromoazetidine-1-carboxylate as a Versatile Building Block for Drug Discovery

Introduction: The Strategic Value of the Azetidine Motif in Medicinal Chemistry In modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Azetidines, four-membere...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Motif in Medicinal Chemistry

In modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structural motifs, prized for their ability to confer unique and advantageous properties to bioactive molecules.[1][2] Unlike more common saturated rings like pyrrolidines or piperidines, the inherent ring strain of the azetidine scaffold (~25.4 kcal/mol) provides a fascinating blend of conformational rigidity and metabolic stability.[1][3] This rigidity allows for precise vectoral projection of substituents into binding pockets, enhancing ligand-target interactions, while the sp³-rich character often leads to improved solubility and pharmacokinetic profiles.[1][2]

The strategic incorporation of azetidine rings can significantly enhance metabolic stability, receptor selectivity, and overall pharmacokinetics, a fact underscored by their presence in several FDA-approved drugs such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor).[1][2] Benzyl 3-bromoazetidine-1-carboxylate is a key building block that provides medicinal chemists with a direct and versatile entry point to this valuable chemical space. The bromine atom at the C3 position serves as a reliable leaving group for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups and the rapid generation of diverse compound libraries.

This guide provides a comprehensive overview of the properties, reactivity, and practical applications of Benzyl 3-bromoazetidine-1-carboxylate, complete with detailed experimental protocols for its use in drug discovery workflows.

Section 1: Profile of the Reagent: Benzyl 3-bromoazetidine-1-carboxylate

This reagent is a stable, crystalline solid that serves as an excellent electrophile for constructing 3-substituted azetidine derivatives. The benzyl carbamate (Cbz or Z) group provides robust protection for the azetidine nitrogen, preventing unwanted side reactions. It is generally stable under typical reaction conditions but can be readily removed via hydrogenolysis.

1.1: Chemical & Physical Properties

PropertyValue
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 269.01 g/mol
Appearance White to off-white solid
IUPAC Name benzyl 3-bromoazetidine-1-carboxylate
Canonical SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)Br[4]
InChIKey SUBBMOROFINEHA-UHFFFAOYSA-N[4]

1.2: Handling and Storage

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration is recommended.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

1.3: Safety Precautions

Benzyl 3-bromoazetidine-1-carboxylate and related bromo-alkyl esters are classified as irritants.

  • Skin Contact: Causes skin irritation.[5][6][8] In case of contact, wash off immediately with plenty of soap and water.[5][7]

  • Eye Contact: Causes serious eye irritation.[5][6][8] If in eyes, rinse cautiously with water for several minutes.[5]

  • Inhalation: May cause respiratory irritation.[5][8] If inhaled, remove the person to fresh air.[5]

  • Ingestion: Harmful if swallowed.[7] Do NOT induce vomiting. Seek immediate medical attention.[5]

Always consult the Safety Data Sheet (SDS) before use.[5][6][7]

Section 2: Core Reactivity and Mechanistic Considerations

The primary utility of Benzyl 3-bromoazetidine-1-carboxylate stems from its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom at the C3 position is an excellent leaving group, and its departure is facilitated by the inherent strain of the four-membered ring.

The general reaction pathway involves the displacement of the bromide ion by a nucleophile (Nu⁻). This allows for the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds at the 3-position of the azetidine ring, providing a powerful tool for molecular diversification.

G cluster_nuc Nucleophile Diversification (SN2 Reaction) cluster_prod Intermediate Library A Benzyl 3-bromoazetidine-1-carboxylate (Starting Block) B Amines (R₂NH) C Phenols (ArOH) D Thiols (RSH) E Other Nucleophiles (e.g., Azide, Cyanide) F 3-Aminoazetidines B->F Protocol 3.1 G 3-Aryloxyazetidines C->G Protocol 3.2 H 3-Thioazetidines D->H Similar Conditions I Other 3-Substituted Azetidines E->I Specific Conditions J Deprotection (e.g., Hydrogenolysis of Cbz group) F->J G->J H->J I->J K Final Diversified Library (Secondary Amines for further functionalization) J->K

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Azetidine-Based PROTAC Linkers from Benzyl 3-bromoazetidine-1-carboxylate

Introduction: The Strategic Value of Azetidine in PROTAC Linker Design Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine in PROTAC Linker Design

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that induces the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, tethered by a chemical linker.[2] While initially considered a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 Ligase).[3][4]

Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility.[5] However, their high conformational flexibility can lead to an entropic penalty upon binding and may not optimally orient the two proteins for efficient ubiquitination.[] This has led to a growing interest in rigid or semi-rigid linkers that can pre-organize the PROTAC into a bioactive conformation, thereby enhancing potency and selectivity.[3][4]

The azetidine ring, a saturated four-membered heterocycle, is an exemplary scaffold for introducing conformational rigidity into a PROTAC linker.[7] Its constrained geometry can reduce the number of non-productive conformations, potentially leading to improved pharmacokinetic properties and enhanced ternary complex stability.[4] This application note provides a detailed guide to the synthesis of functionalized azetidine-based linkers starting from the versatile building block, Benzyl 3-bromoazetidine-1-carboxylate. We will delve into the synthetic strategy, provide detailed experimental protocols, and discuss the rationale behind the procedural choices.

Overall Synthetic Workflow

The synthesis of a functionalized azetidine linker from Benzyl 3-bromoazetidine-1-carboxylate can be conceptualized as a three-stage process. This modular approach allows for the versatile incorporation of the azetidine moiety and subsequent elaboration of the linker to connect to the desired warhead and E3 ligase ligand.

G cluster_0 Stage 1: Core Azetidine Functionalization cluster_1 Stage 2: Deprotection for Linker Elongation cluster_2 Stage 3: Linker Elongation & Final Coupling A Benzyl 3-bromoazetidine-1-carboxylate C N- or O-Alkylated Azetidine Intermediate A->C Nucleophilic Substitution B Nucleophilic Moiety (e.g., R-NH2 or R-OH from Warhead/Ligase Precursor) B->C D N-Cbz Protected Azetidine E Secondary Azetidine C->E Proceed to Deprotection D->E Cbz Deprotection (Hydrogenolysis) F Deprotected Azetidine H Functionalized Azetidine Linker E->H Proceed to Elongation F->H Acylation / Alkylation G Linker Precursor with Electrophilic Handle G->H I Final PROTAC Molecule H->I Coupling to second PROTAC component G cluster_0 Reaction Setup cluster_1 Hydrogenolysis cluster_2 Work-up & Isolation A 1. Dissolve Cbz-Azetidine in MeOH 2. Add 10% Pd/C catalyst 3. Purge flask with Argon B 1. Introduce H₂ gas (balloon) 2. Stir vigorously at RT 3. Monitor by TLC/LC-MS A->B Proceed C 1. Purge with Argon 2. Filter through Celite® to remove Pd/C 3. Concentrate filtrate B->C Proceed

Sources

Application

Application Note &amp; Protocol: A Guide to the Synthesis of Benzyl 3-aminoazetidine-1-carboxylate

Abstract: This document provides a comprehensive guide for the synthesis of Benzyl 3-aminoazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique strained ring system of a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Benzyl 3-aminoazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique strained ring system of azetidine imparts desirable physicochemical properties to parent molecules, including improved solubility and metabolic stability.[1][2] This guide details two robust synthetic pathways, emphasizing the rationale behind procedural choices, necessary safety precautions, and appropriate analytical techniques for characterization. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this key intermediate.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in pharmaceutical sciences.[1] Their incorporation into molecular scaffolds can lead to enhanced pharmacokinetic profiles due to their rigid, sp3-rich character.[1] Specifically, 3-aminoazetidine derivatives serve as crucial intermediates for a wide array of biologically active compounds, including antivirals and tachykinin antagonists.[3] Benzyl 3-aminoazetidine-1-carboxylate, with its readily cleavable N-carboxybenzyl (Cbz) protecting group, is a versatile synthon for further elaboration in multi-step syntheses.[4]

Overview of Synthetic Strategies

The preparation of Benzyl 3-aminoazetidine-1-carboxylate can be approached from several precursors. The choice of route often depends on the availability of starting materials and desired scale. The two primary strategies detailed herein involve:

  • Route A: Reductive amination of a Cbz-protected azetidinone. This is a direct approach to forming the C-N bond at the 3-position.

  • Route B: A two-step sequence starting from a commercially available Boc-protected aminoazetidine, involving Boc-deprotection followed by N-Cbz protection. This route is often preferred for its high-yielding and clean reaction steps.

PART I: SYNTHETIC PROTOCOLS

Route A: Reductive Amination of Benzyl 3-oxoazetidine-1-carboxylate

This protocol describes the direct conversion of a ketone to the desired primary amine using ammonia and a reducing agent. The carboxybenzyl (Cbz) group protects the azetidine nitrogen throughout the reaction.

Route_A_Workflow start Start: Benzyl 3-oxoazetidine-1-carboxylate reductive_amination Reductive Amination (NH3, NaBH(OAc)3, CH2Cl2) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography workup->purification product Product: Benzyl 3-aminoazetidine-1-carboxylate purification->product

Caption: Workflow for the synthesis via reductive amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Benzyl 3-oxoazetidine-1-carboxylate105258-93-3205.211.0 g4.87
Ammonia (7 N solution in Methanol)7664-41-717.03~10 mL~70
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.55 g7.31
Dichloromethane (DCM), anhydrous75-09-284.9325 mL-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.0120 mL-
Brine--20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • To a stirred solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 g, 4.87 mmol) in anhydrous dichloromethane (25 mL) under an inert atmosphere (N₂ or Ar), add the 7 N solution of ammonia in methanol (~10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.55 g, 7.31 mmol) portion-wise over 15 minutes. The addition is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:0 to 95:5) to afford Benzyl 3-aminoazetidine-1-carboxylate as a colorless oil or white solid.

Route B: Deprotection/Reprotection Sequence

This pathway utilizes the commercially available tert-butyl 3-aminoazetidine-1-carboxylate. The tert-butoxycarbonyl (Boc) group is first removed under acidic conditions, and the resulting free amine is then protected with a carboxybenzyl (Cbz) group.

Route_B_Scheme cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Cbz Protection Boc_Azetidine tert-butyl 3-aminoazetidine-1-carboxylate Acid + HCl or TFA Azetidine_Salt 3-Aminoazetidine Dihydrochloride/TFA Salt Acid->Azetidine_Salt in Dioxane or DCM Azetidine_Salt_2 3-Aminoazetidine Salt Azetidine_Salt->Azetidine_Salt_2 Proceed to next step CbzCl + Benzyl Chloroformate (Cbz-Cl) Base + Base (e.g., Et3N, NaHCO3) Final_Product Benzyl 3-aminoazetidine-1-carboxylate Base->Final_Product in DCM/H2O

Caption: Two-step synthesis via a Boc-protected intermediate.

Step 1: Boc Deprotection

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-butyl 3-aminoazetidine-1-carboxylate193269-83-3172.231.0 g5.81
4M HCl in 1,4-Dioxane7647-01-036.465.8 mL23.2
Diethyl ether60-29-774.1250 mL-

Procedure:

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 g, 5.81 mmol) in 4M HCl in 1,4-dioxane (5.8 mL, 23.2 mmol) at 0 °C (ice bath).

  • Remove the ice bath and stir the solution at room temperature for 2-4 hours. Monitor the reaction for the disappearance of starting material (TLC or LC-MS). Vigorous off-gassing of isobutylene and CO₂ may occur.[6]

  • Upon completion, add diethyl ether (50 mL) to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with diethyl ether (2 x 20 mL) and dry under high vacuum to yield 3-aminoazetidine dihydrochloride as a white, hygroscopic solid, which is used directly in the next step.

Rationale: Using a strong acid like HCl or Trifluoroacetic Acid (TFA) efficiently cleaves the acid-labile Boc group.[7][8] Dioxane is a common solvent for this transformation, and precipitation with a non-polar solvent like ether provides a simple and effective isolation of the resulting salt.[9]

Step 2: N-Cbz Protection

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Aminoazetidine dihydrochloride-145.02~0.84 g (crude)~5.81
Benzyl Chloroformate (Cbz-Cl)501-53-1170.591.09 g (0.93 mL)6.39
Triethylamine (Et₃N)121-44-8101.192.43 mL17.43
Dichloromethane (DCM)75-09-284.9330 mL-
Water7732-18-518.0220 mL-
1M Hydrochloric Acid (HCl)7647-01-036.46As needed-
Saturated aqueous Sodium Bicarbonate144-55-884.0120 mL-
Brine--20 mL-

Procedure:

  • Suspend the crude 3-aminoazetidine dihydrochloride (~5.81 mmol) in dichloromethane (30 mL) and cool the mixture to 0 °C.

  • Add triethylamine (2.43 mL, 17.43 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Slowly add benzyl chloroformate (0.93 mL, 6.39 mmol) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Quench the reaction with water (20 mL) and transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography as described in Route A to obtain the final product.

Rationale: The Cbz group is a robust protecting group for amines, installed using benzyl chloroformate under basic conditions.[4] Triethylamine acts as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.[4]

PART II: SAFETY, HANDLING, AND ANALYSIS

Safety and Handling

Azetidine and its derivatives require careful handling due to their potential hazards.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[10][11] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.[12][13] An eyewash station and safety shower should be readily accessible.[11]

  • Chemical Hazards:

    • Azetidines: Can be flammable, corrosive, and cause severe skin burns and eye damage.[10][14] Avoid inhalation of vapors and direct contact with skin and eyes.[11][15]

    • Benzyl Chloroformate (Cbz-Cl): Highly corrosive and a lachrymator. Handle with extreme care.

    • Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a dry environment.

    • Solvents: Dichloromethane is a suspected carcinogen. Handle appropriately. Diethyl ether and dioxane are highly flammable. Keep away from ignition sources.[10][11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Product Characterization

Confirming the identity and purity of the synthesized Benzyl 3-aminoazetidine-1-carboxylate is critical.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₂[14]
Molecular Weight206.24 g/mol [14]
IUPAC Namebenzyl 3-aminoazetidine-1-carboxylate[14]
CAS Number112257-20-2[16]

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic peaks for the benzylic protons (~5.1 ppm), aromatic protons (~7.3 ppm), and the azetidine ring protons.

    • ¹³C NMR: Will confirm the presence of the carbonyl carbon (~156 ppm), aromatic carbons, and carbons of the azetidine ring.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the protonated molecular ion [M+H]⁺ at m/z ≈ 207.11.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[7]

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of azetidine derivatives.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. [Link]

  • Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • 3-aminoazetidine, 3-cbz protected (C11H14N2O2). PubChemLite. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. National Center for Biotechnology Information. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • 3-Aminoazetidine, 3-CBZ protected | C11H14N2O2 | CID 17750122. PubChem. [Link]

  • Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612. PubChem. [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Arkivoc. [Link]

  • Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • benzyl 3-(2-tosylhydrazineyl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]

  • Benzyl 3-oxoazetidine-1-carboxylate CAS 105258-93-3. Home Sunshine Pharma. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Deprotection of Benzyl 3-bromoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Moiety and the Role of Cbz Protection The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety and the Role of Cbz Protection

The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has emerged as a privileged scaffold in modern drug discovery. Its rigid structure allows for precise vectoral orientation of substituents, making it a valuable building block for modulating physicochemical properties and exploring chemical space. Benzyl 3-bromoazetidine-1-carboxylate is a key synthetic intermediate, providing a handle for further functionalization through the bromine atom while the azetidine nitrogen is temporarily masked.

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in organic synthesis.[1] Introduced by Bergmann and Zervas in 1932, its utility lies in its ability to deactivate the amine's nucleophilicity and basicity by converting it into a carbamate.[2] The Cbz group is renowned for its stability across a wide range of reaction conditions, yet it can be removed under specific, mild conditions, most notably through palladium-catalyzed hydrogenolysis.[1][3]

This document provides a comprehensive guide to the deprotection of benzyl 3-bromoazetidine-1-carboxylate to yield 3-bromoazetidine hydrochloride[], a critical precursor for pharmaceutical development. We will explore various methodologies, delve into the causality behind experimental choices, and provide detailed, field-proven protocols to ensure reproducible and high-yielding transformations.

Overview of Deprotection Strategies

The selection of a deprotection method is contingent upon the substrate's overall functionality, the desired scale, and laboratory safety considerations. For benzyl 3-bromoazetidine-1-carboxylate, the primary concern is the preservation of the C-Br bond. The most common strategies for Cbz removal are summarized below.

Method CategoryPrimary Reagents & ConditionsKey AdvantagesPotential Limitations & Considerations
Catalytic Hydrogenolysis H₂, Pd/C (or Pd(OH)₂/C) in MeOH, EtOH, or EtOAcMild, neutral pH, high yields, clean byproducts (toluene, CO₂).[5][6]Incompatible with other reducible groups (alkenes, alkynes, nitro groups); safety protocols required for H₂ gas.[6][7] Potential for catalyst poisoning.
Catalytic Transfer Hydrogenation (CTH) Ammonium formate, formic acid, or triethylsilane with Pd/CAvoids handling pressurized H₂ gas, making it safer and more convenient for many labs.[7][8]Can also reduce other functional groups; requires removal of hydrogen donor byproducts during work-up.[6]
Acidic Cleavage HBr in Acetic Acid; Lewis Acids (e.g., AlCl₃)Effective for substrates incompatible with hydrogenation.[3][7]Harsh conditions can affect acid-labile groups. The bromide anion from HBr could potentially lead to side reactions with the bromo-azetidine product.
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄ in DMAcComplementary method useful for substrates with functionalities sensitive to both hydrogenation and strong acids.[9][10]Requires elevated temperatures (e.g., 75 °C) and removal of sulfur-containing reagents.[9][10]

Reaction Mechanisms and Strategic Workflow

The deprotection of a Cbz group via hydrogenolysis involves the catalytic cleavage of the benzyl C-O bond. The reaction proceeds on the surface of the palladium catalyst, where hydrogen is activated and subsequently cleaves the bond, liberating the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[3][11]

cluster_mech Catalytic Hydrogenolysis Mechanism Cbz_Amine Cbz-Protected Azetidine Adsorption Adsorption onto Pd/C Surface Cbz_Amine->Adsorption Substrate Cleavage Hydrogenolytic Cleavage of Benzyl C-O Bond Adsorption->Cleavage H2_Activation H₂ Activation on Pd Surface H2_Activation->Adsorption H₂ Carbamic_Acid Intermediate Carbamic Acid Cleavage->Carbamic_Acid Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Products Free Amine + Toluene + CO₂ Decarboxylation->Products

Caption: Mechanism of Pd-catalyzed Cbz deprotection.

Choosing the right deprotection method is critical for success. The following workflow provides a logical decision-making process for handling benzyl 3-bromoazetidine-1-carboxylate.

Start Start: Deprotection of Benzyl 3-bromoazetidine-1-carboxylate Check_Reducible Are other reducible groups present? Start->Check_Reducible Check_H2 Is H₂ gas setup available and approved? Use_H2 Protocol 1: Catalytic Hydrogenolysis (H₂/Pd/C) Check_H2->Use_H2 Yes Use_CTH Protocol 2: Catalytic Transfer Hydrogenation (CTH) Check_H2->Use_CTH No Check_Reducible->Check_H2 No Use_Acid Protocol 3: Acidic Cleavage (HBr/AcOH) Check_Reducible->Use_Acid Yes Note_Acid Caution: Potential for side reactions at C-Br bond. Proceed with care and monitor closely. Use_Acid->Note_Acid

Caption: Decision workflow for selecting a deprotection method.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and H₂ Gas

This is the most common and often cleanest method for Cbz deprotection.[1][12] The reaction is typically fast and proceeds to completion with minimal side products.

Materials:

  • Benzyl 3-bromoazetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous grade

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite® 545

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl 3-bromoazetidine-1-carboxylate (1.0 equiv) in methanol (approx. 15-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C catalyst. The typical loading is 10-20% by weight of the starting material.

    • Scientist's Note: Wet Pd/C is preferred as dry catalyst can be pyrophoric. Handle with care.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing and efficient mass transfer of the hydrogen gas to the catalyst surface.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete product recovery.

    • Safety Note: Do not allow the catalyst on the Celite® pad to dry completely in the air. Quench the pad with water before disposal.[13]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting product, 3-bromoazetidine, is often obtained as a salt (e.g., hydrochloride if HCl was present or added) and can be used directly or purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

CTH is an excellent alternative when handling H₂ gas is not feasible or desired.[7] Ammonium formate serves as the in-situ hydrogen source.[8][14]

Materials:

  • Benzyl 3-bromoazetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® 545

Procedure:

  • Reaction Setup: Dissolve benzyl 3-bromoazetidine-1-carboxylate (1.0 equiv) in methanol in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (10-20% by weight), followed by ammonium formate (4-5 equivalents). The addition of ammonium formate can be exothermic; add it portion-wise if scaling up.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. CTH reactions are often complete within 1-4 hours.

  • Work-up and Filtration: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product will contain ammonium salts. To remove them, perform an aqueous work-up: dissolve the residue in dichloromethane (DCM), wash with water, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 3: Acidic Cleavage using Hydrogen Bromide in Acetic Acid

This method is reserved for substrates that cannot tolerate hydrogenation conditions.[8] It is effective but harsh, and care must be taken as the product itself contains a bromine atom.

Materials:

  • Benzyl 3-bromoazetidine-1-carboxylate

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (Et₂O), anhydrous

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve benzyl 3-bromoazetidine-1-carboxylate (1.0 equiv) in a minimal amount of glacial acetic acid (if needed for solubility).

  • Reagent Addition: Cool the solution in an ice bath and slowly add 33% HBr in acetic acid (5-10 equivalents).

  • Reaction: Stir the solution at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction carefully by LC-MS.

  • Isolation: Upon completion, add the reaction mixture dropwise to a vigorously stirred flask of cold diethyl ether. The product, 3-bromoazetidine hydrobromide, will precipitate as a salt.

  • Purification: Collect the solid by filtration, wash thoroughly with diethyl ether to remove acetic acid and benzyl bromide, and dry under vacuum.

Troubleshooting Guide for Hydrogenolysis

IssuePotential Cause(s)Recommended Solution(s)
Stalled or Incomplete Reaction 1. Inactive Catalyst: The Pd/C may be old or deactivated. 2. Catalyst Poisoning: Though less common than with sulfur, impurities could poison the catalyst. 3. Insufficient Hydrogen: Low H₂ pressure or poor gas-liquid mixing.1. Use a fresh batch of catalyst or a more active one like Pearlman's catalyst (Pd(OH)₂/C).[7][15] 2. Ensure starting material is pure. 3. Ensure a good seal on the H₂ balloon/system and stir vigorously.
Low Yield 1. Product Inhibition: The product amine can coordinate to the palladium surface, inhibiting activity.[7] 2. Incomplete Reaction: See above.1. The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes prevent product inhibition by protonating the amine.[16]
Formation of Side Products Over-reduction/Debromination: Although generally stable, prolonged reaction times or highly active catalysts could potentially lead to C-Br bond cleavage.Monitor the reaction closely and stop it as soon as the starting material is consumed. Use 10% Pd/C rather than more aggressive catalysts unless necessary.

Conclusion

The deprotection of benzyl 3-bromoazetidine-1-carboxylate is a critical transformation for accessing the versatile 3-bromoazetidine building block. While several methods exist for Cbz cleavage, palladium-catalyzed hydrogenolysis and catalytic transfer hydrogenation represent the most reliable, mild, and high-yielding approaches for this particular substrate. By understanding the underlying mechanisms and carefully selecting the appropriate protocol, researchers can confidently and efficiently perform this deprotection, paving the way for the synthesis of novel and complex molecules in drug discovery and development.

References

  • Papageorgiou, E. A., Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (2004). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups.
  • Papageorgiou, E. A., Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (2004).
  • Papageorgiou, E. A., Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (2004). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. American Chemical Society.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • BenchChem. (2025).
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
  • BenchChem. (2025).
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. ChemistryViews.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
  • BenchChem. (2025).
  • Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry.
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. (2022).
  • Rhodium.ws. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • BOC Sciences. (n.d.). CAS 53913-82-9 3-Bromoazetidine hydrochloride. BOC Sciences.

Sources

Method

Application Note: A Robust and Scalable One-Pot Synthesis of Benzyl 3-bromoazetidine-1-carboxylate

Abstract Azetidines are valuable four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry, often used as rigid scaffolds or linking fragments in drug candidates.[1] This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines are valuable four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry, often used as rigid scaffolds or linking fragments in drug candidates.[1] This application note provides a detailed, scalable, and efficient one-pot protocol for the synthesis of Benzyl 3-bromoazetidine-1-carboxylate, a versatile intermediate for further functionalization. The described methodology leverages a strain-release reaction of in-situ generated 1-azabicyclo[1.1.0]butane (ABB), offering significant advantages over traditional multi-step syntheses. We will provide a step-by-step protocol, mechanistic insights, safety protocols, characterization data, and scale-up considerations for researchers in drug development and process chemistry.

Introduction: The Strategic Importance of 3-Haloazetidines

3-Substituted azetidines are increasingly prevalent in pharmaceutical agents, valued for their ability to introduce conformational rigidity and novel chemical vectors.[1] Specifically, protected 3-haloazetidines, such as Benzyl 3-bromoazetidine-1-carboxylate, are powerful intermediates. The bromine atom serves as a versatile handle for a wide range of transformations, including nucleophilic substitutions and various cross-coupling reactions, enabling the rapid diversification of molecular libraries.

Traditional syntheses of these building blocks often involve lengthy sequences with challenging purifications. The protocol detailed herein is based on a more recent, highly efficient "strain-release" strategy.[1] This approach utilizes the high ring strain of 1-azabicyclo[1.1.0]butane (ABB) to drive the reaction, allowing for a one-pot, gram-scale synthesis from commercially available starting materials.[1] This method allows for a "mix-and-match" approach to the protecting group and halide, providing significant flexibility for downstream applications.[1]

Safety First: Hazard Analysis and Mitigation

Working with reactive intermediates and halogenated compounds requires strict adherence to safety protocols. The target compound and its intermediates should be handled with care. The following table summarizes the potential hazards and necessary mitigation strategies, based on data for analogous compounds.[2][3][4]

Hazard Identification Potential Risk Mitigation and Safety Measures
Acute Toxicity (Oral) Harmful if swallowed.[5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4] If swallowed, rinse mouth and seek immediate medical attention.[5]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[5]Wear a complete suit protecting against chemicals, appropriate gloves (inspect before use), and safety glasses with a face shield.[2][3] In case of contact, wash skin with soap and plenty of water or rinse eyes cautiously with water for several minutes.[2]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust, fumes, or vapors.[2][4]All operations must be conducted in a well-ventilated chemical fume hood.[4][6] If inhalation occurs, move the person to fresh air.[3]
Reactive Reagents The protocol uses n-Butyllithium, which is highly pyrophoric, and Benzyl chloroformate, which is corrosive and a lachrymator.Handle n-BuLi under an inert atmosphere (Nitrogen or Argon). Use appropriate syringe techniques. Quench any excess reagent carefully. Handle Benzyl chloroformate in the fume hood with appropriate PPE.
Spills and Disposal Accidental release can pose a significant hazard.Evacuate personnel to a safe area.[2] Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[4][6] Do not let the product enter drains.[2] Dispose of waste in accordance with local regulations.

Synthesis Workflow and Mechanism

The overall process is a one-pot sequence that begins with the in-situ formation of the highly strained 1-azabicyclo[1.1.0]butane (ABB) intermediate. This is immediately followed by a strain-release ring-opening reaction with a bromide source and subsequent trapping of the resulting azetidine with the benzyl chloroformate protecting group.

G cluster_0 One-Pot Reaction Sequence cluster_1 Purification Workflow A 1-Amino-2,3-dibromopropane Hydrobromide C In-situ generation of 1-Azabicyclo[1.1.0]butane (ABB) A->C Deprotonation & Intramolecular Cyclization 2h B n-Butyllithium (n-BuLi) in THF, -78°C B->C E Benzyl 3-bromoazetidine-1-carboxylate (Crude Product) C->E Strain-Release Ring Opening & N-Protection D Lithium Bromide (LiBr) & Benzyl Chloroformate in MeCN D->E F Aqueous Work-up (Quench, Extract, Wash) E->F Process Transition G Drying & Concentration F->G H Silica Gel Column Chromatography G->H I Final Product (Characterized & Pure) H->I

Caption: Overall workflow for the one-pot synthesis and purification.

Mechanistic Rationale: The key to this synthesis is leveraging the high ring strain of the bicyclobutane core of ABB. The reaction of 1-amino-2,3-dibromopropane hydrobromide with a strong base like n-BuLi facilitates two sequential intramolecular aminations to form ABB in situ.[1] The subsequent addition of LiBr provides a nucleophilic bromide source that attacks one of the bridgehead carbons. This relieves the significant ring strain, forming a carbocation at the C3 position which is then trapped. The resulting secondary amine is immediately acylated by benzyl chloroformate to yield the stable, protected final product. This one-pot approach avoids the isolation of the potentially unstable ABB intermediate.

Detailed Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Reagents and Equipment
  • 1-Amino-2,3-dibromopropane hydrobromide

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile (MeCN)

  • Lithium Bromide (LiBr), anhydrous

  • Benzyl chloroformate (Cbz-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (230-400 mesh)

  • Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet

  • Dry ice/acetone bath

Step-by-Step Synthesis Procedure
  • Reactor Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Initial Charge: Add 1-amino-2,3-dibromopropane hydrobromide (10.0 g, 1.0 equiv) to the flask. Add anhydrous THF (150 mL) via cannula.

  • Formation of ABB: Cool the resulting slurry to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 3.0 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change may be observed. Stir the mixture at -78 °C for 2 hours.

  • Bromination and Protection: In a separate dry flask, dissolve anhydrous LiBr (2.0 equiv) and benzyl chloroformate (1.2 equiv) in anhydrous acetonitrile (50 mL). Add this solution to the reaction mixture at -78 °C via cannula.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir at room temperature for 12-16 hours (overnight).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

Purification Protocol

Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

  • Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate).

  • Final Step: Combine the pure fractions and concentrate under reduced pressure to yield Benzyl 3-bromoazetidine-1-carboxylate as a clear oil or low-melting solid.

Data Summary and Quality Control

The following table outlines the key parameters and expected outcomes for this synthesis.

Parameter Specification Rationale / Comment
Scale 10.0 g Starting MaterialProtocol is demonstrated at gram-scale.[1]
Equivalents (n-BuLi) 3.0Ensures complete deprotonation and formation of the bicyclic intermediate.
Equivalents (LiBr) 2.0A slight excess ensures the bromination reaction goes to completion.
Equivalents (Cbz-Cl) 1.2Ensures complete protection of the in-situ generated azetidine.
Reaction Time ~18 hours (total)Includes time for cooling, reagent addition, and overnight stirring.
Expected Yield 65-80%Yields are based on analogous preparations in the literature.[1]
Appearance Colorless to pale yellow oil
Purity (Post-Chroma) >95% (by HPLC/NMR)
Quality Control and Characterization

A rigorous quality control process is essential to validate the identity and purity of the final product.

G A Purified Product (Post-Chromatography) B Structural Confirmation (¹H & ¹³C NMR) A->B Primary Analysis C Identity Confirmation (LC-MS) A->C Molecular Weight D Purity Assessment (HPLC/UPLC) A->D Quantitative E Product Passes QC? B->E C->E D->E F Release for Downstream Use E->F Yes G Repurify or Re-characterize E->G No

Caption: Logic diagram for the quality control (QC) process.

  • ¹H and ¹³C NMR: Confirms the chemical structure. Key signals to observe include the benzyl group protons and the characteristic shifts of the azetidine ring protons.

  • LC-MS: Verifies the molecular weight of the target compound ([M+H]⁺, [M+Na]⁺).[7][8]

  • HPLC/UPLC: Determines the purity of the final product, essential for use in subsequent synthetic steps.

Conclusion

This application note details a reliable and scalable one-pot synthesis of Benzyl 3-bromoazetidine-1-carboxylate. By utilizing a strain-release strategy, this protocol circumvents many of the challenges associated with traditional multi-step methods, providing a high-yielding and efficient route to a key building block for drug discovery and development. The comprehensive safety guidelines, detailed experimental steps, and robust quality control procedures ensure that this method can be safely and successfully implemented in a research or process development setting.

References

  • Aaron Chemicals LLC. (2024, November 1).
  • Ambeed.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Fluorochem. (2024, December 19).
  • Ji, Y., et al. (2018). Supporting Information for: An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2011, May 6). Safety Data Sheet - 1-BOC-3-Azetidinone. Thermo Fisher Scientific.
  • Smolecule.
  • Patel, R. B., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • BLD Pharm.
  • PubChemLite.
  • MedchemExpress.com. Benzyl 3-(2-bromoethyl)
  • Gondi, S. (2021, September). Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization.

Sources

Application

Experimental protocol for substitution reaction on N-Cbz-3-bromoazetidine

An Application Guide to Nucleophilic Substitution on N-Cbz-3-bromoazetidine Introduction: The Strategic Value of the Azetidine Scaffold The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution on N-Cbz-3-bromoazetidine

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after structural component in modern drug discovery. Its unique three-dimensional character and favorable physicochemical properties often lead to improvements in metabolic stability, aqueous solubility, and binding affinity. The targeted functionalization of the azetidine ring at the 3-position provides a powerful vector for exploring chemical space and optimizing lead compounds. N-Cbz-3-bromoazetidine serves as a cornerstone electrophile for this purpose, enabling the introduction of a diverse array of functional groups through nucleophilic substitution reactions.

This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and a practical, field-tested protocol for performing substitution reactions on this key intermediate.

Mechanistic Considerations: An SN1-like Pathway Dominated by Ring Strain

The substitution reaction at the C3 position of N-Cbz-3-bromoazetidine is a classic example of a nucleophilic substitution. While secondary halides can typically react via both Sₙ1 and Sₙ2 pathways, the azetidine system presents unique electronic and steric constraints.[1][2] The high ring strain of the four-membered ring disfavors the formation of a trigonal bipyramidal transition state required for a classic Sₙ2 backside attack.

Instead, the reaction is believed to proceed through a pathway with significant Sₙ1 character. The departure of the bromide leaving group is facilitated by the solvent and leads to the formation of a transient, strained azetidinyl carbocation intermediate. The carbobenzoxy (Cbz) protecting group on the nitrogen atom is crucial for reactivity, likely by stabilizing this electron-deficient intermediate.[3][4] This carbocation is then rapidly intercepted by the nucleophile.

Potential side reactions, such as elimination to form an azetine, are generally not observed due to the prohibitive strain of introducing a double bond within the four-membered ring (Bredt's rule violation). However, the choice of base and solvent is critical to prevent undesired reactions with the solvent or decomposition.

General Protocol for Nucleophilic Substitution

The following protocol provides a generalized framework for the reaction. Specific parameters should be optimized for each unique nucleophile.

Core Reagents & Their Roles
  • N-Cbz-3-bromoazetidine (Electrophile): The substrate for the reaction. It is a stable solid but should be handled in a well-ventilated area.

  • Nucleophile (Nu-H): The functional group to be introduced (e.g., an amine, thiol, or alcohol). Typically used in a slight excess (1.1–1.5 equivalents) to ensure complete consumption of the starting material.

  • Base: A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) byproduct. For nucleophiles like alcohols and thiols, the base also serves to deprotonate them, increasing their nucleophilicity. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used.[5]

  • Solvent: A polar aprotic solvent is preferred to dissolve the reagents and facilitate the reaction. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.

Detailed Experimental Protocol: Synthesis of N-Cbz-3-(benzylamino)azetidine

This section provides a step-by-step procedure for a representative reaction using benzylamine as the nucleophile.

Materials
  • N-Cbz-3-bromoazetidine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add powdered anhydrous K₂CO₃ (2.0 eq).

  • Reagent Addition: Add anhydrous DMF to the flask to achieve a final substrate concentration of approximately 0.1–0.2 M. Begin vigorous stirring. Add benzylamine (1.2 eq) via syringe.

  • Initiation: Add N-Cbz-3-bromoazetidine (1.0 eq) to the stirring suspension in one portion.

  • Reaction: Heat the reaction mixture to 50–60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The reaction is typically complete within 4–12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to yield the pure product.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add K₂CO₃ and DMF to flame-dried flask under N₂ add_reagents 2. Add Nucleophile (Benzylamine) setup->add_reagents add_substrate 3. Add N-Cbz-3-bromoazetidine add_reagents->add_substrate heat 4. Heat to 50-60 °C add_substrate->heat monitor 5. Monitor by TLC/LC-MS (4-12 h) heat->monitor quench 6. Cool & Quench with Water monitor->quench extract 7. Extract with EtOAc (3x) quench->extract wash 8. Wash with Water & Brine extract->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Flash Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the synthesis of 3-substituted azetidines.

Data Summary: Conditions for Various Nucleophiles

The reaction conditions can be adapted for a range of nucleophiles. The following table provides starting points for optimization.

Nucleophile ClassExample NucleophileBase (eq)SolventTemp (°C)Typical Time (h)
Primary Amines AnilineK₂CO₃ (2.0)DMF60 - 806 - 16
Secondary Amines MorpholineK₂CO₃ (2.0)MeCN50 - 704 - 12
Thiols ThiophenolCs₂CO₃ (1.5)DMF25 - 502 - 6
Alcohols PhenolCs₂CO₃ (1.5)DMF60 - 9012 - 24
Heterocycles ImidazoleK₂CO₃ (2.0)DMSO60 - 808 - 18

Note: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate for less reactive or acidic nucleophiles like phenols and thiols, due to its higher solubility and the increased nucleophilicity of the corresponding cesium salt.[5]

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent and base. The presence of water can hydrolyze the starting material or deactivate the nucleophile. A slight increase in temperature or reaction time may also drive the reaction to completion.

  • Multiple Spots on TLC: If side products are observed, consider lowering the reaction temperature. For sensitive substrates, adding the electrophile (N-Cbz-3-bromoazetidine) slowly via syringe pump can sometimes minimize side product formation.

  • Difficult Purification: The Cbz group is relatively non-polar. If the product co-elutes with non-polar impurities, consider switching to a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

  • The Role of the Cbz Group: Beyond its role in reaction activation, the Cbz group is a versatile protecting group.[6] It is stable to many reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free secondary amine, which can be used in subsequent synthetic steps.[7][8]

References

  • Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols. Spiral [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWCf0DRMtwIfXiO-_ITUlLT--jGois7wgpozNZo3Y3pB4Yxvb4ilC4ClQIU9Ut0728ia03TPSN5BGCHjUBSlg240TK0pM2nKZMikP1qIL28Ozz2fNUFFCz67tA7o84tWV4z4hi7YBPC2w3OBtHV5EJvoZSuq-L-qlyqLX90PNZ1ukeI6EWNZM-NcZYwvDu3WeFQA==]
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLZnL8W7oKxX8kwIxU78pVI0gSJoAG4V2wWuID2JHKycutqqYESkgGVzBkllcUIAxMb_ijvLVjdM1yIpR9VlrhTTJ-ss53XDm4jcLv7mlbCRcKFxwt8MDdOXiRSjolSlvn_2k1]
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing [https://vertexaisearch.cloud.google.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzUwBZIZukZe-EpyDc48xp_D1Ka4BizJa64s2IlX2t15aIEKuhGTXvLeb2C_JMQzbz_biJ2X438z-wNbi39hIwnLjNNmVj-mX_xa7TX2guQD_goBimp3oQdIZlrytyfpgsHTtACAWYW33EoA==]
  • Review of 3-substituted azetidine synthesis methods. Benchchem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6XVCZ_MSFgd843YSjP9vvmwUP8nSBPa_KY0KyDks5n6rwukuWhhkSOOZoEUGPjIq5kJEcmRxYd3EeI2UXJf61F_GNYrPR2g7hyuioqK891994K9b4fvapiep-GrpXxnJT2gSGVz5FcCaZf9tx-X01pno-XHYcdA79OvdrUN4NpJChQSqD5BKanfG4kHKsFXY=]
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvDFiHHkDIqa23dGCkDoQ0kD7djXrgZIJAq0PyKrnKrVRwsVEYcnXJBWcHkSbhMDdaFPjvcw5kTe1CNNph89_ijIrgmu_R2PTmedl2cD7P-kytFWKmA9F0eoyVLV0vJfUxEp852t-A5ayNTDc=]
  • Cbz-Protected Amino Groups. Organic Chemistry Portal [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELPhvagnj5UZQpQk6lYJVsLslGEmefswogZQeJQruRmHAZhSVvB4tQgGgsaQYcd-fA69IZ2aV6UlCmavrVvLE4Brriw21DJLB_zhWKHcRXQFHER-Jj5CJGXHUGch33A3XIaFe-G0QFq9dH_HRDPx7X5u4O1miLaXgDL5d9jJtxJcE=]
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyA7JoWOAdGfAI6NpTNqL1vztE_-lfnTki3LPqfG5c301Slv0QWmX3E3SxAzceGdpqoO8EmQCcR7s6bC_pQcw6cjRH-X3tjI20_bqq78B4NkCise6Zm2hp3JJNQff01N2qTmlcEIqUA_Mw9Aq6eOq3Svi0FhYqfFW9AcWqos2Wt018Vbu24kljErGeBfA9CWsA_VoLQvtPuNFDhJ_5PrtyUOxbjC_rbBiN]
  • Cbz-Protected Amino Groups. organic-chemistry.org [https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane. Benchchem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXpzBlcDFP9BzK4o0R5kyVuVu02CK1kdHA6DsQhu91HOMIxqulFQ5hvXcI8aPVKOca6jwX5ZeBv-GMpEWMj3ZTfN-8sFVqJxBH8044-W6LnW4H8QI4xzMN2cMxWQyZJO4ZAi343OK1PUnGN6_b2rjXb7IsNa-Q_2SP2BchEhau4tynL0QZG4izWZAM1DY9zVuAEeUm4-GihRWG7BZdEROJFO7NdFntNwIfhzLWkXffUp5-ahWnLieXSCYC5V1ESQE=]
  • Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. National Institutes of Health [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8gn5DV45WhJ9JYdfMISWuBof8KKYaFiYNcSrz1LFiQ87lBA7w5usNU1g12oHLWm07F5KUq33HxocvUVVf_UUDc5wUv1hG-e5kjj21Asgqpg8AQ7Pi5AdudILcqQ2P5HqiRG1WU2lgbH5DdIA=]
  • Intro to Substitution Reactions: Crash Course Organic Chemistry #20. YouTube [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTJMM_2qivIFD7cNczNGAC5cjEOVV2COlOTG562O9iGvx3U5zGddYdDa0REXn6gYXkDQndaxl7Yt0r9wOBYL63hmm8oY2MWBzta3bch7kAMyk0Nn22i-z_-hxbgw0JdFza7W_FNhM=]
  • Review of Substitution and Elimination Reactions. YouTube [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ac8jzAh4VOrDEVGtZe7siB-ntAHmkF9Kc-MNOwUehPnaZ8Y7uBgMJrixE8PnQCp9sQr4PwRctJjxuJvpUUY0s4WVL5fZHQq-huqBErHFE_Uluz3WcXMUHc8HOq6FB2957Ib3p7k=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl 3-bromoazetidine-1-carboxylate

Welcome to the technical support resource for Benzyl 3-bromoazetidine-1-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Benzyl 3-bromoazetidine-1-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this versatile building block in your experiments. The inherent reactivity of this molecule, owing to its strained azetidine ring and the presence of a good leaving group, necessitates careful handling to prevent degradation and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Benzyl 3-bromoazetidine-1-carboxylate?

A1: Due to its potential for degradation, this compound should be stored under stringent conditions to maintain its integrity. Based on stability profiles of analogous compounds, such as tert-butyl 3-bromoazetidine-1-carboxylate which is stored at 2-8°C, and Benzyl 3-oxoazetidine-1-carboxylate which is stored at -20°C, we recommend the following.[1]

ConditionRecommendationRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Low temperatures slow down potential decomposition pathways like elimination and ring-opening.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and other degradation reactions.
Container Tightly sealed, amber glass vialProtects from light and prevents moisture ingress.

Q2: I've observed the formation of impurities in my stock solution over time. What is happening?

A2: The formation of impurities is likely due to the inherent instability of the 3-bromoazetidine scaffold. The primary degradation pathways are likely elimination of hydrogen bromide (HBr) to form an azetine derivative, or ring-opening via nucleophilic attack. The strained four-membered ring of azetidines contributes to their reactivity and potential for decomposition.[1][2][3]

Q3: Is the benzyl carbamate (Cbz) protecting group stable under my reaction conditions?

A3: The Cbz group is a robust protecting group but can be labile under certain conditions. It is generally stable to mild acids and bases. However, it is susceptible to cleavage under strong acidic conditions, via hydrogenolysis (e.g., H₂/Pd-C), or in the presence of some Lewis acids.[1][4] Acid-catalyzed hydrolysis of the carbamate is also a possibility.[5] Always consider the compatibility of your reaction and work-up conditions with the Cbz group.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Benzyl 3-bromoazetidine-1-carboxylate.

Issue 1: Low yield in nucleophilic substitution reactions.

  • Observation: The desired product from the reaction of Benzyl 3-bromoazetidine-1-carboxylate with a nucleophile is obtained in low yield, and a significant amount of a byproduct is observed by TLC or LC-MS.

  • Probable Cause: A competing elimination reaction is likely occurring, where a base in the reaction mixture is abstracting a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene.[6][7][8][9][10] According to Zaitsev's rule, this will favor the formation of the more substituted, and thus more stable, alkene.[6][10]

  • Solutions:

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to minimize its role as a nucleophile and reduce the rate of the E2 elimination pathway.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.

    • Nucleophile Selection: Use a soft, non-basic nucleophile if possible.

Issue 2: Product degradation during aqueous work-up or purification.

  • Observation: The desired product is formed in the reaction, but is lost during extraction with acidic or basic aqueous solutions, or during silica gel chromatography.

  • Probable Cause: The azetidine ring is susceptible to acid-mediated ring-opening.[2] The lone pair on the nitrogen can be protonated, making the ring more susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring cleavage.

  • Solutions:

    • Neutral Work-up: Use a neutral aqueous work-up (e.g., saturated sodium chloride solution) whenever possible. If an acid or base wash is necessary, use dilute solutions and minimize contact time.

    • Chromatography: Deactivate silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. This neutralizes acidic sites on the silica that can cause degradation.

    • Aprotic Solvents: During work-up, use aprotic solvents that are less likely to participate in ring-opening reactions.

Visualizing Decomposition Pathways

The following diagrams illustrate the two most probable decomposition pathways for Benzyl 3-bromoazetidine-1-carboxylate.

G cluster_elimination Elimination Pathway A Benzyl 3-bromoazetidine-1-carboxylate C Benzyl azetine-1-carboxylate (Elimination Product) A->C - HBr B Base B->A

Caption: Elimination of HBr to form an azetine derivative.

G cluster_ring_opening Ring-Opening Pathway D Benzyl 3-bromoazetidine-1-carboxylate F Protonated Azetidinium Ion D->F + H+ E H+ (Acid) E->D H Ring-Opened Product F->H G Nu- (Nucleophile) G->F

Caption: Acid-catalyzed ring-opening by a nucleophile.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for a nucleophilic substitution reaction. It is crucial to adapt this procedure to the specific nucleophile and reaction conditions.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a salt, it can be added directly. If it is a neutral compound, it may be necessary to add a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) to facilitate the reaction.

  • Reaction: Stir the reaction mixture at the appropriate temperature (starting at room temperature is recommended) and monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a solvent system that provides good separation. Consider deactivating the silica gel with triethylamine as mentioned in the troubleshooting guide.

G A Dissolve Reactant in Anhydrous Solvent B Add Nucleophile (and optional base) A->B C Monitor Reaction (TLC/LC-MS) B->C D Aqueous Work-up (Neutral) C->D E Purification (Chromatography) D->E

Caption: General experimental workflow.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. Available at: [Link]

  • 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Publication Corporation. Available at: [Link]

  • Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Available at: [Link]

  • 72: Introduction to the elimination reaction. YouTube. Available at: [Link]

  • tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2 | CID 53415291. PubChem. Available at: [Link]

  • Troubleshooting the synthesis of BINOL derivatives : r/Chempros. Reddit. Available at: [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Available at: [Link]

  • 11.7 Elimination Reactions: Zaitsev's Rule. OpenStax. Available at: [Link]

  • Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. PMC - NIH. Available at: [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Benzyl 3-bromoazetidine-1-carboxylate

Welcome to the technical support center for the purification of Benzyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning the purification of this critical building block. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your compound for downstream applications.

Introduction to Purification Challenges

Benzyl 3-bromoazetidine-1-carboxylate is a strained heterocyclic compound, a feature that imparts both its synthetic utility and its purification challenges. The presence of a benzyl carbamate (Cbz) protecting group and a bromine atom on the four-membered azetidine ring creates a molecule with moderate polarity and potential instabilities. Successful purification hinges on mitigating degradation and efficiently separating the target compound from starting materials, by-products, and decomposition products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Benzyl 3-bromoazetidine-1-carboxylate during purification?

A1: The primary stability concern is the strained azetidine ring, which can be susceptible to ring-opening under certain conditions.[1] Acid-mediated decomposition is a known issue for some N-substituted azetidines, where protonation of the azetidine nitrogen can precede ring-opening.[1] While the Cbz group is generally stable to mild acidic and basic conditions, prolonged exposure to strong acids or bases should be avoided. Additionally, the compound may be sensitive to heat and light, so it is advisable to store it at low temperatures and protected from light.[2][3]

Q2: What are the recommended storage conditions for Benzyl 3-bromoazetidine-1-carboxylate?

A2: For long-term stability, Benzyl 3-bromoazetidine-1-carboxylate should be stored in a tightly sealed container in a dry and well-ventilated place, typically at temperatures between 2-8°C or frozen at -20°C.[2][3][4] It is also recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric contaminants.[5]

Q3: What are the expected impurities from the synthesis of Benzyl 3-bromoazetidine-1-carboxylate?

A3: Common impurities may include unreacted starting materials such as Benzyl 3-hydroxyazetidine-1-carboxylate[6][7][8], brominating agents, and by-products from side reactions. Depending on the synthetic route, potential by-products could arise from over-bromination, elimination reactions, or ring-opening of the azetidine core. In some cases, diastereomeric impurities may also be present if the stereochemistry is not well-controlled during synthesis.

Q4: What analytical techniques are recommended for assessing the purity of Benzyl 3-bromoazetidine-1-carboxylate?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and identify the molecular weights of any impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and purification fractions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Benzyl 3-bromoazetidine-1-carboxylate, particularly via flash column chromatography.

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Steps
Product Degradation on Silica Gel The slightly acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds like azetidines. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (neutral or basic).
Irreversible Adsorption to Silica Gel The polar nature of the carbamate and the potential for interaction of the bromine atom with the silica surface can lead to strong adsorption. If the product is not eluting, a more polar solvent system may be required. A small amount of a polar modifier like methanol can be added to the eluent.
Product is Too Soluble in the Eluent If the product elutes too quickly with the solvent front, the chosen eluent system is too polar. Start with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increase the polarity.
Incomplete Elution After running the gradient, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to ensure all the product has been eluted.
Issue 2: Co-elution of Impurities
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Impurity If an impurity has a very similar Rf value to the product on TLC, separation by standard flash chromatography will be challenging. A shallower solvent gradient during chromatography can improve resolution. Alternatively, a different solvent system (e.g., dichloromethane/methanol) may alter the relative polarities and improve separation.
Presence of a Non-UV Active Impurity If NMR or MS data indicates an impurity that is not visible by UV on TLC, use a staining agent (e.g., potassium permanganate or vanillin) to visualize the impurity and guide the purification strategy.
Overloading the Column Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Issue 3: Product Appears Unstable in Solution
Potential Cause Troubleshooting Steps
Solvent-Induced Degradation Certain solvents may promote the degradation of the azetidine ring.[1] It is advisable to perform a small-scale solvent stability study. Dissolve a small amount of the crude product in the intended chromatography solvents and monitor for degradation by TLC or LC-MS over time.
Temperature Effects Evaporation of solvent fractions at elevated temperatures on a rotary evaporator can lead to decomposition. It is best to concentrate the fractions at or below room temperature.

Experimental Protocols

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for Benzyl 3-bromoazetidine-1-carboxylate and all other chemicals used.[2][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Handling: Avoid contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.[2]

Protocol: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of Benzyl 3-bromoazetidine-1-carboxylate. The optimal conditions may vary depending on the specific impurities present in the crude material.

Materials:

  • Crude Benzyl 3-bromoazetidine-1-carboxylate

  • Silica gel (230-400 mesh)[12]

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., gradients of hexane/ethyl acetate) to find a system that gives good separation between the product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow the silica gel to pack evenly.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting with the starting solvent mixture determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the product down the column.[13]

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator at a low temperature to yield the purified Benzyl 3-bromoazetidine-1-carboxylate.

  • Final Analysis:

    • Obtain NMR and LC-MS data of the purified product to confirm its identity and assess its final purity.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis Crude->TLC Determine Eluent Column Pack Column TLC->Column Load Load Sample Column->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Troubleshooting_Decision_Tree Start Low Yield After Purification Degradation Degradation on Silica? Start->Degradation Adsorption Strong Adsorption? Degradation->Adsorption No Use_Deactivated_Silica Use Deactivated Silica/Alumina Degradation->Use_Deactivated_Silica Yes Elution_Issue Incomplete Elution? Adsorption->Elution_Issue No Increase_Polarity Increase Eluent Polarity Adsorption->Increase_Polarity Yes Flush_Column Flush with Polar Solvent Elution_Issue->Flush_Column Yes

Caption: Decision tree for troubleshooting low purification yield.

References

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: tert-Butyl 3-bromoazetidine-1-carboxylate.
  • Ambeed. (n.d.). SDS: tert-Butyl 3-bromoazetidine-1-carboxylate.
  • St. Jean, D. J., Jr., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1632. [Link]

  • Fluorochem. (2024). Safety Data Sheet: tert-Butyl 3-bromoazetidine-1-carboxylate.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Benchchem. (n.d.). Application Notes and Protocols for Azetidine-Based Ligands in Catalysis.
  • Lindsley, C. W., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(8), 653-660.
  • Lindsley, C. W., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Thermo Fisher Scientific. (2011). Safety Data Sheet: 1-BOC-3-Azetidinone.
  • Klimova, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1163. [Link]

  • Chen, G., et al. (n.d.). Highly Efficient Syntheses of Azetidines, Pyrrolidines and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)−H Bonds at γ and δ Positions.
  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Čikoš, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • BLD Pharm. (n.d.). Benzyl 3-bromo-3-ethylazetidine-1-carboxylate.
  • United States Biological. (n.d.). Benzyl 3-Oxoazetidine-1-carboxylate - Data Sheet.
  • Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • PubChemLite. (n.d.). Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2).
  • Smolecule. (n.d.). Buy Benzyl 3-bromo-3-ethylazetidine-1-carboxylate.
  • CP Lab Safety. (n.d.). benzyl 3-bromoazetidine-1-carboxylate, min 97%, 1 gram.
  • BLD Pharm. (n.d.). 939759-25-8|Benzyl 3-bromoazetidine-1-carboxylate.
  • 2a biotech. (n.d.). Products.
  • PubChem. (n.d.). Benzyl 3-hydroxyazetidine-1-carboxylate.
  • PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate.
  • CymitQuimica. (n.d.). CAS 128117-22-6: Benzyl 3-Hydroxyazetidine-1-Carboxylate.
  • Tsev Sunshine Pharma. (n.d.). Benzyl 3-oxoazetidine-1-carboxylate CAS 105258-93-3.
  • ChemicalBook. (2025). Benzyl 3-forMylazetidine-1-carboxylate.
  • Alchem Pharmtech. (n.d.). CAS 105258-93-3 | Benzyl 3-oxoazetidine-1-carboxylate.
  • Tebubio. (2016). Antibody purification troubleshooting tips.
  • Seebach, D., et al. (1996). Benzyl (R)‐ and (S)‐2‐tert‐butyl‐5‐oxo‐oxazolidine‐3‐carboxylate for convenient preparation of D‐ and L‐threonine analogs from aldehydes. Helvetica Chimica Acta, 79(6), 1549-1564.
  • Home Sunshine Pharma. (n.d.). Benzyl 3-oxoazetidine-1-carboxylate CAS 105258-93-3.
  • Home Sunshine Pharma. (n.d.). Benzyl 3-Hydroxyazetidine-1-Carboxylate CAS 128117-22-6.
  • ChemicalBook. (n.d.). Benzyl 3-forMylazetidine-1-carboxylate CAS#: 1638761-59-7.

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzyl 3-bromoazetidine-1-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-bromoazetidine-1-carboxylate. It provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-bromoazetidine-1-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the removal of impurities. The information herein is structured to offer not just procedural steps, but also the underlying chemical principles to empower users to make informed decisions during their synthetic work.

Introduction to the Synthesis

The synthesis of Benzyl 3-bromoazetidine-1-carboxylate typically proceeds via the bromination of its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. A widely employed method for this transformation is the Appel reaction, which utilizes a phosphine, commonly triphenylphosphine (PPh₃), and a bromine source like carbon tetrabromide (CBr₄). While effective, this reaction is known for generating stoichiometric amounts of triphenylphosphine oxide (TPPO) as a byproduct, the removal of which is a primary purification challenge. Furthermore, the strained nature of the azetidine ring and the reactivity of the reagents can lead to other impurities.

Troubleshooting Guide: Common Impurities and Their Removal

This section addresses specific issues that may arise during the synthesis and purification of Benzyl 3-bromoazetidine-1-carboxylate.

Problem 1: My final product is contaminated with a significant amount of a white, crystalline solid that is sparingly soluble in many organic solvents.

Answer: This impurity is almost certainly triphenylphosphine oxide (TPPO) , the primary byproduct of the Appel reaction. The formation of the strong phosphorus-oxygen double bond in TPPO is a major driving force for the reaction.[1][2][3] Its removal is crucial for obtaining a pure product.

Causality: The Appel reaction mechanism involves the activation of triphenylphosphine by the bromine source, followed by reaction with the alcohol. This generates an oxyphosphonium intermediate which is then displaced by the bromide ion in an Sₙ2 reaction, yielding the desired alkyl bromide and TPPO.[2][4]

Solutions:

  • Precipitation/Filtration: TPPO has low solubility in nonpolar solvents. After the reaction, concentrating the mixture and triturating the residue with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate can cause the TPPO to precipitate. The solid can then be removed by filtration. This process may need to be repeated for complete removal.

  • Column Chromatography: Flash column chromatography is a reliable method for separating the more polar TPPO from the desired product. A typical solvent system would be a gradient of ethyl acetate in hexanes.

  • Lewis Acid Complexation: TPPO can form insoluble complexes with certain Lewis acids. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol to the crude product mixture can precipitate a TPPO-Zn complex, which can be filtered off.[5][6] This method is particularly useful when dealing with polar products where precipitation with nonpolar solvents is ineffective.[5][6]

Method Principle Advantages Disadvantages
Precipitation/Filtration Low solubility of TPPO in nonpolar solvents.Simple, can remove bulk of TPPO.May not be sufficient for complete removal, potential for product co-precipitation.
Column Chromatography Differential adsorption of product and TPPO on silica gel.High purity achievable.Time-consuming, requires significant solvent volumes.
Lewis Acid Complexation (ZnCl₂) Formation of an insoluble TPPO-Zn complex.[5][6]Effective for polar products, can be a chromatography-free method.[5][6]Requires an additional reagent and subsequent work-up steps.
Problem 2: My NMR spectrum shows signals that suggest the presence of an alkene.

Answer: This impurity is likely an azetidine-derived elimination product . Instead of substitution, the intermediate may undergo an E2 elimination reaction, particularly if the reaction conditions are not optimized.

Causality: The hydroxide ion, if present, or other basic species in the reaction mixture can act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the oxyphosphonium group. This leads to the formation of a double bond and the elimination of the triphenylphosphine oxide group.[7] Higher reaction temperatures and the use of sterically hindered bases can favor elimination over substitution.[7]

Solutions:

  • Reaction Temperature Control: Maintaining a low reaction temperature can disfavor the elimination pathway.

  • Choice of Base: If a base is required, a non-nucleophilic, sterically hindered base should be used cautiously.

  • Purification: The elimination byproduct, being less polar than the desired bromo-azetidine, can typically be separated by flash column chromatography using a gradient of ethyl acetate in hexanes.

Problem 3: I am observing unreacted Benzyl 3-hydroxyazetidine-1-carboxylate in my crude product.

Answer: Incomplete conversion of the starting material can be due to several factors.

Causality:

  • Insufficient Reagents: The stoichiometry of triphenylphosphine and the bromine source is critical. Inadequate amounts will lead to incomplete reaction.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Reagent Quality: The quality of the reagents, particularly the triphenylphosphine and bromine source, can affect the reaction efficiency.

Solutions:

  • Stoichiometry Check: Ensure that at least stoichiometric amounts of PPh₃ and CBr₄ are used. An excess of the reagents may be necessary in some cases.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Purification: Unreacted starting material is more polar than the product and can be separated by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of Benzyl 3-bromoazetidine-1-carboxylate?

A1: The most common method is the Appel reaction. The mechanism involves the following key steps:

  • Activation of triphenylphosphine with the bromine source (e.g., CBr₄) to form a phosphonium salt.

  • Deprotonation of the hydroxyl group of Benzyl 3-hydroxyazetidine-1-carboxylate.

  • Nucleophilic attack of the resulting alkoxide on the phosphonium salt to form an oxyphosphonium intermediate.

  • An Sₙ2 displacement of triphenylphosphine oxide by the bromide ion, leading to the formation of Benzyl 3-bromoazetidine-1-carboxylate with inversion of stereochemistry if a chiral center is present.[2][4]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to differentiate between the starting material (more polar), the product, and the non-polar byproducts. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the recommended purification methods for Benzyl 3-bromoazetidine-1-carboxylate?

A3: A multi-step purification strategy is often necessary:

  • Work-up: After the reaction is complete, a standard aqueous work-up can be performed to remove any water-soluble byproducts.

  • Removal of TPPO: As discussed in the troubleshooting guide, precipitation with a nonpolar solvent or complexation with ZnCl₂ can be used to remove the bulk of the triphenylphosphine oxide.[5][6]

  • Flash Column Chromatography: This is the most effective method for separating the desired product from any remaining impurities, including residual TPPO, unreacted starting material, and elimination byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.

Q4: Are there any concerns about the stability of the Cbz protecting group during the Appel reaction?

A4: The benzyloxycarbonyl (Cbz) protecting group is generally stable under the neutral to mildly acidic conditions of the Appel reaction.[8][9] However, it is sensitive to strong acids and catalytic hydrogenation.[8][9] Therefore, these conditions should be avoided during the work-up and purification steps.

Q5: Can the azetidine ring open under the reaction conditions?

A5: While azetidines are strained rings, they are generally stable under the conditions of the Appel reaction.[10] Ring-opening of azetidines typically requires strong acids or transition metal catalysts, which are not present in a standard Appel reaction.[11][12]

Experimental Protocols

Protocol 1: Synthesis of Benzyl 3-bromoazetidine-1-carboxylate via the Appel Reaction
  • To a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Proceed with one of the purification protocols outlined below.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a suitable nonpolar solvent (e.g., hexanes).

  • Load the adsorbed crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the concentration of ethyl acetate to 20-30%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified Benzyl 3-bromoazetidine-1-carboxylate.

Visualizations

Diagram 1: Synthesis Pathway and Potential Impurities

Synthesis and Impurity Formation cluster_synthesis Main Reaction Pathway cluster_impurities Potential Impurities Starting Material Benzyl 3-hydroxyazetidine-1-carboxylate Product Benzyl 3-bromoazetidine-1-carboxylate Starting Material->Product PPh3, CBr4 (Appel Reaction) TPPO Triphenylphosphine Oxide (TPPO) Product->TPPO Co-product Elimination Product Elimination Byproduct Product->Elimination Product Side-product Unreacted SM Unreacted Starting Material Product->Unreacted SM Incomplete Reaction

Caption: Synthesis of Benzyl 3-bromoazetidine-1-carboxylate and common impurities.

Diagram 2: Troubleshooting Logic for Purification

Purification Troubleshooting Crude Product Crude Reaction Mixture Check for TPPO TPPO Present? Crude Product->Check for TPPO Remove TPPO Precipitation or ZnCl2 Complexation Check for TPPO->Remove TPPO Yes Column Chromatography Flash Column Chromatography Check for TPPO->Column Chromatography No Remove TPPO->Column Chromatography Check Purity Purity Acceptable? Column Chromatography->Check Purity Pure Product Pure Benzyl 3-bromoazetidine-1-carboxylate Check Purity->Pure Product Yes Further Purification Re-chromatograph or Recrystallize Check Purity->Further Purification No

Caption: Decision-making workflow for purifying the target compound.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ACS Publications. [Link]

  • Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

  • Frontier, A. (n.d.). Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry. [Link]

  • Wikipedia. (2023, October 26). Appel reaction. In Wikipedia. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. King Group. [Link]

  • J Org Chem. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Bond Activation. The Royal Society of Chemistry. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]

  • IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]

  • Danheiser, R. L., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Sciforum. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3). ResearchGate. [Link]

  • Chem-Station Int. Ed. (2014, March 9). Benzyl (Bn) Protective Group. Chem-Station Int. Ed. [Link]

  • ResearchGate. (n.d.). Scheme 3. Functionalization of carboxylic acid by modified Appel reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • NIH. (n.d.). Preparation of Mono-Cbz Protected Guanidines. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Ring Expansions of 2-Alkenylazetidinium Salts – a New Route to Pyrrolidines and Azepanes. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Benzyl 3-bromoazetidine-1-carboxylate

Welcome to the technical support center for the synthesis of Benzyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical building block. Here, we will delve into the common challenges, side reactions, and troubleshooting strategies to ensure a successful and efficient synthesis.

Introduction

Benzyl 3-bromoazetidine-1-carboxylate is a valuable intermediate in medicinal chemistry, often utilized for the introduction of the azetidine motif into drug candidates. The synthesis, typically a bromination of Benzyl 3-hydroxyazetidine-1-carboxylate, can be accompanied by several side reactions that impact yield and purity. This guide provides in-depth, experience-driven advice to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: My reaction shows a low yield of the desired Benzyl 3-bromoazetidine-1-carboxylate, or the reaction has stalled. What are the likely causes and how can I resolve this?

Answer:

Low conversion is a frequent challenge and can be attributed to several factors related to the reagents, reaction conditions, and the stability of the starting material.

Potential Causes & Solutions:

Factor Underlying Issue Troubleshooting Steps
Brominating Agent Insufficient reactivity or degradation of the brominating agent (e.g., PBr₃, SOBr₂, Appel reaction conditions).- Use a freshly opened or properly stored bottle of the brominating agent. - Consider using a more reactive brominating agent if milder ones are ineffective. For instance, if using CBr₄/PPh₃ (Appel reaction), ensure the reagents are of high purity and the reaction is run under anhydrous conditions.
Reaction Temperature The reaction temperature may be too low for the activation of the hydroxyl group and subsequent nucleophilic substitution.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or LC-MS. - Be cautious, as excessive heat can promote side reactions.
Solvent The chosen solvent may not be optimal for the reaction, affecting the solubility of reagents or intermediates.- Ensure the solvent is anhydrous, as water can quench the brominating agent. - Common solvents for this transformation include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF). If solubility is an issue, consider a solvent screen.
Starting Material Quality The starting material, Benzyl 3-hydroxyazetidine-1-carboxylate, may be impure or degraded.- Verify the purity of the starting material by NMR or LC-MS. - If necessary, purify the starting material before proceeding with the bromination.
Issue 2: Presence of Multiple Impurities

Question: My crude product analysis (TLC, LC-MS) shows several unexpected spots/peaks. What are the common side reactions and how can I minimize them?

Answer:

The formation of multiple impurities is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.

Common Side Reactions and Byproducts:
  • Ring-Opening: Azetidine rings are strained and susceptible to ring-opening under certain conditions, particularly acidic environments that can be generated during the bromination reaction.[1][2][3] This can lead to the formation of acyclic amino alcohol derivatives.

  • Elimination: The formation of Benzyl azetidine-1-carboxylate-3-ene is a potential side reaction, especially if the reaction is run at elevated temperatures or in the presence of a non-nucleophilic base.

  • Over-bromination: While less common at the 3-position, the possibility of multiple brominations exists if the reaction conditions are too harsh.

  • Decomposition of the Cbz Group: The benzyloxycarbonyl (Cbz) protecting group can be sensitive to certain acidic conditions, potentially leading to deprotection.[4][5]

Minimizing Side Reactions:
Side Reaction Preventative Measures
Ring-Opening - Maintain a low reaction temperature. - Use a non-acidic brominating agent or add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge any generated acid.
Elimination - Avoid excessive heating. - Choose a brominating agent that favors Sɴ2 substitution over elimination.
Cbz Group Decomposition - Avoid strongly acidic conditions. - If acid is generated, use a suitable scavenger.
Workflow for Troubleshooting Impurity Formation

Caption: A logical workflow for diagnosing and addressing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the synthesis of Benzyl 3-bromoazetidine-1-carboxylate?

A1: The choice of brominating agent is critical and depends on the scale of the reaction and the desired balance between reactivity and selectivity.

  • Phosphorus tribromide (PBr₃): Often effective but can generate acidic byproducts that may lead to ring-opening. The addition of a base like pyridine can mitigate this, but pyridine can also be nucleophilic.

  • Thionyl bromide (SOBr₂): Similar to PBr₃ in reactivity and potential for acid generation.

  • Appel Reaction (CBr₄/PPh₃): Generally milder and proceeds under neutral conditions, which can minimize acid-catalyzed side reactions. However, the triphenylphosphine oxide byproduct can complicate purification.

Q2: How can I effectively purify the final product?

A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from starting material and byproducts. Careful monitoring of fractions by TLC is essential.

Q3: Is the Cbz protecting group stable during this reaction?

A3: The Cbz group is generally stable under the conditions used for bromination.[4][5] However, prolonged exposure to strong acids or high temperatures can lead to its cleavage.[5] If Cbz deprotection is observed, it is a strong indicator that the reaction conditions are too harsh.

Q4: Can I use other protecting groups for the azetidine nitrogen?

A4: Yes, other protecting groups can be used. The Boc (tert-butyloxycarbonyl) group is a common alternative. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of reagents with moisture.

  • Proper quenching procedures for the brominating agent should be in place before workup.

Mechanism: Potential Side Reaction Pathway - Acid-Catalyzed Ring Opening

G A Protonated Azetidine B Ring-Opened Carbocation A->B Ring Opening C Acyclic Byproduct B->C Nucleophilic Attack (e.g., by Br⁻ or H₂O)

Caption: Simplified mechanism of acid-catalyzed ring-opening of the azetidine.

Experimental Protocol: Bromination using Phosphorus Tribromide

This protocol is provided as a general guideline. Optimization may be necessary based on your specific experimental setup and observations.

Materials:

  • Benzyl 3-hydroxyazetidine-1-carboxylate

  • Phosphorus tribromide (PBr₃)

  • Pyridine (optional, as an acid scavenger)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.5 equivalents) dropwise to the stirred solution. If using pyridine, it can be added prior to the PBr₃.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021).
  • Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. Benchchem.
  • Regioselective ring opening reactions of azetidines.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.
  • 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem.
  • Ring-opening of azetidines.
  • 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists.
  • Benzyl 3-bromoazetidine-1-carboxyl
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Synthesis of Azetidines. Progress in Chemistry.
  • Preparation of Mono-Cbz Protected Guanidines - PMC - NIH.
  • Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses.
  • Benzyl 3-bromo-3-ethylazetidine-1-carboxyl
  • 1-N-Cbz-3-hydroxyazetidine, 98% | 128117-22-6. J&K Scientific.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Preparation of the N-Cbz α-aminomethylenebisphosphonate 14.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Process for preparing enantiomerically enriched amino-alcohols.
  • Benzyl 3-aminoazetidine-1-carboxyl
  • Benzyl 3-bromo-3-ethylazetidine-1-carboxyl
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Benzyl 3-Oxoazetidine-1-carboxylate - Data Sheet.
  • benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxyl
  • Benzyl 3-oxoazetidine-1-carboxyl
  • Ambeed.
  • Benzyl 3-hydroxyazetidine-1-carboxyl

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Benzyl 3-bromoazetidine-1-carboxylate

Welcome to the technical support center for Benzyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Azetidine moieties are increasingly vital in medicinal chemistry, and mastering their synthesis and subsequent reactions is key to innovation.[1] This document provides in-depth, experience-driven answers to common challenges, structured to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Benzyl 3-bromoazetidine-1-carboxylate?

A1: Benzyl 3-bromoazetidine-1-carboxylate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[2] The compound is sensitive to moisture and prolonged exposure to ambient temperatures can lead to degradation. For maximum product recovery, it is recommended to centrifuge the vial before opening the cap.[2]

Q2: How can I assess the purity of my starting material and reaction products?

A2: A multi-faceted approach is best.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. For ¹H NMR, look for the characteristic signals of the azetidine ring protons and the benzyl carbamate (Cbz) group.[3][4]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for checking purity and confirming the molecular weight of the desired product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor reaction progress and assess the purity of column fractions. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

Q3: Is the Cbz (carbobenzyloxy) protecting group stable under my planned reaction conditions?

A3: The Cbz group is a robust protecting group, stable to a wide array of non-reductive conditions, including mildly acidic and basic media.[5][6] However, it is sensitive to:

  • Catalytic Hydrogenolysis: It can be readily cleaved using H₂ gas with a palladium catalyst (e.g., Pd/C).[5][7]

  • Strong Acids: Certain strong Lewis acids or harsh acidic conditions can cause cleavage.[6]

  • Strong Reducing Agents: Reagents like Na/NH₃ will remove the Cbz group.[7]

Always consider the compatibility of your reagents with the Cbz group before starting an experiment.

Troubleshooting Guide: Nucleophilic Substitution Reactions

Nucleophilic substitution at the C3 position of Benzyl 3-bromoazetidine-1-carboxylate is a common and powerful transformation. However, the strained four-membered ring introduces unique challenges.

Problem 1: Low or No Product Yield

This is the most common issue and can stem from several factors. Our troubleshooting workflow can help diagnose the root cause.

G start Low / No Yield check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents Check Reagent Quality (Nucleophile, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions sm_bad Degraded Starting Material check_sm->sm_bad Impure? reagents_bad Inactive Reagents or Wet Solvent check_reagents->reagents_bad Degraded? conditions_wrong Suboptimal Conditions check_conditions->conditions_wrong Incorrect? solve_sm Solution: Re-purify or Synthesize Fresh Batch sm_bad->solve_sm solve_reagents Solution: Use Fresh Reagents & Anhydrous Solvent reagents_bad->solve_reagents solve_conditions Solution: Optimize Temp/Conc. See Table 1 & 2 conditions_wrong->solve_conditions

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained:

  • Starting Material Integrity: Benzyl 3-bromoazetidine-1-carboxylate is a reactive electrophile. If it has been improperly stored, it may have hydrolyzed or degraded, leading to a lower effective concentration of the active starting material.

  • Nucleophile Potency: The success of the reaction hinges on the nucleophilicity of your coupling partner. Weakly nucleophilic amines or thiols may require more forcing conditions (higher temperature, stronger base) to proceed efficiently.

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reactants. Polar aprotic solvents are generally preferred for Sₙ2-type reactions.[8]

  • Base Selection: The base must be strong enough to deprotonate the nucleophile (if necessary, e.g., for secondary amines or thiols) but not so hindered or strong that it promotes elimination (see Problem 2). Non-nucleophilic bases are often a good choice.[9]

Problem 2: Significant Formation of an Elimination Byproduct

A common side reaction is the E2 elimination of HBr to form Benzyl 3-azetine-1-carboxylate, an unstable and reactive enamine-like species.

Possible Causes & Solutions:

  • Sterically Hindered Base: Bulky bases (e.g., LDA, t-BuOK) can preferentially act as bases rather than allowing the nucleophile to attack, leading to elimination.

    • Solution: Switch to a less hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base like K₂CO₃ if your nucleophile is sufficiently acidic.[3]

  • High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at elevated temperatures.[8]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0°C and only warm if necessary. Monitor by TLC.

  • Strongly Basic Nucleophile: Nucleophiles that are also strong bases can promote elimination.

    • Solution: If possible, choose a nucleophile that is a weaker base (e.g., azide, iodide). If the nucleophile is fixed, use the strategies above (milder base, lower temperature) to mitigate elimination.

Problem 3: Reaction Stalls or is Incomplete

Possible Causes & Solutions:

  • Poor Reagent Solubility: If the nucleophile or base is not fully dissolved, the reaction can be slow or incomplete due to heterogeneity.

    • Solution: Choose a solvent system that fully dissolves all reactants. A co-solvent may be necessary. See Table 1 for common solvent choices.

  • Product Inhibition: In some cases, the product or a salt byproduct (e.g., [H₂NR₂]⁺Br⁻) can precipitate or otherwise inhibit the reaction.

    • Solution: Increase the solvent volume to maintain a more dilute reaction. The addition of a phase-transfer catalyst can sometimes be beneficial in biphasic systems.

  • Reversible Reaction: While less common for this substrate, if the reverse reaction is significant, it can lead to an equilibrium mixture.

    • Solution: Ensure the reaction conditions effectively remove the bromide byproduct. For example, using silver salts (e.g., Ag₂CO₃) can sequester the bromide as AgBr, driving the reaction to completion, although this adds cost and complexity.

Optimization Data & Protocols

Optimizing a reaction requires a systematic approach. The tables below summarize key parameters to consider.

Table 1: Solvent Selection Guide for Nucleophilic Substitution

SolventTypeDielectric Constant (ε)General Use Case
Acetonitrile (ACN) Polar Aprotic37.5Excellent choice for many substitutions, good solvating power.[3]
Tetrahydrofuran (THF) Polar Aprotic7.6Good general-purpose solvent, less polar than ACN/DMF.[9]
Dimethylformamide (DMF) Polar Aprotic36.7High boiling point, excellent for dissolving stubborn reactants.
Dichloromethane (DCM) Aprotic9.1Useful for reactions at or below room temperature.
t-Butanol Polar Protic12.5Can be used, but may participate in Sₙ1-type side reactions.

Table 2: Base Selection for Common Nucleophiles

Nucleophile TypeRecommended BaseRationale
Secondary Amines K₂CO₃, Cs₂CO₃, DBUMild inorganic bases or a non-nucleophilic organic base are sufficient to act as a proton scavenger.
Thiols K₂CO₃, Et₃NThiolates are potent nucleophiles; a mild base is sufficient for deprotonation.
Alcohols NaH, LiHMDSA strong, non-nucleophilic base is required to form the more reactive alkoxide.
Neutral Nucleophiles (e.g., N₃⁻) None requiredThe anionic nucleophile is used directly as a salt (e.g., NaN₃).
Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a robust starting point for the reaction of Benzyl 3-bromoazetidine-1-carboxylate with a secondary amine.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification A 1. Add Amine (1.1 eq) & Base (1.5 eq) to Solvent (ACN) B 2. Stir at RT A->B C 3. Add Azetidine (1.0 eq) Solution Dropwise B->C D 4. Stir at RT to 40°C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with Water & Extract with EtOAc E->F G 7. Dry, Concentrate F->G H 8. Column Chromatography G->H

Caption: Standard experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) to achieve a starting material concentration of approximately 0.1 M. Stir the suspension at room temperature for 15 minutes.

  • Substrate Addition: In a separate vial, dissolve Benzyl 3-bromoazetidine-1-carboxylate (1.0 equivalent) in a minimum amount of anhydrous ACN. Add this solution dropwise to the stirring amine/base suspension.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. Available from: [Link]

  • Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2). PubChemLite. Available from: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Cbz-Protected Amino Groups (PDF). Organic Chemistry Portal. Available from: [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • BENZYL SYNTHESIS. #ncchem. YouTube. Available from: [Link]

  • Benzyl 3-hydroxyazetidine-1-carboxylate. PubChem. Available from: [Link]

  • Benzyl 3-Hydroxyazetidine-1-Carboxylate CAS 128117-22-6. Home Sunshine Pharma. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Benzyl 3-bromoazetidine-1-carboxylate Reactions

Welcome to the technical support center for reactions involving Benzyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Benzyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their synthetic routes. The inherent ring strain and reactivity of the azetidine core can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and improve your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields and provides actionable solutions based on established chemical principles.

Question 1: My nucleophilic substitution reaction with Benzyl 3-bromoazetidine-1-carboxylate is resulting in a low yield of the desired N-substituted product. What are the likely causes and how can I improve the yield?

Low yields in these reactions are often multifactorial. The primary culprits typically involve suboptimal reaction conditions, competing side reactions, or issues with reagent stability.

Potential Cause 1: Inappropriate Solvent Choice

The solvent plays a critical role in nucleophilic substitution reactions. For SN2 reactions, which are common with this substrate, polar aprotic solvents are generally preferred because they solvate the cation of the nucleophile without strongly solvating the anionic nucleophile, thereby increasing its nucleophilicity.[1][2]

  • Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices for promoting SN2 reactions.[2][3]

  • Solvents to Avoid (for SN2): Polar protic solvents like water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to solvolysis as a side reaction.[4][5]

Potential Cause 2: Competing Elimination Reactions

If a strong, sterically hindered base is used, or if the nucleophile itself is basic, elimination of HBr can occur, leading to the formation of an unsaturated azetidine byproduct.

  • Solution: Employ a non-basic or weakly basic nucleophile if possible. If a base is required to deprotonate a nucleophile (e.g., a thiol or a secondary amine), use a non-hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger, bulkier bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[3]

Potential Cause 3: Ring-Opening Side Reactions

The high ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, especially under harsh conditions or with certain nucleophiles.[6][7][8] This can lead to the formation of linear amine derivatives instead of the desired substituted azetidine.

  • Mitigation Strategies:

    • Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Elevated temperatures can favor ring-opening pathways.

    • Nucleophile Choice: Highly reactive, "hard" nucleophiles may be more prone to inducing ring-opening.

Potential Cause 4: Steric Hindrance

Both the substrate and the nucleophile can exhibit steric hindrance, which slows down the rate of an SN2 reaction.[9][10]

  • Considerations: If your nucleophile is particularly bulky, you may need to use higher temperatures or longer reaction times. However, be mindful of the potential for increased side reactions under these conditions.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for the reaction of Benzyl 3-bromoazetidine-1-carboxylate with a generic nucleophile.

  • To a solution of Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN), add the nucleophile (1.1-1.5 eq).

  • Add cesium carbonate (Cs₂CO₃) (1.5-2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Benzyl 3-bromoazetidine-1-carboxylate?

To ensure the stability and reactivity of Benzyl 3-bromoazetidine-1-carboxylate, it should be stored in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[11] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Q2: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring the reaction progress.

  • TLC: Provides a quick and simple way to visualize the consumption of the starting material and the formation of the product.

  • LC-MS: Offers more detailed information, including the mass of the product and any byproducts, which can be invaluable for troubleshooting.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What purification strategies do you recommend?

Purification of azetidine derivatives can be challenging due to their polarity.

  • Column Chromatography: This is the most common method. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, often provides the best separation.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.

Q4: Can the benzyl protecting group be removed after the substitution reaction?

Yes, the benzyl carbamate (Cbz) protecting group can be readily removed. The most common method is through catalytic hydrogenation.

  • Procedure: The N-Cbz protected azetidine is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to a hydrogen atmosphere in the presence of a palladium catalyst (e.g., Pd/C). This selectively cleaves the Cbz group, yielding the free amine.

Data Presentation

Table 1: Recommended Reaction Conditions for Nucleophilic Substitution

ParameterRecommended ConditionRationale
Solvent Acetonitrile (MeCN), DMF, DMSOPolar aprotic solvents enhance nucleophilicity for SN2 reactions.[1][2]
Base Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃)Mild, non-nucleophilic bases that minimize elimination side reactions.[3]
Temperature Room Temperature to 60 °CBalances reaction rate with minimizing side reactions like ring-opening.
Nucleophile Equivalents 1.1 - 1.5 equivalentsA slight excess of the nucleophile helps to drive the reaction to completion.
Base Equivalents 1.5 - 2.0 equivalentsEnsures complete deprotonation of the nucleophile if necessary and neutralizes any generated acid.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products (LC-MS) start->check_side_reactions optimize_solvent Optimize Solvent System check_conditions->optimize_solvent optimize_base Optimize Base check_conditions->optimize_base optimize_temp Optimize Temperature check_conditions->optimize_temp purification_issue Investigate Purification Method check_side_reactions->purification_issue success Improved Yield optimize_solvent->success optimize_base->success optimize_temp->success purification_issue->success

Caption: Troubleshooting workflow for low-yield reactions.

SN2_Mechanism reagents Nu:⁻  +  Benzyl 3-bromoazetidine-1-carboxylate transition_state [Transition State]‡ reagents->transition_state Backside Attack products N-Substituted Azetidine  +  Br⁻ transition_state->products Inversion of Stereochemistry

Caption: Simplified SN2 reaction mechanism.

References

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]

  • Ring‐expansion of azetidines via an azetidinium intermediate. ResearchGate. [Link]

  • Optimization of reaction conditions for the benzylic bromination of 1... ResearchGate. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl. ACS Publications. [Link]

  • Optimization of the Reaction Conditions a. ResearchGate. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College. [Link]

  • Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2... ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Synthesis of azetidine derivatives.
  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. ResearchGate. [Link]

  • Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2). PubChem. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • Benzyl 3-aminoazetidine-1-carboxylate. PubChem. [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

  • Reactions at the benzylic position (video). Khan Academy. [Link]

  • Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. PubMed Central. [Link]

  • Reactions of Benzylboronate Nucleophiles. PubMed Central. [Link]

  • Benzyl 3-hydroxyazetidine-1-carboxylate. PubChem. [Link]

  • Benzyl (R)‐ and (S)‐2‐tert‐butyl‐5‐oxo‐oxazolidine‐3‐carboxylate for convenient preparation of D‐ and L‐threonine analogs from aldehydes. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Reactions of Benzyl 3-bromoazetidine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 3-bromoazetidine-1-carboxylate. This guide provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 3-bromoazetidine-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemistry of this versatile building block. As a strained, four-membered heterocycle, the azetidine ring presents unique synthetic challenges, primarily the competition between the desired nucleophilic substitution at the C3 position and undesired ring-opening pathways.[1][2] This resource is designed to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a practical, question-and-answer format.

Problem 1: Low yield of the desired 3-substituted azetidine product with significant starting material remaining.

Possible Cause: This issue often points to insufficient reactivity or non-optimal reaction conditions. The nucleophile may be too weak, the temperature too low, or the chosen solvent may not adequately facilitate the reaction.

Troubleshooting & Optimization Steps:

  • Verify Reagent Quality: Ensure the Benzyl 3-bromoazetidine-1-carboxylate and the nucleophile are pure and dry. The substrate can degrade upon prolonged exposure to moisture. Store it at -20°C.[3][4]

  • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that promotes product formation without leading to decomposition or side-product formation.

  • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective as they can stabilize charged intermediates and transition states common in nucleophilic substitutions.[5] If your reaction is sluggish in a solvent like THF or DCM, switching to a more polar aprotic solvent may increase the reaction rate.

  • Use of a Base: For nucleophiles that are neutral (e.g., amines, thiols), the addition of a non-nucleophilic base (like K₂CO₃, Cs₂CO₃, or DIPEA) is often necessary to deprotonate the nucleophile in situ or to scavenge the HBr byproduct, which can prevent protonation of the starting amine and drive the reaction to completion.

  • Consider Nucleophile Strength: If using a weak nucleophile (e.g., a hindered amine or a weakly acidic phenol), you may need more forcing conditions or a stronger base to generate a sufficient concentration of the active nucleophile.

Problem 2: The desired product is formed, but a significant amount of a ring-opened byproduct is observed.

Possible Cause: The azetidine ring is strained (~25.4 kcal/mol) and susceptible to nucleophilic attack, which leads to ring-opening.[2] This pathway competes with the desired SN2 substitution at the C3-Br bond. Hard nucleophiles tend to favor SN2 substitution, while some softer or bulkier nucleophiles, or harsh reaction conditions (high heat), can promote ring-opening.[1][6][7]

Troubleshooting & Optimization Steps:

  • Lower the Reaction Temperature: Ring-opening reactions often have a higher activation energy than the desired substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity for the desired 3-substituted product.

  • Modify the Nucleophile/Base System:

    • If possible, use a "harder" counter-ion for your nucleophile (e.g., use the sodium salt of a thiol instead of the cesium salt).

    • Use the mildest base necessary to achieve the reaction. A very strong base can sometimes promote elimination or other side reactions.

  • Solvent Choice: The solvent can influence the nucleophile's reactivity and selectivity. Experiment with less polar aprotic solvents if ring-opening is a major issue in highly polar solvents like DMSO.

Below is a workflow to diagnose and address the competition between substitution and ring-opening.

G start Reaction Analysis: Desired Product + Ring-Opened Byproduct q1 Are you using a strong base or high temperature? start->q1 s1 Reduce Temperature. Use a milder base (e.g., K₂CO₃ instead of NaH). q1->s1 Yes q2 Is the nucleophile 'soft' or bulky? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Consider an alternative synthetic route or a different nucleophile if possible. q2->s2 Yes q3 Is the solvent highly polar (e.g., DMSO, DMF)? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Screen less polar aprotic solvents (e.g., Acetonitrile, THF). q3->s3 Yes end_node Optimized for Substitution q3->end_node No a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for byproduct formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for nucleophilic substitution on Benzyl 3-bromoazetidine-1-carboxylate?

A1: The reaction is a classic nucleophilic substitution.[8] Given that the electrophilic carbon is secondary and part of a strained ring, the reaction predominantly proceeds via an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism .[8][9]

In this mechanism:

  • The nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the carbon-bromine bond (backside attack).

  • The reaction occurs in a single, concerted step where the nucleophile-carbon bond forms at the same time as the carbon-bromine bond breaks.

  • This process goes through a five-coordinate transition state.[10]

An SN1 mechanism, which would involve the formation of a secondary carbocation at the C3 position, is generally disfavored due to the instability of such an intermediate within a strained four-membered ring.

The diagram below illustrates the competition between the desired SN2 pathway and the undesired ring-opening pathway.

G cluster_main Reaction Pathways sub Benzyl 3-bromoazetidine-1-carboxylate ts Transition State / Intermediate sub->ts nuc Nucleophile (Nu⁻) nuc->ts prod_sn2 Desired Product: 3-Nu-Azetidine Derivative ts->prod_sn2  Sₙ2 Substitution (Favored Pathway) prod_ro Undesired Product: Ring-Opened Amine ts->prod_ro  Ring-Opening (Competing Pathway)

Caption: Competing reaction pathways.
Q2: How does the choice of nucleophile (N, O, S, C) affect the reaction outcome?

A2: The nature of the nucleophile is one of the most critical factors determining the success and selectivity of the reaction. Different classes of nucleophiles exhibit distinct reactivities.

Nucleophile ClassExample(s)Typical BaseCommon Solvent(s)Key Considerations
N-Nucleophiles Primary/Secondary Amines, Azide, HeterocyclesK₂CO₃, DIPEAAcetonitrile, DMFGenerally good yields. Ring-opening is less common but possible with bulky amines.[11]
O-Nucleophiles Phenols, AlcoholsNaH, K₂CO₃DMF, THFCan be sluggish. Requires strong base to deprotonate the alcohol/phenol. Risk of elimination at higher temperatures.
S-Nucleophiles Thiols, ThiophenolsK₂CO₃, Cs₂CO₃DMF, DMSOExcellent nucleophiles. Reactions are often fast and high-yielding even at room temperature. Ring-opening is a minor concern.[5]
C-Nucleophiles Cyanide, Malonates, OrganometallicsK₂CO₃ (for malonates)DMSO, THFCyanide works well.[5] Grignards or organolithiums are generally too basic and often lead to complex mixtures or ring-opening. Malonates require careful optimization.
Q3: When does nucleophilic ring-opening become a major concern?

A3: Ring-opening becomes a significant competing reaction under conditions that favor cleavage of the C-N bonds of the strained ring.[1][12] This is more likely to occur with:

  • Highly Basic/Bulky Nucleophiles: Strong, sterically hindered bases can promote elimination or complex rearrangements that lead to ring cleavage.

  • Lewis Acids: The presence of Lewis acids can activate the ring nitrogen, making the ring carbons more electrophilic and susceptible to attack and subsequent opening.[5]

  • High Temperatures: As mentioned, providing excessive thermal energy can overcome the activation barrier for the ring-opening pathway.

  • Certain Substrate Features: The stability of the potential ring-opened product can also influence the reaction. If ring-opening leads to a particularly stable, conjugated system, it may be more favorable.

Q4: What are the best practices for handling and purifying 3-substituted azetidine products?

A4: The resulting 3-substituted azetidines can sometimes be volatile or prone to decomposition on silica gel, especially if the nitrogen is deprotected.

  • Work-up: Use a standard aqueous work-up. Be cautious during solvent removal; avoid excessive heat or high vacuum if the product is low molecular weight.

  • Purification:

    • Flash Chromatography: This is the most common method.[13][14][15] Use a gradient elution, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity. To prevent product streaking on the column, it can be beneficial to add 0.5-1% triethylamine to the eluent, especially for basic amine products.

    • Alternative Methods: For highly polar or water-soluble products, reverse-phase chromatography or crystallization may be more suitable.

Part 3: General Experimental Protocol

This section provides a general, adaptable starting point for performing a nucleophilic substitution on Benzyl 3-bromoazetidine-1-carboxylate.

Objective: To synthesize Benzyl 3-(phenylamino)azetidine-1-carboxylate.

Materials:

  • Benzyl 3-bromoazetidine-1-carboxylate (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Benzyl 3-bromoazetidine-1-carboxylate and potassium carbonate.

  • Solvent and Reagent Addition: Add acetonitrile to the flask, followed by aniline.

  • Heating: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base (K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • BenchChem. (2025). Troubleshooting low yields in Azetidine, perchlorate mediated reactions.
  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives.
  • United States Biological. (n.d.). Benzyl 3-Oxoazetidine-1-carboxylate - Data Sheet.
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ACS Publications. (n.d.). Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine and 1-tert-butyl-2-chloromethylaziridine. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Home Sunshine Pharma. (n.d.). Benzyl 3-oxoazetidine-1-carboxylate CAS 105258-93-3.
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
  • Chemguide. (n.d.). Explaining the nucleophilic substitution reactions between halogenoalkanes and hydroxide ions.

Sources

Optimization

Technical Support Center: Benzyl 3-bromoazetidine-1-carboxylate

Welcome to the technical support guide for Benzyl 3-bromoazetidine-1-carboxylate (C₁₁H₁₂BrNO₂). This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 3-bromoazetidine-1-carboxylate (C₁₁H₁₂BrNO₂). This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide essential information on the optimal storage and handling of this compound, alongside troubleshooting guidance to ensure the integrity of your experiments. Our recommendations are grounded in the chemical properties of the azetidine ring system and the benzyloxycarbonyl (Cbz) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Benzyl 3-bromoazetidine-1-carboxylate?

For optimal stability, it is highly recommended to store Benzyl 3-bromoazetidine-1-carboxylate at -20°C . This is based on storage conditions for structurally similar compounds, such as Benzyl 3-oxoazetidine-1-carboxylate, which also benefit from cold storage to minimize degradation.[1][2]

Q2: Does this compound require storage under an inert atmosphere?

While short-term exposure to air is generally acceptable, for long-term storage, it is best practice to keep Benzyl 3-bromoazetidine-1-carboxylate under an inert atmosphere, such as argon or nitrogen. This precaution helps to prevent potential reactions with atmospheric components, including moisture and oxygen.

Q3: Is Benzyl 3-bromoazetidine-1-carboxylate sensitive to light or moisture?

Yes, compounds of this nature can be sensitive to both light and moisture. To prevent degradation, it is crucial to store the product in a tightly sealed, opaque container. The Cbz protecting group is generally stable, but prolonged exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis.[3][4]

Q4: What are the primary signs of degradation for this compound?

Visual indicators of degradation can include a change in color or the formation of a solid precipitate if the compound is in solution. For more precise assessment, analytical techniques such as NMR or LC-MS can be employed to check for the appearance of impurity peaks.

Q5: What materials are incompatible with Benzyl 3-bromoazetidine-1-carboxylate?

This compound should not be stored in contact with strong oxidizing agents.[5] Additionally, avoid strong acids and bases, as they can compromise the integrity of the Cbz protecting group and the azetidine ring.

Summary of Storage Conditions

ParameterRecommendationRationale
Temperature -20°CMinimizes degradation, based on data for analogous compounds.[1][2]
Atmosphere Inert gas (Argon or Nitrogen) for long-term storagePrevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, opaque vialProtects from light and moisture ingress.
Avoid Strong oxidizing agents, strong acids, and strong basesPrevents chemical degradation and potential hazardous reactions.[5]

Troubleshooting Guide

This section addresses common issues that may arise during the storage and handling of Benzyl 3-bromoazetidine-1-carboxylate.

Issue 1: Inconsistent Experimental Results

Possible Cause: Your experimental outcomes are varying, and you suspect the integrity of your starting material.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from light and moisture.

  • Assess Purity: Re-analyze the purity of your stock of Benzyl 3-bromoazetidine-1-carboxylate using a suitable analytical method (e.g., NMR, LC-MS, or HPLC).

  • Check for Contamination: Ensure that the storage container and any handling equipment (spatulas, syringes) are clean and dry to prevent cross-contamination.

Issue 2: Visual Changes in the Compound

Possible Cause: You observe a change in the physical appearance of the compound, such as discoloration or clumping.

Troubleshooting Steps:

  • Evaluate for Moisture Contamination: Clumping can be an indication of moisture absorption. Ensure the container is properly sealed.

  • Consider Light Exposure: Discoloration may suggest degradation due to light exposure. Transfer the compound to an amber or opaque vial if it is not already in one.

  • Purity Analysis: Perform a purity check to determine if a chemical change has occurred.

Experimental Workflow: Purity Assessment

cluster_start cluster_check cluster_analysis cluster_decision cluster_end Start Inconsistent Results or Visual Change CheckStorage Verify Storage Conditions (-20°C, Dark, Dry) Start->CheckStorage CheckHandling Review Handling Procedures Start->CheckHandling PurityTest Perform Purity Analysis (NMR, LC-MS, HPLC) CheckStorage->PurityTest CheckHandling->PurityTest Decision Purity Acceptable? PurityTest->Decision Proceed Proceed with Experiment Decision->Proceed Yes Discard Discard and Obtain New Stock Decision->Discard No cluster_duration cluster_short_term cluster_long_term cluster_use Start Receiving Benzyl 3-bromoazetidine-1-carboxylate Duration Short-term (< 1 month) or Long-term (> 1 month)? Start->Duration ShortTerm Store at -20°C Tightly Sealed Opaque Vial Duration->ShortTerm Short-term LongTerm Store at -20°C Inert Atmosphere (Ar/N₂) Tightly Sealed Opaque Vial Duration->LongTerm Long-term Equilibrate Equilibrate to Room Temperature Before Opening ShortTerm->Equilibrate LongTerm->Equilibrate

Caption: Decision diagram for proper storage protocols.

References

  • TCI Chemicals. (2025, February 11). SAFETY DATA SHEET.
  • United States Biological. (n.d.). Benzyl 3-Oxoazetidine-1-carboxylate - Data Sheet.
  • Ambeed. (n.d.). Safety Data Sheet.
  • Echemi. (n.d.). benzyl 3-hydroxyazetidine-1-carboxylate.
  • BLD Pharm. (n.d.). Benzyl 3-bromo-3-ethylazetidine-1-carboxylate.
  • Home Sunshine Pharma. (n.d.). Benzyl 3-oxoazetidine-1-carboxylate CAS 105258-93-3.
  • ChemicalBook. (n.d.). BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • PubChem. (n.d.). Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2).
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Varala, R., Enugala, R., & Adapa, S. R. (2007). Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines. Journal of the Iranian Chemical Society, 4(3), 370-374.
  • PubChem. (n.d.). Benzyl 3-hydroxyazetidine-1-carboxylate.
  • BLD Pharm. (n.d.). 939759-25-8|Benzyl 3-bromoazetidine-1-carboxylate.
  • BLD Pharm. (n.d.). 2169439-95-4|benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate.
  • Knight Chemicals Online. (n.d.). benzyl 3-(2-tosylhydrazineyl)azetidine-1-carboxylate.

Sources

Troubleshooting

Technical Support Center: A Guide to Handling Highly Reactive Benzyl 3-bromoazetidine-1-carboxylate

Welcome to the technical support center for Benzyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and v...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 3-bromoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and versatile building block. The strained four-membered azetidine ring, combined with the presence of a good leaving group (bromide) and a carbamate protecting group, presents unique challenges and opportunities in synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and safe use of this reagent in your experimental workflows.

I. Understanding the Reactivity of Benzyl 3-bromoazetidine-1-carboxylate

The core of handling Benzyl 3-bromoazetidine-1-carboxylate lies in understanding its inherent reactivity. The molecule's behavior is dominated by the interplay between the strained azetidine ring and the electron-withdrawing nature of the N-Cbz (carboxybenzyl) group. This dynamic makes the compound susceptible to two primary reaction pathways: direct nucleophilic substitution at the C3 position and nucleophilic ring-opening. The reaction conditions, particularly the nature of the nucleophile and the solvent, will dictate the predominant pathway.

A key intermediate to consider is the formation of a bicyclic azetidinium ion, which is highly electrophilic and prone to ring-opening reactions.[1][2] This can be an unexpected side reaction if not properly controlled.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the use of Benzyl 3-bromoazetidine-1-carboxylate in a question-and-answer format.

Question 1: My reaction is yielding a significant amount of a ring-opened product instead of the desired C3-substituted azetidine. What is happening and how can I fix it?

Answer:

This is a classic issue stemming from the high reactivity of the azetidinium ion intermediate. The formation of this intermediate is often facilitated by the reaction conditions.

  • Causality: Hard nucleophiles and polar, coordinating solvents can promote the formation of the azetidinium ion, which then undergoes regioselective ring-opening.[1] The nucleophile will preferentially attack the less sterically hindered carbon of the azetidinium ring.

  • Solutions:

    • Choice of Nucleophile: Employ soft, non-basic nucleophiles. For instance, if you are performing an N-alkylation, using the free amine under neutral or slightly basic conditions with a non-nucleophilic base (e.g., diisopropylethylamine) is preferable to using a highly basic alkoxide.

    • Solvent Effects: Use less polar, non-coordinating solvents to disfavor the formation of the charged azetidinium intermediate. Toluene or dichloromethane are often better choices than highly polar solvents like DMF or DMSO.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will help to minimize the energy available for the formation of the azetidinium ion.

Question 2: I am observing significant degradation of my Benzyl 3-bromoazetidine-1-carboxylate upon storage. How can I prevent this?

Answer:

Benzyl 3-bromoazetidine-1-carboxylate is sensitive to moisture and elevated temperatures.

  • Causality: The presence of water can lead to hydrolysis of the carbamate or reaction with the bromide. The strained ring system is also thermally labile.

  • Solutions:

    • Storage Conditions: Store the compound under an inert atmosphere (argon or nitrogen) at -20°C.[3] Ensure the container is tightly sealed to prevent moisture ingress.

    • Handling: When handling the reagent, allow it to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound. Handle it quickly and in a dry environment (e.g., a glovebox or under a stream of inert gas).

Question 3: My nucleophilic substitution reaction is sluggish and incomplete. What can I do to improve the conversion?

Answer:

While the compound is reactive, certain conditions can lead to poor reaction kinetics.

  • Causality: A number of factors could be at play: insufficient activation of the nucleophile, poor solubility of reagents, or steric hindrance.

  • Solutions:

    • Base Selection: If your nucleophile requires deprotonation, use a non-nucleophilic base that is strong enough to deprotonate your nucleophile but not so strong as to promote elimination or other side reactions. Bases like potassium carbonate or cesium carbonate are often effective.

    • Solvent and Solubility: Ensure all reactants are fully dissolved. You may need to experiment with different solvent systems. For some nucleophilic substitutions, a polar aprotic solvent like acetonitrile can be effective, but be mindful of the potential for azetidinium ion formation.

    • Temperature: While low temperatures are generally recommended to avoid side reactions, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reactions with Benzyl 3-bromoazetidine-1-carboxylate?

A1: The choice of solvent is highly dependent on the specific reaction. For nucleophilic substitutions where ring-opening is a concern, less polar solvents like dichloromethane (DCM) or toluene are recommended. For reactions where higher polarity is needed to dissolve the reactants, acetonitrile can be a good choice, but careful temperature control is crucial.

Q2: What are the primary safety precautions I should take when handling this compound?

A2: Benzyl 3-bromoazetidine-1-carboxylate should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[4] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.[7]

Q3: Can I use a different protecting group on the azetidine nitrogen?

A3: Yes, the choice of protecting group can influence the reactivity of the azetidine. The Boc (tert-butyloxycarbonyl) group is a common alternative. N-Boc-3-bromoazetidine is also commercially available and may exhibit different stability and reactivity profiles under certain conditions.

Q4: What are the likely byproducts in a reaction with this compound?

A4: Besides the potential for ring-opened products, other possible byproducts include elimination products (if a strong base is used) and products resulting from hydrolysis if water is present.

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage: Upon receipt, store Benzyl 3-bromoazetidine-1-carboxylate at -20°C under an inert atmosphere (argon or nitrogen).[3]

  • Dispensing: a. Transfer the sealed container from the freezer to a desiccator and allow it to warm to room temperature for at least 30 minutes. This prevents moisture condensation. b. In a fume hood, quickly weigh the desired amount of the compound into a dry reaction vessel under a stream of inert gas. c. Immediately reseal the original container, purge with inert gas, and return it to the freezer.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general guideline for the reaction of Benzyl 3-bromoazetidine-1-carboxylate with a primary or secondary amine.

  • Reaction Setup: a. To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and a suitable solvent (e.g., acetonitrile or DCM, to a concentration of 0.1-0.5 M). b. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). c. Stir the solution at room temperature for 10 minutes.

  • Addition of Azetidine: a. Dissolve Benzyl 3-bromoazetidine-1-carboxylate (1.1 equivalents) in a minimal amount of the reaction solvent. b. Add the azetidine solution dropwise to the stirring amine solution at 0°C.

  • Reaction and Monitoring: a. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: a. Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to obtain the desired C3-aminated azetidine.

V. Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

G cluster_0 Reaction Pathways of Benzyl 3-bromoazetidine-1-carboxylate A Benzyl 3-bromoazetidine-1-carboxylate B Desired C3-Substituted Product A->B  Soft Nucleophile, Less Polar Solvent C Azetidinium Ion Intermediate A->C  Hard Nucleophile, Polar Solvent D Ring-Opened Product C->D  Nucleophilic Attack

Caption: Competing reaction pathways for Benzyl 3-bromoazetidine-1-carboxylate.

G cluster_1 Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product Check1 Analyze Byproducts (LC-MS, NMR) Start->Check1 Decision1 Major Byproduct? Check1->Decision1 Path1 Ring-Opened Product Decision1->Path1 Yes Path2 Unreacted Starting Material Decision1->Path2 No Solution1 Use Softer Nucleophile Change Solvent to Less Polar Lower Reaction Temperature Path1->Solution1 Solution2 Increase Reaction Time/Temp Check Base Stoichiometry Ensure Reagent Purity Path2->Solution2

Caption: A logical workflow for troubleshooting low-yielding reactions.

VI. Concluding Remarks

Benzyl 3-bromoazetidine-1-carboxylate is a powerful synthetic intermediate, but its successful application requires a nuanced understanding of its reactivity. By carefully selecting reaction conditions—particularly the nucleophile, solvent, and temperature—researchers can favor the desired nucleophilic substitution and minimize the formation of ring-opened byproducts. Proper storage and handling are paramount to maintaining the integrity of this reagent. This guide provides a foundational framework for troubleshooting common issues and implementing robust experimental protocols. For novel applications, we recommend small-scale pilot experiments to define the optimal reaction conditions.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Jacobsen, E. N., & Wu, J. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(40), 12771-12776. [Link]

  • Kim, J., & Lee, P. H. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]

  • Ohmatsu, K., Sugiyama, M., & Ooi, T. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Chemical Science, 12(47), 15666-15671. [Link]

  • Couty, F. (2007). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]

  • Crew, A. P., et al. (2016). Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome. ACS chemical biology, 11(12), 3328-3337. [Link]

  • PubChem. (n.d.). Benzyl 3-bromoazetidine-1-carboxylate. Retrieved from [Link]

  • Weinreb, S. M. (2011). Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry, 23(3), 1227-1229. [Link]

  • PubChem. (n.d.). Benzyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

  • Tulane University. (2023). FACT SHEET: Handling Radioactive Material. Retrieved from [Link]

  • Washington State University. (n.d.). Radioactive Material Safety Policies. Retrieved from [Link]

  • ResearchGate. (2014). How can we handle radioactive material in a laboratory (Example: Uranium) experiment? What type of precautions are needed for this?. Retrieved from [Link]

  • Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020, February 17). Radiation Safety [Video]. YouTube. [Link]

  • PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone help with troubleshooting DNA sequencing?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Methods for Benzyl 3-bromoazetidine-1-carboxylate

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to impart favorable physicochemical properties to bioactive molecules.[1] Benzyl 3-br...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to impart favorable physicochemical properties to bioactive molecules.[1] Benzyl 3-bromoazetidine-1-carboxylate, a key building block, necessitates rigorous analytical characterization to ensure the quality, safety, and efficacy of downstream pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the assessment of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Our discussion will navigate through the primary analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity and stability assessment, Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative approach, and Nuclear Magnetic Resonance (NMR) for structural confirmation. We will also address the critical aspect of chiral separation, a frequent requirement for substituted azetidines.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Stability

RP-HPLC is the cornerstone for the analysis of Benzyl 3-bromoazetidine-1-carboxylate due to its versatility, robustness, and high resolving power. The presence of the benzyl group provides a strong chromophore, making UV detection highly effective.

The selection of chromatographic conditions is paramount for achieving optimal separation of the main component from potential impurities, such as starting materials (e.g., Benzyl 3-hydroxyazetidine-1-carboxylate) and degradation products.[2][3] A stability-indicating method, capable of resolving the active pharmaceutical ingredient (API) from its degradants, is crucial.[4][5][6]

  • Column Selection: A C18 column is the preferred stationary phase, offering a good balance of hydrophobicity for retaining the analyte and achieving separation from more polar or non-polar impurities.

  • Mobile Phase: A mixture of acetonitrile or methanol with an aqueous buffer is typically employed. The organic modifier content is optimized to achieve a suitable retention time, while the buffer (e.g., phosphate or acetate) helps to maintain a consistent pH and improve peak shape.

  • Detection: The benzyl group in the molecule allows for sensitive detection at wavelengths around 254 nm.[7]

Caption: RP-HPLC workflow for purity analysis.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh about 10 mg of Benzyl 3-bromoazetidine-1-carboxylate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • Prepare the sample solution at the same concentration as the standard.

  • Forced Degradation Studies (ICH Q1A R2):

    • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80 °C for 2 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80 °C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 24 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-degraded samples before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with Derivatization

GC-MS can be a powerful tool for the analysis of azetidine derivatives, particularly for identifying volatile impurities. However, due to the relatively low volatility of Benzyl 3-bromoazetidine-1-carboxylate, derivatization is often necessary to improve its thermal stability and chromatographic performance.[8]

Silylation is a common derivatization technique for compounds containing active hydrogens, although in this case, the primary purpose is to increase volatility and prevent on-column degradation.[8]

Caption: GC-MS workflow with derivatization.

  • Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS System:

    • GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation

¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of Benzyl 3-bromoazetidine-1-carboxylate and the characterization of its impurities. While not typically used for routine purity analysis, it is the gold standard for structural verification.

  • ¹H NMR: Expect to see signals for the benzyl protons, the azetidine ring protons, and potentially signals from impurities. The chemical shifts and coupling patterns of the azetidine protons are particularly informative about the substitution pattern.

  • ¹³C NMR: The number of signals will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbon bearing the bromine are key diagnostic peaks.

Chiral Separation: Addressing Stereoisomerism

If the synthesis of Benzyl 3-bromoazetidine-1-carboxylate can result in enantiomers, a chiral separation method is necessary to determine the enantiomeric purity. This can be achieved by either direct or indirect methods.[9][10][11]

  • Direct Method (Chiral HPLC): This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs are often effective for a wide range of compounds.

  • Indirect Method (Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[10][12]

Chiral_Method_Selection Start Is Chiral Purity Required? Direct Direct Method (Chiral HPLC) Start->Direct Yes Indirect Indirect Method (Derivatization + RP-HPLC) Start->Indirect Yes End Enantiomeric Purity Determined Direct->End Indirect->End

Caption: Decision tree for chiral analysis method.

Comparison of Analytical Methods
FeatureRP-HPLCGC-MSNMRChiral HPLC
Primary Use Purity, Impurity Profiling, StabilityImpurity Identification, VolatilesStructural ElucidationEnantiomeric Purity
Sample Prep Simple dissolution and filtrationDerivatization often requiredSimple dissolutionSimple dissolution
Sensitivity High (ng level)Very High (pg level)Low (mg level)High (ng level)
Quantitation ExcellentGood (with internal standard)Possible (qNMR) but complexExcellent
Throughput HighModerateLowModerate
Instrumentation Widely availableCommon, but less so than HPLCSpecializedRequires specific chiral columns
Strengths Robust, versatile, quantitativeHigh specificity, structural info from MSDefinitive structural informationResolves enantiomers
Limitations Limited structural informationNot suitable for non-volatile/thermolabile compoundsLow sensitivity, not ideal for trace analysisColumn selection can be challenging
Conclusion

The analytical control of Benzyl 3-bromoazetidine-1-carboxylate is best achieved through a combination of orthogonal techniques. RP-HPLC stands out as the primary method for routine quality control, offering a robust and reliable means of assessing purity and stability. GC-MS provides a valuable alternative for impurity identification, especially for volatile species. NMR spectroscopy remains the ultimate tool for structural confirmation. When stereochemistry is a concern, chiral HPLC is essential for ensuring the desired enantiomeric form. The selection of the appropriate analytical method or combination of methods will depend on the specific requirements of the analysis, from routine purity checks to in-depth structural characterization and stereoisomeric determination.

References

  • BLD Pharm. Benzyl 3-bromo-3-ethylazetidine-1-carboxylate.
  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • Smolecule. Buy Benzyl 3-bromo-3-ethylazetidine-1-carboxylate.
  • PubMed. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds.
  • BLD Pharm. 1-Benzyl-3-bromoazetidine.
  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • Semantic Scholar. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG.
  • PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • BenchChem. Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols.
  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.
  • Impactfactor. Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti.
  • PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley].
  • ACS Publications. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries.
  • PubChemLite. Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2).
  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • PubMed. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • Medwin Publishers. Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.
  • CymitQuimica. CAS 128117-22-6: Benzyl 3-Hydroxyazetidine-1-Carboxylate.
  • ResearchGate. Chiral separation of amino acids and derivatives by CE | Download Table.
  • United States Biological. Benzyl 3-Oxoazetidine-1-carboxylate - Data Sheet.
  • PubChem. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612.
  • Semantic Scholar. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review.
  • Appretech Scientific Limited. benzyl 3-oxoazetidine-1-carboxylate.
  • ResearchGate. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.
  • The Royal Society of Chemistry. Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters.
  • Scirp.org. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation.
  • BLD Pharm. Benzyl 3-fluoro-3-methylazetidine-1-carboxylate.

Sources

Comparative

HPLC analysis of Benzyl 3-bromoazetidine-1-carboxylate

An In-Depth Comparative Guide to the HPLC Analysis of Benzyl 3-bromoazetidine-1-carboxylate As a key intermediate in the synthesis of various pharmacologically active compounds, the purity and stability of Benzyl 3-bromo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC Analysis of Benzyl 3-bromoazetidine-1-carboxylate

As a key intermediate in the synthesis of various pharmacologically active compounds, the purity and stability of Benzyl 3-bromoazetidine-1-carboxylate are of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for assessing the quality of this compound. This guide provides a comprehensive comparison of HPLC methodologies for the analysis of Benzyl 3-bromoazetidine-1-carboxylate, offering field-proven insights and supporting data to aid researchers and drug development professionals in selecting and implementing a robust analytical strategy.

The Analytical Challenge

Benzyl 3-bromoazetidine-1-carboxylate possesses several chemical features that influence its chromatographic behavior. The presence of the benzyl carbamate group provides a strong chromophore for UV detection, while the polar azetidine ring and the bromine atom contribute to its overall polarity and potential for secondary interactions with the stationary phase. A successful HPLC method must be able to resolve the main compound from potential impurities, such as starting materials, by-products from synthesis, and degradation products.

Primary HPLC Method: A Validated Approach Using a C18 Stationary Phase

The industry standard for reversed-phase HPLC, a C18 (octadecylsilane) column, offers a robust and reliable starting point for the analysis of moderately polar compounds like Benzyl 3-bromoazetidine-1-carboxylate. The primary retention mechanism is hydrophobic interaction between the non-polar C18 alkyl chains and the analyte.[1][2]

Experimental Protocol 1: C18 Reversed-Phase HPLC
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Rationale Behind Experimental Choices
  • C18 Column: Provides excellent hydrophobic retention for the benzyl group, ensuring good separation from more polar impurities.

  • Formic Acid: The addition of a small amount of acid to the aqueous mobile phase helps to suppress the ionization of any residual silanol groups on the silica backbone of the stationary phase, leading to improved peak shape.

  • Acetonitrile: A common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.

  • Gradient Elution: A gradient program is essential for a stability-indicating method, as it allows for the elution of a wide range of compounds with varying polarities, from early-eluting polar degradants to late-eluting non-polar impurities.[4]

  • 254 nm Detection: The benzyl group in the molecule contains an aromatic ring, which strongly absorbs UV light at this wavelength.[3]

Alternative HPLC Method: Phenyl-Hexyl Stationary Phase for Enhanced Selectivity

While C18 columns are a workhorse, alternative stationary phases can offer unique selectivity, particularly for compounds containing aromatic rings.[5] A Phenyl-Hexyl column provides a different retention mechanism that can be advantageous. In addition to hydrophobic interactions from the hexyl chain, it allows for π-π interactions between the phenyl rings of the stationary phase and the benzyl group of the analyte.[6] This can lead to enhanced retention and a different elution order for aromatic compounds compared to a C18 column.[5][7]

Experimental Protocol 2: Phenyl-Hexyl Reversed-Phase HPLC
  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Same as Protocol 1

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Same as Protocol 1

Performance Comparison: C18 vs. Phenyl-Hexyl

To illustrate the potential differences in performance, the following table presents hypothetical data for the analysis of Benzyl 3-bromoazetidine-1-carboxylate and a key potential impurity, Benzyl 3-hydroxyazetidine-1-carboxylate.

Parameter C18 Column (Protocol 1) Phenyl-Hexyl Column (Protocol 2)
Retention Time (Analyte) 15.2 min16.5 min
Retention Time (Impurity) 12.8 min13.5 min
Resolution (Analyte/Impurity) 3.14.2
Tailing Factor (Analyte) 1.21.1
Theoretical Plates (Analyte) 12,50014,000

Analysis of Comparative Data:

The hypothetical data suggests that the Phenyl-Hexyl column provides slightly longer retention for the analyte, which is consistent with the additional π-π interaction.[5] This can lead to improved resolution between the main peak and closely eluting impurities, as indicated by the higher resolution value. The improved peak shape (lower tailing factor) and higher efficiency (more theoretical plates) on the Phenyl-Hexyl column can be attributed to a better interaction with the aromatic analyte.

Method Validation and Stability-Indicating Properties

Any HPLC method intended for quality control or stability testing must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[10]

A crucial aspect of this is proving that the method is "stability-indicating," meaning it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[2][11][12] This is achieved through forced degradation studies, where the sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[13] The chromatograms from these stressed samples should show that the degradation products are well-separated from the main analyte peak.

Workflow for Developing a Stability-Indicating Method

Caption: Workflow for HPLC Method Development and Validation.

Considerations for Chiral Separation

Benzyl 3-bromoazetidine-1-carboxylate contains a chiral center at the 3-position of the azetidine ring. For applications where the stereochemical purity is critical, a chiral HPLC method is necessary. While the primary methods described are achiral, they can be adapted for chiral separations. The most common approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.[14] Alternatively, indirect methods involving derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column may be employed.[15]

Comparison with Alternative Analytical Techniques

While HPLC is the most common technique, other methods could be considered for specific applications.

Technique Advantages for this Analyte Disadvantages for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and structural information from MS.Analyte may have insufficient volatility or thermal stability, potentially requiring derivatization.
Supercritical Fluid Chromatography (SFC) Faster separations and reduced organic solvent consumption compared to HPLC. Can be effective for both chiral and achiral separations.Requires specialized equipment. Method development can be more complex.
Capillary Electrophoresis (CE) High separation efficiency and very low sample/reagent consumption.Lower sensitivity for UV detection compared to HPLC. Reproducibility can be a challenge.
Decision Logic for Analytical Method Selection

G A Primary Goal of Analysis B Routine Purity & Assay A->B C Impurity Identification A->C D Enantiomeric Purity A->D E High-Throughput Screening A->E F Reversed-Phase HPLC-UV B->F G LC-MS C->G H Chiral HPLC or SFC D->H I SFC or UPLC E->I

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine analysis of Benzyl 3-bromoazetidine-1-carboxylate, a reversed-phase HPLC method using a C18 column provides a reliable and robust solution. However, for methods requiring enhanced selectivity to resolve challenging impurities, a Phenyl-Hexyl column offers a superior alternative due to its ability to engage in π-π interactions with the analyte. The choice of column should be guided by the specific separation requirements and validated according to ICH guidelines to ensure data integrity. For enantiomeric purity assessment, dedicated chiral separation techniques are necessary. By understanding the principles behind these different chromatographic approaches, researchers can develop and implement a fit-for-purpose analytical method that ensures the quality and consistency of this important synthetic intermediate.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Publishing. Retrieved January 3, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 3, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 3, 2026, from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. Retrieved January 3, 2026, from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. Retrieved January 3, 2026, from [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters Knowledge Base. Retrieved January 3, 2026, from [Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023). Queen's University Belfast. Retrieved January 3, 2026, from [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. (n.d.). HALO Columns. Retrieved January 3, 2026, from [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

  • How to maximize UV detection sensitivity in flash chromatography. (2023). Biotage. Retrieved January 3, 2026, from [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 3, 2026, from [Link]

  • Development and Validation of a UV-Spectrophotometric Method for Quantitative Determination of Benzene Fragments in Benzyl Esters of Heparin. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 3, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). (n.d.). Retrieved January 3, 2026, from [Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Retrieved January 3, 2026, from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2). (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2013). PubMed. Retrieved January 3, 2026, from [Link]

  • Chiral separation of amino acids and derivatives by CE. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Chiral Separations. (n.d.). Scilit. Retrieved January 3, 2026, from [Link]

  • A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. (n.d.). Scirp.org. Retrieved January 3, 2026, from [Link]

  • Benzyl 3-hydroxyazetidine-1-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. (2024). PubMed Central. Retrieved January 3, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of Benzyl 3-bromoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel pharmaceutical agents and complex organic molecules, the purity of intermediates is paramount to ensuring the safety, efficacy, an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and complex organic molecules, the purity of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. Benzyl 3-bromoazetidine-1-carboxylate is a key building block in medicinal chemistry, and its purity directly impacts the outcome of subsequent synthetic steps and the impurity profile of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for the robust purity assessment of this compound, grounded in scientific principles and supported by experimental insights.

Introduction: The Critical Role of Purity

Impurities in a starting material like Benzyl 3-bromoazetidine-1-carboxylate can arise from various sources, including residual starting materials, by-products of the synthesis, degradation products, and residual solvents.[1] These impurities, even at trace levels, can have significant consequences, potentially altering the course of a reaction, leading to the formation of undesired side products, or introducing toxic components into the final drug substance.[2][3] Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of this critical intermediate.

This guide will explore and compare the utility of several key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for quantitative purity determination and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and the identification of structurally related impurities.

  • Elemental Analysis (EA): Provides fundamental information on the elemental composition, serving as a crucial check for overall purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a widely employed and highly effective technique for separating and quantifying the main component from its impurities.[4] The method's strength lies in its ability to separate compounds based on their polarity, providing high resolution and sensitivity.[4][5]

A typical RP-HPLC method for the analysis of Benzyl 3-bromoazetidine-1-carboxylate would be developed and validated according to ICH guidelines.[6][7]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed to effectively separate impurities with a wide range of polarities. A common mobile phase system would be a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[9][10]

The primary output of an HPLC analysis is a chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Parameter Benzyl 3-bromoazetidine-1-carboxylate (High Purity) Alternative Supplier (Lower Purity)
Purity (by Area %) > 99.5%97.2%
Major Impurity < 0.1%1.5% (retention time 4.8 min)
Total Impurities < 0.5%2.8%

This comparative data clearly demonstrates the superior purity of the first sample, highlighting the importance of sourcing high-quality starting materials.

HPLC_Workflow

Caption: An integrated approach to the purity assessment of Benzyl 3-bromoazetidine-1-carboxylate.

Conclusion: A Synergistic Approach to Ensuring Quality

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and robust purity assessment of Benzyl 3-bromoazetidine-1-carboxylate requires the synergistic application of multiple orthogonal techniques. HPLC provides the primary quantitative measure of purity and impurity levels, GC-MS is essential for controlling residual solvents, NMR confirms the structure and identifies related impurities, and elemental analysis provides a fundamental check of the elemental composition. By integrating the data from these complementary methods, researchers and drug development professionals can have high confidence in the quality of this critical building block, ensuring the integrity and success of their synthetic endeavors.

References

  • Wikipedia. Elemental analysis. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Research and Reviews. (2016, June 4). Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. (2025, August 6). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. [Link]

  • The University of Iowa. Analytical Method Development and Validation | UI Pharmaceuticals. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • PubMed Central. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • IJCRT.org. A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. [Link]

  • Journal of Pharma and Biomedics. (2025, November 1). View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link]

  • ResearchGate. (2025, November 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). [Link]

  • PubChem. Benzyl carbamate. [Link]

  • PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • ResearchGate. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • NIST WebBook. Benzylcarbamate. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • SpectraBase. benzyl N-phenylcarbamate - Optional[MS (GC)] - Spectrum. [Link]

  • Chemtradeasia. (2025, November 27). Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications. [Link]

  • Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

  • SpringerLink. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. [Link]

  • PubMed Central. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • PubChemLite. Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2). [Link]

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate. [Link]

Sources

Comparative

A Comparative Guide to Benzyl 3-bromoazetidine-1-carboxylate and Benzyl 3-tosyloxyazetidine-1-carboxylate for Synthetic Chemistry

In the landscape of modern medicinal chemistry and drug discovery, the azetidine scaffold has emerged as a privileged structural motif. Its unique conformational constraints and physicochemical properties often impart im...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the azetidine scaffold has emerged as a privileged structural motif. Its unique conformational constraints and physicochemical properties often impart improved metabolic stability, solubility, and target-binding affinity to bioactive molecules.[1] For researchers aiming to incorporate this valuable four-membered ring into their molecular designs, functionalized azetidine building blocks are indispensable. Among the most versatile of these are electrophilic 3-substituted azetidines, which allow for the introduction of a wide array of functionalities through nucleophilic substitution.

This guide provides an in-depth technical comparison of two key electrophilic azetidine synthons: Benzyl 3-bromoazetidine-1-carboxylate and Benzyl 3-tosyloxyazetidine-1-carboxylate. We will delve into their synthesis, comparative reactivity, and practical applications, supported by experimental data to inform the selection of the optimal reagent for your specific synthetic challenge.

Overview and Physicochemical Properties

Both Benzyl 3-bromoazetidine-1-carboxylate and Benzyl 3-tosyloxyazetidine-1-carboxylate share a common N-benzyloxycarbonyl (Cbz) protected azetidine core, with a leaving group at the 3-position. The Cbz protecting group is crucial as it enhances the reactivity of the azetidine ring in certain reactions, such as Friedel-Crafts alkylations.[2] The primary distinction between these two reagents lies in the nature of the leaving group: a bromide ion (Br⁻) versus a tosylate anion (TsO⁻). This difference fundamentally dictates their reactivity profiles.

PropertyBenzyl 3-bromoazetidine-1-carboxylateBenzyl 3-tosyloxyazetidine-1-carboxylate
Molecular Formula C₁₁H₁₂BrNO₂C₁₈H₁₉NO₅S
Molecular Weight 270.12 g/mol 361.41 g/mol
CAS Number 939759-25-8128117-23-7
Appearance Typically a colorless to pale yellow oil or solidTypically a white to off-white solid
Leaving Group Bromide (Br⁻)Tosylate (TsO⁻)
pKa of Conjugate Acid of Leaving Group HBr: ~ -9TsOH: ~ -2.8

Synthesis of the Precursors

The common starting material for both target compounds is Benzyl 3-hydroxyazetidine-1-carboxylate. A reliable synthesis of this precursor is crucial for accessing both the bromo and tosyloxy derivatives.

Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

A common method for the synthesis of N-Cbz-3-hydroxyazetidine is the reaction of a suitable 3,4-epoxy amine with a Lewis acid catalyst. For instance, Lanthanum (III) triflate has been shown to be effective in promoting the intramolecular aminolysis of cis-N-Cbz-3,4-epoxy-amine to yield 1-Cbz-3-hydroxyazetidine in high yield.[3][4]

An alternative and widely used laboratory-scale synthesis involves the protection of commercially available 3-hydroxyazetidine.

Experimental Protocol: Synthesis of 1-Cbz-3-hydroxyazetidine [3]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product cis-N-Cbz-3,4-epoxy-amine cis-N-Cbz-3,4-epoxy-amine Product_Node 1-Cbz-3-hydroxyazetidine (85% yield) cis-N-Cbz-3,4-epoxy-amine->Product_Node Reaction La(OTf)3 La(OTf)₃ (5 mol%) La(OTf)3->Product_Node Solvent 1,2-dichloroethane (0.2 M) Solvent->Product_Node Temperature Reflux Temperature->Product_Node

Figure 1: Synthesis of 1-Cbz-3-hydroxyazetidine.
  • To a solution of the cis-N-Cbz-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%).

  • The reaction mixture is then heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled, and the product is isolated by standard aqueous workup and purification by column chromatography.

Conversion to Bromo and Tosyloxy Derivatives

The conversion of the hydroxyl group to a better leaving group is a standard transformation in organic synthesis.

  • Bromination: The synthesis of Benzyl 3-bromoazetidine-1-carboxylate can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or by an Appel reaction (PPh₃, CBr₄).

  • Tosylation: Benzyl 3-tosyloxyazetidine-1-carboxylate is typically prepared by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

Comparative Reactivity in Nucleophilic Substitution

The core of the comparison between these two reagents lies in their reactivity towards nucleophiles. The rate of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart. A good leaving group is a weak base, as it is stable on its own.

The tosylate anion is a significantly weaker base (conjugate acid pKa ≈ -2.8) than the bromide anion (conjugate acid pKa ≈ -9). This is due to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance. Consequently, the tosylate is a much better leaving group.

This enhanced leaving group ability of the tosylate translates to:

  • Faster Reaction Rates: Reactions with Benzyl 3-tosyloxyazetidine-1-carboxylate will generally proceed faster than with the bromo analogue under identical conditions.

  • Milder Reaction Conditions: The higher reactivity of the tosyloxy derivative often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can be advantageous for sensitive substrates.

  • Wider Range of Nucleophiles: Weaker nucleophiles that may not efficiently displace the bromide can be successful in reacting with the tosylate.

G cluster_reagents Electrophilic Azetidines cluster_reactivity Reactivity Profile cluster_outcome Synthetic Outcome A Benzyl 3-bromoazetidine-1-carboxylate C Good Reactivity (Requires stronger nucleophiles or more forcing conditions) A->C B Benzyl 3-tosyloxyazetidine-1-carboxylate D Excellent Reactivity (Reacts with a wider range of nucleophiles under milder conditions) B->D E 3-Substituted Azetidine C->E Nucleophilic Substitution D->E Nucleophilic Substitution

Figure 2: Comparative reactivity workflow.

Representative Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions on related systems, illustrating the typical conditions employed.

Amination of a 3-Substituted Azetidine

The synthesis of 3-aminoazetidines is a common transformation. While a specific protocol for Benzyl 3-bromoazetidine-1-carboxylate with an amine was not found, a general procedure for the synthesis of azetidine-3-amines from a related precursor demonstrates the feasibility of this reaction.[7]

Experimental Protocol: Synthesis of a 3-Aminoazetidine Derivative [7]

  • To a solution of the electrophilic azetidine precursor (1.0 eq) in a suitable solvent such as DMF, add the desired amine nucleophile (1.2-2.0 eq).

  • A base, such as K₂CO₃ or Et₃N, is often added to scavenge the acid generated during the reaction.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by LC-MS or TLC.

  • Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer by column chromatography.

Azide Substitution

The introduction of an azide group is a valuable transformation as it can be further elaborated, for example, through reduction to an amine or by click chemistry. The reaction of benzyl bromide with sodium azide is a classic example of a nucleophilic substitution to form benzyl azide.[8] A similar reaction is expected with the azetidine substrates.

Experimental Protocol: Synthesis of Benzyl 3-azidoazetidine-1-carboxylate (Hypothetical)

  • Dissolve Benzyl 3-tosyloxyazetidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature to 50 °C and monitor for the disappearance of the starting material.

  • After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Practical Considerations and Recommendations

When to choose Benzyl 3-bromoazetidine-1-carboxylate:

  • Cost-Effectiveness: Bromo derivatives are often more economical to prepare than their tosyloxy counterparts.

  • Sufficient Reactivity: For reactions with strong nucleophiles (e.g., primary amines, thiols), the bromo derivative may provide sufficient reactivity to achieve the desired transformation in good yield.

  • Avoiding Over-reactivity: In some cases, the higher reactivity of the tosylate can lead to side reactions. The milder reactivity of the bromide might offer better control.

When to choose Benzyl 3-tosyloxyazetidine-1-carboxylate:

  • Higher Yields and Faster Reactions: When reaction efficiency is paramount, the superior leaving group ability of the tosylate will likely lead to higher yields and shorter reaction times.

  • Weak Nucleophiles: For reactions involving weak nucleophiles (e.g., hindered amines, certain oxygen nucleophiles), the tosylate is the reagent of choice.

  • Mild Conditions Required: If the substrate or other functional groups in the molecule are sensitive to harsh conditions (high temperatures, strong bases), the use of the more reactive tosylate allows for milder reaction protocols.

Conclusion

Both Benzyl 3-bromoazetidine-1-carboxylate and Benzyl 3-tosyloxyazetidine-1-carboxylate are valuable and versatile building blocks for the synthesis of functionalized azetidines. The choice between them is a classic example of balancing reactivity and practicality in synthetic chemistry.

The tosylate is the more reactive electrophile due to the excellent leaving group ability of the tosylate anion, making it the preferred choice for challenging transformations or when mild conditions are essential. The bromide, while less reactive, is a more economical option that is perfectly suitable for a wide range of reactions with sufficiently strong nucleophiles. A thorough understanding of the principles of nucleophilic substitution and careful consideration of the specific reaction at hand will enable the synthetic chemist to make the optimal choice for their research endeavors.

References

  • Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). Methods for the Synthesis of Substituted Azetines. Organic Letters, 16(23), 6104–6107. [Link]

  • Smith, A. B., et al. (2018). Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters, 21(1), 133-137. [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 634-653. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Bull, J. A., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1836-1840. [Link]

  • Scilit. (n.d.). Synthesis of N-Substituted Azetidin-3-ones. [Link]

  • Smith, D. M., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(10), 6334-6342. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Duncton, M. A. J., & Wang, B. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Tizzard, G. J., et al. (2025). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • Al-Amin, M., & Kim, B. M. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • Spiral. (2019). Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols. [Link]

  • SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Iwabuchi, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • An, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6484-6488. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3-Bromoazetidine and 3-Bromopyrrolidine in Nucleophilic Substitution

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the selection of appropriate building blocks is paramount. Azetidine and pyrrolidine scaffolds are priv...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the selection of appropriate building blocks is paramount. Azetidine and pyrrolidine scaffolds are privileged motifs in medicinal chemistry, offering distinct advantages in terms of physicochemical properties and metabolic stability.[1] This guide provides an in-depth comparison of the reactivity of two key intermediates, 3-bromoazetidine and 3-bromopyrrolidine, with a focus on nucleophilic substitution reactions. While direct comparative kinetic data under identical conditions is not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry and proposes a robust experimental framework for their quantitative comparison.

The Decisive Role of Ring Strain in Reactivity

The fundamental difference in the reactivity of 3-bromoazetidine and 3-bromopyrrolidine stems from the inherent ring strain of the four-membered azetidine ring. The azetidine ring possesses a significant strain energy of approximately 25.4 kcal/mol, which is substantially higher than that of the relatively strain-free five-membered pyrrolidine ring.[2] This ring strain is a driving force for reactions that lead to a release of this strain in the transition state.

In the context of a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the electrophilic carbon atom, leading to a trigonal bipyramidal transition state. In the case of 3-bromoazetidine, the bond angles in this transition state are less constrained than in the starting material, leading to a partial release of the ring strain. This stabilization of the transition state lowers the activation energy of the reaction, resulting in a faster reaction rate compared to its five-membered counterpart, 3-bromopyrrolidine, where the change in ring strain from the ground state to the transition state is negligible.

Mechanistic Considerations: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the unimolecular (SN1) and bimolecular (SN2) pathways.[3] The preferred pathway is influenced by the substrate, nucleophile, solvent, and leaving group.

  • SN2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is favored by primary and secondary halides, strong nucleophiles, and polar aprotic solvents. Given that both 3-bromoazetidine and 3-bromopyrrolidine are secondary halides, the SN2 pathway is a likely route, especially with strong nucleophiles.

  • SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by tertiary halides, weak nucleophiles, and polar protic solvents that can stabilize the carbocation intermediate. While less likely for these secondary halides, solvolysis reactions in polar protic solvents could proceed through an SN1 mechanism.

The following diagram illustrates the SN2 reaction pathway for both 3-bromoazetidine and 3-bromopyrrolidine.

SN2_Comparison A_start 3-Bromoazetidine A_ts [Transition State]‡ A_start->A_ts + Nu⁻ A_prod 3-Substituted Azetidine A_ts->A_prod - Br⁻ P_ts [Transition State]‡ note Due to release of ring strain, the activation energy for the azetidine reaction is expected to be lower. P_start 3-Bromopyrrolidine P_start->P_ts + Nu⁻ P_prod 3-Substituted Pyrrolidine P_ts->P_prod - Br⁻

Caption: SN2 reaction pathway for 3-bromoazetidine and 3-bromopyrrolidine.

Proposed Experimental Protocol for a Comparative Kinetic Study

To empirically determine the relative reactivities of N-Boc-3-bromoazetidine and N-Boc-3-bromopyrrolidine (using the common N-Boc protected forms for better solubility and stability), a detailed kinetic study is proposed.

Objective: To determine the second-order rate constants for the nucleophilic substitution reaction of N-Boc-3-bromoazetidine and N-Boc-3-bromopyrrolidine with a model nucleophile, such as piperidine.

Materials:

  • N-Boc-3-bromoazetidine

  • N-Boc-3-bromopyrrolidine

  • Piperidine (nucleophile)

  • Acetonitrile (solvent, polar aprotic)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Experimental Workflow:

Kinetic_Workflow cluster_prep 1. Reaction Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Analysis and Data Processing prep_sol Prepare stock solutions of substrates, nucleophile, and internal standard in acetonitrile. thermo Equilibrate reaction vessel to a constant temperature (e.g., 50 °C). prep_sol->thermo mix Combine substrate and internal standard in the reaction vessel. thermo->mix initiate Initiate the reaction by adding the nucleophile solution and start timer. mix->initiate sample Withdraw aliquots at regular time intervals. initiate->sample quench Immediately quench each aliquot in a solution to stop the reaction. sample->quench analyze Analyze quenched samples by GC-FID or HPLC to determine the concentration of the remaining substrate. quench->analyze plot Plot ln([Substrate]) vs. time to determine the pseudo-first-order rate constant (k'). analyze->plot calc Calculate the second-order rate constant (k = k' / [Nucleophile]). plot->calc

Caption: A generalized workflow for the experimental determination of reaction kinetics.

Procedure:

  • Reaction Setup: A solution of the bromo-heterocycle (azetidine or pyrrolidine derivative, e.g., 0.1 M) and an internal standard in acetonitrile will be prepared in a thermostated reaction vessel.

  • Reaction Initiation: The reaction will be initiated by adding a solution of piperidine (e.g., 1.0 M, a pseudo-first-order condition) in acetonitrile.

  • Sampling: Aliquots of the reaction mixture will be withdrawn at specific time intervals.

  • Quenching: The reaction in each aliquot will be quenched by dilution with a suitable solvent.

  • Analysis: The concentration of the remaining bromo-heterocycle in each quenched sample will be determined by GC-FID or HPLC analysis, relative to the internal standard.

  • Data Analysis: The natural logarithm of the concentration of the bromo-heterocycle will be plotted against time. The slope of the resulting straight line will give the pseudo-first-order rate constant (k'). The second-order rate constant (k) will be calculated by dividing k' by the concentration of the nucleophile.

Expected Results and Data Presentation

Based on the principles of ring strain, it is anticipated that the second-order rate constant for the reaction of N-Boc-3-bromoazetidine will be significantly higher than that for N-Boc-3-bromopyrrolidine. The quantitative data obtained from the proposed experiment can be summarized in a table for easy comparison.

Table 1: Hypothetical Comparative Kinetic Data for Nucleophilic Substitution

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Rate
N-Boc-3-bromoazetidinePiperidineAcetonitrile50Expected to be higher>1
N-Boc-3-bromopyrrolidinePiperidineAcetonitrile50Expected to be lower1

Conclusion

The heightened reactivity of 3-bromoazetidine compared to 3-bromopyrrolidine in SN2 reactions is a direct consequence of its inherent ring strain. This feature makes 3-substituted azetidines valuable intermediates in drug discovery, allowing for the introduction of diverse functionalities under milder conditions than might be required for their five-membered ring counterparts. The proposed experimental protocol provides a clear and robust method for quantifying this reactivity difference, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Van Brabandt, W., Mangelinckx, S., D'hooghe, M., Van Driessche, B., & De Kimpe, N. (2009). Synthesis and Reactivity of 3-Haloazetidines and 3-Sulfonyloxyazetidines: A Review. Current Organic Chemistry, 13(8), 835-857.
  • Singh, G. S., & Singh, P. (2017). Recent progress in the synthesis and reactivity of azetidines. Tetrahedron, 73(44), 6245-6277.
  • Boubaker, T., et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 9, 725055. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Organic Chemistry 1: An open textbook. 9.4. Reaction of RX with NH3 and amines. [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Benzyl 3-bromoazetidine-1-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and un...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique conformational constraints to bioactive molecules. Among the functionalized azetidines, Benzyl 3-bromoazetidine-1-carboxylate and its analogs serve as versatile building blocks for the introduction of the azetidine ring into more complex molecular architectures. This guide provides a comprehensive comparison of the primary synthetic routes to these valuable intermediates, offering detailed experimental protocols, performance data, and expert insights to inform your synthetic strategy.

At a Glance: Synthetic Strategies

Two principal strategies dominate the synthesis of N-protected 3-bromoazetidines: the direct halogenation of a 3-hydroxyazetidine precursor and a strain-release approach starting from allylamine. Each method presents a distinct set of advantages and disadvantages in terms of precursor availability, reaction conditions, and substrate scope.

Synthetic Route Key Precursor Common Protecting Groups Key Advantages Potential Challenges
Direct Halogenation Benzyl 3-hydroxyazetidine-1-carboxylateCbz, BocFewer steps if precursor is available.Harsh reagents may be required; potential for side reactions.
Strain-Release Synthesis AllylamineBoc, Fmoc, TsVersatile "mix-and-match" of protecting groups and halides.Multi-step synthesis of the key intermediate.

Route 1: Direct Halogenation of Benzyl 3-hydroxyazetidine-1-carboxylate

This classical approach hinges on the conversion of the hydroxyl group of a pre-formed N-protected 3-hydroxyazetidine into a bromide. The success of this strategy is highly dependent on the choice of the brominating agent and the stability of the azetidine ring under the reaction conditions.

Synthesis of the Precursor: Benzyl 3-hydroxyazetidine-1-carboxylate

The common precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, is typically synthesized from 3-hydroxyazetidine hydrochloride. The protection of the nitrogen atom with a benzyloxycarbonyl (Cbz or Z) group is a crucial step to enable subsequent functionalization and to ensure the stability of the azetidine ring.

Reaction:

Procedure:

  • To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and slowly add benzyl chloroformate (1.05 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Benzyl 3-hydroxyazetidine-1-carboxylate.

Method 1A: The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).[1] This reaction generally proceeds with inversion of configuration via an Sₙ2 mechanism.

Reaction:

Procedure:

  • To a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford Benzyl 3-bromoazetidine-1-carboxylate.

Expected Yield: While specific yields for this substrate are not widely reported, similar Appel reactions on secondary alcohols typically provide good to excellent yields (60-90%).

Method 1B: Using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a classic and potent reagent for converting primary and secondary alcohols to alkyl bromides. However, its high reactivity necessitates careful control of the reaction conditions to avoid side reactions, particularly with strained ring systems like azetidine.

Reaction:

Procedure:

  • Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether (Et₂O) containing a small amount of pyridine (to neutralize the HBr byproduct).

  • Cool the solution to -10 °C to 0 °C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Carefully quench the reaction by the slow addition of ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: This method can be effective, but yields may be more variable than the Appel reaction due to the harshness of the reagent.

Comparison of Direct Halogenation Methods
Method Reagents Pros Cons
Appel Reaction CBr₄, PPh₃Mild conditions, generally high yields, good for sensitive substrates.Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.
PBr₃ PBr₃Readily available and inexpensive reagent.Harsh and corrosive, potential for side reactions and degradation of the azetidine ring.

Route 2: Strain-Release Synthesis from Allylamine

An increasingly popular and versatile alternative for the synthesis of N-protected 3-haloazetidines involves a "mix-and-match" approach starting from the readily available allylamine. This method leverages the strain release of a 1-azabicyclo[1.1.0]butane (ABB) intermediate.[2]

Synthetic Workflow

The general workflow for this approach is as follows:

strain_release Allylamine Allylamine Dibromo 2,3-Dibromopropylamine HBr Allylamine->Dibromo Br2, EtOH ABB 1-Azabicyclo[1.1.0]butane (in situ) Dibromo->ABB PhLi ProtectedHalo N-Protected 3-Haloazetidine ABB->ProtectedHalo Protecting Group Reagent & Halide Source

Caption: Strain-Release Synthesis of N-Protected 3-Haloazetidines.

Key Steps and Versatility
  • Formation of 2,3-Dibromopropylamine Hydrobromide: Allylamine is treated with bromine in ethanol to yield the dibrominated intermediate.[2]

  • in situ Generation of 1-Azabicyclo[1.1.0]butane (ABB): The dibromopropylamine salt is treated with a strong base, such as phenyllithium, to generate the highly strained and reactive ABB intermediate.[2]

  • Trapping with Electrophiles: The ABB intermediate is then trapped in a one-pot reaction with a protecting group precursor (e.g., Boc₂O, Fmoc-Cl) and a halide source (e.g., LiBr, NaI). This allows for the direct synthesis of various N-protected 3-haloazetidines.[2]

Synthesis of Analogs with Different Protecting Groups

This strain-release methodology offers significant flexibility in the choice of the nitrogen protecting group, which is crucial for compatibility with subsequent synthetic steps, particularly in peptide synthesis and medicinal chemistry.

  • Reagents for Trapping: Di-tert-butyl dicarbonate (Boc₂O) and Lithium Bromide (LiBr).

  • Product: tert-Butyl 3-bromoazetidine-1-carboxylate.

  • Reported Yield: 79% on a gram scale.[2]

  • Reagents for Trapping: 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and Lithium Bromide (LiBr).

  • Product: 9-Fluorenylmethyl 3-bromoazetidine-1-carboxylate.

  • Significance: Particularly useful for solid-phase peptide synthesis.

Synthesis of Halogenated Analogs

The identity of the halide at the 3-position can also be easily varied by changing the halide salt used in the trapping step.

  • Benzyl 3-chloroazetidine-1-carboxylate: Can be synthesized by employing a chloride source such as lithium chloride (LiCl).

  • Benzyl 3-iodoazetidine-1-carboxylate: Synthesized using a source of iodide, for example, sodium iodide (NaI).

Comparative Summary and Recommendations

Feature Direct Halogenation (Appel Reaction) Strain-Release Synthesis
Starting Material Benzyl 3-hydroxyazetidine-1-carboxylateAllylamine
Number of Steps Fewer (if precursor is available)More
Versatility Limited to the protecting group of the precursorHigh (easy variation of protecting group and halide)
Scalability GoodDemonstrated on a gram scale
Reagent Toxicity CBr₄ is toxicPhenyllithium is pyrophoric

Expert Recommendation:

For laboratories with ready access to Benzyl 3-hydroxyazetidine-1-carboxylate , the Appel reaction represents a reliable and mild method for its conversion to the corresponding bromide.

For researchers requiring a more versatile and modular approach to generate a variety of Benzyl 3-bromoazetidine-1-carboxylate analogs with different protecting groups (Boc, Fmoc) or alternative halogen substitutions (Cl, I), the strain-release synthesis from allylamine is the superior strategy, despite the additional steps. Its "mix-and-match" capability is a significant advantage for creating libraries of diverse building blocks for drug discovery programs.

References

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.

Sources

Validation

The Azetidine Scaffold: A Privileged Motif in Drug Discovery Unlocked by Benzyl 3-bromoazetidine-1-carboxylate

A Comparative Guide to the Biological Activity of its Derivatives For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that can provide a unique three-dimension...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of its Derivatives

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that can provide a unique three-dimensional chemical space is perpetual. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" structure in modern medicinal chemistry. Its inherent strain and non-planar geometry offer a rigid framework for the precise spatial orientation of substituents, which can lead to enhanced potency and selectivity for biological targets. Furthermore, the azetidine moiety can improve physicochemical properties such as solubility and metabolic stability, making it an attractive component in the design of new therapeutic agents.

This guide focuses on the synthetic versatility and biological potential of derivatives originating from a key building block: Benzyl 3-bromoazetidine-1-carboxylate . The presence of the bromine atom at the 3-position provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the rapid generation of compound libraries. The benzyloxycarbonyl (Cbz) group serves as a stable protecting group for the azetidine nitrogen, which can be readily removed under standard conditions to allow for further derivatization.

Herein, we present a comparative analysis of the biological activities of three distinct classes of molecules that can be synthesized from this versatile precursor: Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, Gamma-Aminobutyric Acid (GABA) uptake inhibitors, and Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. We will delve into their structure-activity relationships, compare their potencies using experimental data, and provide detailed protocols for their synthesis and biological evaluation.

The Versatility of Benzyl 3-bromoazetidine-1-carboxylate as a Synthetic Precursor

The strategic placement of the bromine atom on the azetidine ring makes Benzyl 3-bromoazetidine-1-carboxylate an ideal starting material for generating a diverse array of 3-substituted azetidine derivatives. The following diagram illustrates the general synthetic pathways that will be explored in this guide.

G cluster_stat3 STAT3 Inhibitors cluster_gaba GABA Uptake Inhibitors cluster_vmat2 VMAT2 Inhibitors start Benzyl 3-bromoazetidine-1-carboxylate stat3_inter 3-Aminoazetidine Intermediate start->stat3_inter Amine Nucleophile (e.g., R-NH2) gaba_inter 3-Substituted Azetidine-3-carboxylic Acid Analogs start->gaba_inter Nucleophilic Substitution (e.g., with malonates) vmat2_inter 3-Arylazetidine Intermediate start->vmat2_inter Suzuki Coupling (with Arylboronic acids) stat3_final (R)-Azetidine-2-carboxamide STAT3 Inhibitors stat3_inter->stat3_final Further Elaboration gaba_final Azetidine-based GABA Uptake Inhibitors gaba_inter->gaba_final Deprotection & N-Alkylation vmat2_final Azetidine Analogs of Lobelane vmat2_inter->vmat2_final Further Synthetic Steps

Caption: Proposed synthetic utility of Benzyl 3-bromoazetidine-1-carboxylate.

I. Azetidine Derivatives as Potent and Selective STAT3 Inhibitors for Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers.[1] Constitutive activation of STAT3 promotes tumor cell proliferation, survival, and angiogenesis, making it a compelling target for cancer therapy.[2] The development of small-molecule inhibitors that can directly and selectively target STAT3 has been a significant challenge.

Recent advances have led to the discovery of a series of (R)-azetidine-2-carboxamide analogues that demonstrate sub-micromolar potency and high selectivity for STAT3.[2][3] These compounds represent a significant improvement over earlier proline-based inhibitors.[1]

Comparative Efficacy of Azetidine-Based STAT3 Inhibitors

The following table summarizes the in vitro and cellular activity of several key azetidine-based STAT3 inhibitors compared to earlier lead compounds.

CompoundTargetAssayIC50 (µM)K D (nM)Cellular Activity (EC50, µM)Reference
5a STAT3EMSA0.55--[2]
5o STAT3EMSA0.38--[2]
8i STAT3EMSA0.34--[2]
7g STAT3ITC-8800.9 - 1.9[2]
9k STAT3ITC-9600.9 - 1.9[2]
BP-1-102 STAT3EMSA6.8-10 - 20[1][4]
SH4-54 STAT3EMSA4.7-4.5[1][4]
  • IC50: Half-maximal inhibitory concentration in an Electrophoretic Mobility Shift Assay (EMSA), indicating the concentration required to inhibit 50% of STAT3 DNA-binding activity. A lower value indicates higher potency.

  • KD: Dissociation constant from Isothermal Titration Calorimetry (ITC), reflecting the binding affinity between the compound and the STAT3 protein. A lower value indicates stronger binding.

  • EC50: Half-maximal effective concentration in cellular assays, representing the concentration required to inhibit 50% of a cellular response (e.g., cell viability).

A crucial aspect of these novel azetidine-based inhibitors is their selectivity for STAT3 over other STAT family members, with reported IC50 values greater than 18 µM against STAT1 and STAT5.[2] This high selectivity is critical for minimizing off-target effects and potential toxicity.

Mechanism of Action: Covalent Inhibition of STAT3

The proposed mechanism of action for these potent azetidine-based inhibitors is the irreversible covalent binding to specific cysteine residues within the STAT3 protein. This covalent modification prevents STAT3 phosphorylation, dimerization, and subsequent translocation to the nucleus, thereby inhibiting its transcriptional activity.

G cytokine Cytokine/ Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to dna DNA dimer->dna binds to transcription Gene Transcription (Proliferation, Survival) dna->transcription inhibitor Azetidine Inhibitor inhibitor->stat3 covalently binds, prevents phosphorylation

Caption: Simplified STAT3 signaling pathway and the point of intervention by azetidine-based inhibitors.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This protocol describes a method to assess the ability of a test compound to inhibit the DNA-binding activity of STAT3.[2][5]

  • Preparation of Nuclear Extracts:

    • Culture cells known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or stimulate cells (e.g., NIH3T3/v-Src fibroblasts) to activate STAT3.

    • Harvest the cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol.

    • Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

  • Labeling of DNA Probe:

    • Synthesize a double-stranded DNA oligonucleotide probe containing the STAT3-specific binding sequence (e.g., hSIE probe).

    • Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, fluorescent dye).

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in order: binding buffer, nuclear extract (containing a standardized amount of protein), and the test compound at various concentrations (or vehicle control).

    • Pre-incubate the mixture at room temperature for 30 minutes to allow the inhibitor to bind to STAT3.

    • Add the labeled DNA probe to the mixture and incubate for an additional 20-30 minutes at room temperature to allow the formation of STAT3-DNA complexes.

  • Gel Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection and Analysis:

    • For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

    • Quantify the band intensities corresponding to the STAT3-DNA complexes.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

II. Azetidine Derivatives as GABA Uptake Inhibitors for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The concentration of GABA in the synaptic cleft is regulated by GABA transporters (GATs). Inhibition of these transporters, particularly GAT-1, can potentiate GABAergic neurotransmission and is a therapeutic strategy for epilepsy and other neurological disorders.[6]

Azetidine derivatives have been explored as conformationally constrained analogues of GABA, leading to the discovery of potent GAT inhibitors.[6]

Comparative Efficacy of Azetidine-Based GAT Inhibitors

The following table presents the inhibitory potency of representative azetidine derivatives against GAT-1 and GAT-3.

CompoundTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety GAT-12.83 ± 0.67[6]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety GAT-12.01 ± 0.77[6]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) GAT-315.3 ± 4.5[6]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) GAT-126.6 ± 3.3[6]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) GAT-331.0 ± 4.7[6]

Structure-activity relationship studies have shown that lipophilic N-substituents are crucial for high affinity at GAT-1.[6]

Experimental Protocol: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol details a method to measure the inhibition of GABA uptake by test compounds in a synaptosomal preparation.[7][8]

  • Preparation of Synaptosomes:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

    • Wash the pellet by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final synaptosomal pellet in assay buffer to a specific protein concentration.

  • Uptake Assay:

    • In a 96-well plate or microcentrifuge tubes, add the synaptosomal suspension.

    • Add the test compound at various concentrations (or vehicle for total uptake) and a known GAT inhibitor (e.g., nipecotic acid) for non-specific uptake.

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the uptake by adding a solution containing a low concentration of [³H]GABA.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Termination and Scintillation Counting:

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer to remove unbound [³H]GABA.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by non-linear regression analysis.

III. Azetidine Derivatives as Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

Vesicular Monoamine Transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles for subsequent release. VMAT2 plays a crucial role in neurotransmission, and its inhibition can have significant effects on monoaminergic signaling. VMAT2 inhibitors are used in the treatment of hyperkinetic movement disorders and are being investigated for other neurological and psychiatric conditions.[7][9]

Structural modification of known VMAT2 inhibitors, such as lobelane, by replacing the piperidine or pyrrolidine core with an azetidine ring has led to the development of novel and potent inhibitors.[4][7]

Comparative Efficacy of Azetidine-Based VMAT2 Inhibitors

The following table compares the inhibitory potency of novel cis- and trans-azetidine analogues with lobelane and norlobelane.

CompoundTargetK i (nM)Reference
cis-4-methoxy analog (22b) VMAT224[4][7]
trans-methylenedioxy analog (15c) VMAT231[4][7]
Lobelane (2a) VMAT245[4][7]
Norlobelane (2b) VMAT243[4][7]
  • Ki: Inhibitory constant, representing the concentration of the inhibitor required to produce half-maximum inhibition. A lower value indicates a more potent inhibitor.

These results indicate that azetidine-containing compounds can be more potent VMAT2 inhibitors than their larger ring counterparts.[4][7]

Experimental Protocol: [³H]Dopamine Uptake Assay in Isolated Synaptic Vesicles

This protocol describes a method to assess the ability of test compounds to inhibit VMAT2-mediated dopamine uptake into synaptic vesicles.[10][11][12]

  • Preparation of Synaptic Vesicles:

    • Homogenize fresh rat striatal tissue in a suitable buffer.

    • Perform differential centrifugation to isolate a crude synaptic vesicle fraction.

    • Further purify the vesicles using sucrose density gradient centrifugation if necessary.

    • Resuspend the final vesicle pellet in an appropriate assay buffer.

  • Uptake Assay:

    • In microcentrifuge tubes, combine the synaptic vesicle preparation, assay buffer containing ATP and Mg²⁺ (to energize the vesicles), and the test compound at various concentrations (or vehicle control).

    • Pre-warm the tubes to 37°C.

    • Initiate the uptake by adding [³H]dopamine.

    • Incubate the reaction at 37°C for a specific time (e.g., 5 minutes).

    • To determine non-specific uptake, run parallel reactions in the presence of a known VMAT2 inhibitor like reserpine or in the absence of ATP.

  • Termination and Scintillation Counting:

    • Stop the reaction by adding ice-cold buffer and rapidly filtering the contents through glass fiber filters.

    • Wash the filters multiple times with ice-cold buffer to remove external radiolabel.

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate the amount of [³H]dopamine taken up per milligram of protein.

    • Subtract the non-specific uptake from the total uptake to determine the specific VMAT2-mediated uptake.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.

Conclusion

Benzyl 3-bromoazetidine-1-carboxylate stands out as a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. The inherent structural features of the azetidine ring, combined with the synthetic accessibility provided by the 3-bromo substituent, enable the exploration of diverse chemical space. As demonstrated in this guide, derivatives of this precursor have shown significant promise as potent and selective inhibitors of key biological targets implicated in cancer, neurological disorders, and psychiatric conditions. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, facilitating the design and development of the next generation of azetidine-based therapeutics.

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. National Institutes of Health. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. National Institutes of Health. [Link]

  • EMSA (Electrophoretic Mobility Shift Assay). Unknown Source. [Link]

  • Structural insights into vesicular monoamine storage and drug interactions. National Institutes of Health. [Link]

  • Kinetic analysis of developmental changes in vesicular monoamine transporter-2 function. PubMed. [Link]

  • A. EMSA of Stat3 dimerization inhibition (as judged by the disruption... ResearchGate. [Link]

  • SV2C increases vesicular [³H]‐dopamine uptake and retention in isolated... ResearchGate. [Link]

  • Electrophoretic mobility shift assay (EMSA) and supershift assay of... ResearchGate. [Link]

  • Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. National Institutes of Health. [Link]

  • Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step. YouTube. [Link]

  • The vesicular monoamine transporter 2: an underexplored pharmacological target. National Institutes of Health. [Link]

  • Synthesis ofC‐Aryl‐flavonoid Derivatives via Suzuki‐Miyaura Coupling Reaction†. Scilit. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. [Link]

  • Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Benzyl 3-bromoazetidine-1-carboxylate

An In-Depth Technical Guide for Laboratory Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Benzyl 3-bromoazetidine-1-carboxylate, a key reag...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Benzyl 3-bromoazetidine-1-carboxylate, a key reagent in synthetic chemistry, requires specialized handling and disposal due to its chemical structure. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. As Senior Application Scientists, our goal is to empower researchers with the knowledge to manage chemical life cycles safely, from acquisition to disposal.

Hazard Identification and Risk Mitigation

Causality of Hazard : The azetidine ring is a strained four-membered heterocycle, making it susceptible to ring-opening reactions. The presence of a bromine atom, a halogen, means that upon combustion or decomposition, it can form corrosive and toxic byproducts like hydrogen bromide gas.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is non-negotiable. The following table outlines the minimum required PPE when handling Benzyl 3-bromoazetidine-1-carboxylate, particularly during waste consolidation and disposal procedures.

PPE ItemSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which can lead to irritation or absorption[2]. Always consult the glove manufacturer's compatibility chart for breakthrough times[3].
Eye & Face Protection Chemical splash goggles and a face shield.Protects against accidental splashes, which can cause serious and potentially irreversible eye damage[2][4].
Body Protection A fully buttoned, long-sleeved laboratory coat.Shields skin and personal clothing from contamination during transfer and handling procedures.
Respiratory Protection All handling should occur in a certified chemical fume hood.Minimizes the inhalation of any vapors or aerosols, which may cause respiratory tract irritation[2].

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of Benzyl 3-bromoazetidine-1-carboxylate is its strict segregation as halogenated organic waste .

Why this is important: Hazardous waste disposal facilities use different processes for different waste streams.

  • Non-halogenated solvents can often be recycled or used as fuel extenders in high-temperature industrial furnaces.

  • Halogenated solvents require specialized, high-temperature incineration with "scrubbers" to neutralize the acidic and toxic gases (e.g., HBr, HCl) produced during combustion[5]. Mixing halogenated waste into a non-halogenated drum contaminates the entire container, dramatically increasing disposal costs and environmental burden[6][7].

The following diagram illustrates the critical decision-making workflow for laboratory chemical waste.

G Start Chemical Waste Generated (e.g., Benzyl 3-bromoazetidine-1-carboxylate) Decision Does the compound contain F, Cl, Br, or I? Start->Decision Halogenated Collect in designated HALOGENATED ORGANIC WASTE container. Decision->Halogenated Yes NonHalogenated Collect in designated NON-HALOGENATED ORGANIC WASTE container. Decision->NonHalogenated No Label Label container correctly: 'Hazardous Waste' + Full Chemical Names Halogenated->Label Store Store in Satellite Accumulation Area (SAA) away from incompatibles. Label->Store EHS Contact Environmental Health & Safety (EHS) for pickup and final disposal. Store->EHS

Caption: Waste Segregation Workflow.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of Benzyl 3-bromoazetidine-1-carboxylate from the point of generation to its handoff for final disposal.

Step 1: Prepare the Hazardous Waste Container
  • Select the Right Container : Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This container should be made of a material chemically compatible with halogenated organics (e.g., polyethylene) and have a secure, screw-top lid[8][9]. Do not use metal cans, as acids formed from solvent degradation can cause corrosion[3].

  • Pre-Label the Container : Before adding any waste, affix a hazardous waste tag[4][10]. Fill it out completely with:

    • The words "Hazardous Waste"[11].

    • The full chemical name: "Waste Benzyl 3-bromoazetidine-1-carboxylate". Do not use abbreviations, formulas, or trade names[10].

    • List any solvents used for rinsing glassware (e.g., "Methylene Chloride," "Acetone").

    • Your name, lab location (building and room number), and the date the first drop of waste is added[10].

Step 2: Consolidate Chemical Waste
  • Pure/Neat Compound : If disposing of the unreacted solid or liquid, transfer it directly into the prepared halogenated waste container inside a chemical fume hood.

  • Contaminated Solutions : If the compound is in a reaction mixture or solution, pour the liquid waste into the container.

  • Contaminated Labware :

    • Rinse any contaminated glassware (beakers, flasks, etc.) with a minimal amount of a suitable solvent (e.g., acetone).

    • Collect this rinsate into the same halogenated organic waste container. This is crucial; the rinsate is now also considered halogenated waste.

    • Dispose of grossly contaminated solid waste (e.g., gloves, weigh boats, silica gel) in a separate, clearly labeled solid hazardous waste container.

Why this is important : Keeping the container closed at all times, except when actively adding waste, is a regulatory requirement that prevents the evaporation of volatile compounds into the lab environment[4][6].

Step 3: Store the Waste Container
  • Designate a Satellite Accumulation Area (SAA) : The waste container must be stored in a designated SAA, which is at or near the point of waste generation and under the control of the lab personnel[8][9][11].

  • Ensure Safe Storage : The SAA should be a well-ventilated area, away from heat or ignition sources. The container should have secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Monitor Fill Level : Do not fill the container beyond 90% capacity to allow for vapor expansion[9].

Step 4: Arrange for Final Disposal
  • Schedule a Pickup : Once the container is full or you have finished the project, contact your institution's EHS department to schedule a hazardous waste pickup[10].

  • Do Not Transport : Never personally transport hazardous waste between buildings or off-campus. This must be done by trained professionals.

Emergency Procedures: Spill Management

Accidents can happen. Being prepared is essential.

  • Small Spill (manageable in <10 minutes) :

    • Alert personnel in the immediate area.

    • Wearing the full PPE described in Section 1, control the spill using an appropriate absorbent spill kit (vermiculite, sand, or commercial sorbent pads)[4].

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a heavy-duty plastic bag or a separate, sealable container.

    • Label this container as "Hazardous Waste" with a clear description of the contents (e.g., "Benzyl 3-bromoazetidine-1-carboxylate spill debris with vermiculite").

    • Manage this waste as halogenated hazardous waste and contact EHS for disposal.

  • Large Spill or Unknown Exposure :

    • Evacuate the immediate area immediately.

    • If anyone has been exposed, use the emergency safety shower or eyewash for 15 minutes and seek immediate medical attention.

    • Close the laboratory doors and prevent re-entry.

    • Call your institution's emergency number or 911 and inform them of the nature and location of the spill[4].

By adhering to these rigorous protocols, researchers can ensure the safe and compliant disposal of Benzyl 3-bromoazetidine-1-carboxylate, protecting themselves, their colleagues, and the environment.

References

  • Management of Hazardous Wastes containing Halogenated Organics. (n.d.). P2 InfoHouse.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, University of South Carolina.
  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Ambeed, Inc. SAFETY DATA SHEET (tert-Butyl 3-bromoazetidine-1-carboxylate). (n.d.). Ambeed, Inc.
  • Benzyl 3-hydroxyazetidine-1-carboxylate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Benzyl 3-bromoazetidine-1-carboxylate

This guide provides an in-depth operational plan for the safe handling, use, and disposal of Benzyl 3-bromoazetidine-1-carboxylate. As a brominated azetidine derivative, this compound is a valuable intermediate in pharma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling, use, and disposal of Benzyl 3-bromoazetidine-1-carboxylate. As a brominated azetidine derivative, this compound is a valuable intermediate in pharmaceutical research and development. However, its structure suggests potential hazards that necessitate rigorous safety protocols. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively, ensuring personal safety and experimental integrity. Our approach is grounded in established chemical safety principles, drawing on data from structurally analogous compounds to define a robust personal protective equipment (PPE) strategy.

Hazard Assessment & Risk Profile: An Evidence-Based Approach

A specific Safety Data Sheet (SDS) for Benzyl 3-bromoazetidine-1-carboxylate is not consistently available. Therefore, a conservative risk assessment has been conducted by evaluating the known hazards of structurally similar compounds. This methodology allows us to anticipate the potential risks and establish appropriate safety measures. The primary hazards associated with analogous bromo-organic and azetidine compounds are skin, eye, and respiratory irritation.[1][2][3]

Analogous Compound CAS Number Reported Hazards Source
tert-Butyl 3-bromoazetidine-1-carboxylate1064194-10-0Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Ambeed[1]
Benzyl 3-hydroxyazetidine-1-carboxylate128117-22-6Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.PubChem[2]
Benzyl bromoacetate5437-45-6Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Thermo Fisher Scientific[3]
  • A skin irritant .

  • A serious eye irritant .

  • A potential respiratory tract irritant .

  • Potentially harmful if swallowed .

These risks mandate a multi-layered safety approach, beginning with the foundational principle of the Hierarchy of Controls.

The Core Principle: Hierarchy of Controls

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it is the least effective control measure when used in isolation.[4] A comprehensive safety culture implements controls in a specific order, prioritizing the elimination or engineering out of hazards before relying on PPE. All handling of Benzyl 3-bromoazetidine-1-carboxylate must adhere to this hierarchy.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for Mitigating Chemical Exposure.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving Benzyl 3-bromoazetidine-1-carboxylate. The selection is directly informed by the risk assessment in Section 1.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of Benzyl 3-bromoazetidine-1-carboxylate, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[5][6] This is the primary defense against respiratory exposure to aerosols or vapors.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times. Standard safety glasses do not provide adequate protection from splashes.

  • Recommended for High-Risk Tasks: A full-face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing, such as transfers of large volumes or work under positive pressure.[7]

Skin and Body Protection
  • Gloves: Double-gloving is required.[8]

    • Inner Glove: One powder-free nitrile glove should be worn under the cuff of the lab coat.

    • Outer Glove: A second, chemical-resistant nitrile glove should be worn over the cuff of the lab coat. This creates a seal and allows for the safe removal of the contaminated outer layer without exposing skin.[8]

    • Glove Change Protocol: Gloves must be changed immediately if contamination is suspected or every 60 minutes during continuous work.[4] Use proper glove removal technique to avoid self-contamination.

  • Laboratory Coat: A flame-resistant laboratory coat with long sleeves and tight-fitting knit cuffs is mandatory. This prevents chemicals from reaching the arms and ensures a secure interface with gloves.[8]

  • Additional Protection: For large-scale operations (>50g), a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

When all work is conducted within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, respiratory protection is critical.

  • Spill Response: For large spills, a full-face respirator with a chemical cartridge appropriate for organic vapors is necessary.[4]

Summary of PPE Requirements by Task
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling in Fume Hood Chemical Splash GogglesDouble Nitrile GlovesCuffed Lab CoatNot required (handled by fume hood)
Large Volume Transfer (>1L) Face Shield over GogglesDouble Nitrile GlovesCuffed Lab Coat & Chemical ApronNot required (handled by fume hood)
Spill Cleanup (Minor) Chemical Splash GogglesDouble Nitrile GlovesCuffed Lab CoatNot required (if within fume hood)
Spill Cleanup (Major) Face Shield over GogglesHeavy-duty Nitrile GlovesChemical Resistant Suit/ApronFull-face respirator with organic vapor cartridge

Operational and Disposal Plans

Step-by-Step Handling Protocol (Example: Weighing and Dissolving)
  • Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Staging: Place a calibrated balance, weigh paper, spatula, and appropriate glassware inside the fume hood.

  • Weighing: Carefully transfer the desired amount of Benzyl 3-bromoazetidine-1-carboxylate onto the weigh paper. Avoid creating dust or aerosols.

  • Transfer: Gently add the weighed solid to the solvent in the designated flask.

  • Cleanup: Immediately decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol), collecting the waste as halogenated organic waste.

  • Doffing: Once the procedure is complete, remove the outer gloves while still in the fume hood and dispose of them in the designated solid waste container. Exit the fume hood area before removing the remaining PPE.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Spill Response:

    • Minor Spill (inside fume hood): Contain the spill with an inert absorbent material (e.g., vermiculite or Chemizorb®).[9] Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team.[10]

Waste Disposal Protocol

As a brominated organic molecule, Benzyl 3-bromoazetidine-1-carboxylate and all materials contaminated with it must be treated as halogenated organic waste .[5][11]

  • Waste Segregation: It is critical to keep halogenated waste separate from non-halogenated waste streams.[6][10][12] Co-mingling increases disposal costs and complexity.

  • Liquid Waste: All waste solutions containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container. The container must be kept closed when not in use.[6][10]

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh paper, absorbent pads, silica gel) must be collected in a separate, clearly labeled "Halogenated Solid Waste" container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a complete list of all chemical constituents by their full names—no abbreviations or formulas.[6][10][12]

By adhering to these detailed protocols, researchers can confidently and safely utilize Benzyl 3-bromoazetidine-1-carboxylate, advancing their scientific objectives while upholding the highest standards of laboratory safety.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Benzyl 3-hydroxyazetidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - Benzyl bromoacetate. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]

  • Benzyl 3-bromoazetidine-1-carboxylate (C11H12BrNO2). PubChemLite. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]

  • UNIT 7: Personal Protective Equipment. University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. [Link]

  • BENZYL 3-BROMOAZETIDINE-1-CARBOXYLATE. 2a biotech. [Link]

Sources

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